Product packaging for 2-Chlorophenyl phosphorodichloridate(Cat. No.:CAS No. 15074-54-1)

2-Chlorophenyl phosphorodichloridate

Cat. No.: B077605
CAS No.: 15074-54-1
M. Wt: 245.4 g/mol
InChI Key: VLDPXPPHXDGHEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Chlorophenyl phosphorodichloridate is a useful research compound. Its molecular formula is C6H4Cl3O2P and its molecular weight is 245.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4Cl3O2P B077605 2-Chlorophenyl phosphorodichloridate CAS No. 15074-54-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-dichlorophosphoryloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3O2P/c7-5-3-1-2-4-6(5)11-12(8,9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDPXPPHXDGHEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OP(=O)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164600
Record name o-Chlorophenyl dichlorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15074-54-1
Record name Phosphorodichloridic acid, 2-chlorophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15074-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chlorophenyl phosphorodichloridate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015074541
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Chlorophenyl dichlorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90164600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-chlorophenyl dichlorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.558
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-Chlorophenyl phosphorodichloridate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YH4YQB3GEF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-Chlorophenyl phosphorodichloridate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 15074-54-1

This technical guide provides a comprehensive overview of 2-Chlorophenyl phosphorodichloridate, a pivotal reagent in synthetic organic chemistry, particularly in the fields of drug discovery and nucleic acid chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, applications, and relevant experimental protocols.

Chemical and Physical Properties

This compound, also known by synonyms such as 2-chlorophenyl dichlorophosphate and o-chlorophenyl phosphorodichloridate, is a colorless to light yellow liquid with a pungent odor.[1][2][3] It is a moisture-sensitive compound that serves as a versatile phosphorylating agent.[3][4]

Molecular and Chemical Identifiers

The fundamental identifiers and molecular properties of this compound are summarized below.

IdentifierValueReference
CAS Number 15074-54-1[1][2][3][5][6][7]
Molecular Formula C₆H₄Cl₃O₂P[2][3][8]
Molecular Weight 245.43 g/mol [2][3][5]
Canonical SMILES C1=CC=C(C(=C1)OP(=O)(Cl)Cl)Cl[1]
InChI Key VLDPXPPHXDGHEW-UHFFFAOYSA-N[3][7]
EC Number 239-129-4[7]
Physical and Spectroscopic Properties

The key physical properties that are critical for handling, storage, and application in experimental settings are detailed in the following table.

PropertyValueReference
Appearance Clear, colorless to light yellow/orange liquid[2][3]
Boiling Point 135-137 °C at 12 mmHg[2][3][7]
Density 1.491 g/mL at 25 °C[3][4][7]
Refractive Index n20/D 1.538[3][7]
Flash Point 105 °C (221 °F) - closed cup[3][6]
Purity ≥97% to ≥99%[2][5][7]
Storage Store at room temperature under an inert atmosphere. Moisture sensitive.[2][3][4]

Synthesis and Manufacturing

The industrial preparation of aryl phosphorodichloridates, including the 2-chloro derivative, is typically achieved through the reaction of the corresponding phenol with phosphoryl chloride. A patented method describes an efficient low-temperature process that utilizes a specific catalyst to achieve high yields.[2]

General Synthesis Protocol

This protocol is adapted from a general method for preparing phenyl phosphorodichloridates.[2]

Objective: To synthesize this compound from 2-chlorophenol and phosphoryl chloride.

Materials:

  • 2-Chlorophenol

  • Phosphoryl chloride (POCl₃)

  • Aluminum chloride (AlCl₃) or metallic aluminum

  • Reaction vessel with mechanical stirring, thermometer, and addition funnel

  • Vacuum distillation apparatus

Procedure:

  • Catalyst Activation (if using metallic aluminum): Reflux metallic aluminum with a portion of the phosphoryl chloride for at least 30 minutes to create a highly active catalyst.

  • Reaction Setup: Charge the reaction vessel with phosphoryl chloride (1 to 2 molar equivalents per mole of phenol) and the activated aluminum catalyst (e.g., 0.01 molar equivalents of AlCl₃).

  • Reaction: Heat the mixture to between 85 °C and 110 °C.

  • Reactant Addition: Add 2-chlorophenol dropwise to the heated mixture over a period of approximately 25-30 minutes, maintaining the reaction temperature. The reaction is exothermic.

  • Cooking: After the addition is complete, "cook" the reaction mixture for an additional 30-60 minutes at the same temperature to ensure the reaction goes to completion. Hydrogen chloride gas will be evolved during the reaction.

  • Work-up: Remove the excess phosphoryl chloride and dissolved HCl by vacuum stripping. Heat the product to a maximum temperature of 150-160 °C under reduced pressure (<50 mmHg).

  • Purification: The resulting crude product can be purified by vacuum distillation to yield high-purity this compound.

G General Synthesis of this compound cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_workup Purification r1 2-Chlorophenol step3 Add 2-Chlorophenol dropwise r1->step3 r2 Phosphoryl Chloride (POCl₃) step1 Charge reactor with POCl₃ and AlCl₃ r2->step1 cat AlCl₃ Catalyst cat->step1 step2 Heat to 85-110 °C step1->step2 step2->step3 step4 Cook for 30-60 min step3->step4 step5 Vacuum Stripping (Remove excess POCl₃, HCl) step4->step5 step6 Vacuum Distillation step5->step6 prod 2-Chlorophenyl phosphorodichloridate step6->prod

Caption: Workflow for the catalyzed synthesis of this compound.

Applications in Drug Development and Research

This compound is a key intermediate in the synthesis of a variety of bioactive molecules and materials.

  • Oligonucleotide Synthesis: It is classically used as a phosphorylating agent for the preparation of mononucleotide building blocks and for the synthesis of oligonucleotides and their phosphorothioate analogues via the phosphotriester method.[1][6] This approach was fundamental to the early development of synthetic DNA and RNA.

  • Pharmaceutical Intermediates: The compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly for creating phosphonate derivatives that have shown potential antiviral and anticancer properties.[2]

  • Agrochemicals: It is employed in the formulation of pesticides and herbicides.[1][2] The introduction of the phosphonate moiety can enhance the stability and bioavailability of the active ingredients.[2]

  • Material Science: It is used in the production of phosphonylated polymers, which can impart improved flame retardancy and chemical resistance to materials.[2]

Experimental Protocols for Application

The primary application for this reagent in biochemical research is in nucleic acid synthesis. While the modern standard is the phosphoramidite method, understanding the phosphotriester method, where this reagent is directly used, provides important context.

Role in Phosphotriester Oligonucleotide Synthesis

In the phosphotriester method, this compound acts as a "coupling agent" to form the phosphate linkage between two nucleosides.

Methodology Overview:

  • Phosphorylation of Nucleoside: A 5'-protected nucleoside is first reacted with this compound to form a nucleoside 3'-(2-chlorophenyl) phosphorochloridate intermediate.

  • Coupling Reaction: This activated intermediate is then reacted with the 5'-hydroxyl group of a second, support-bound nucleoside. This forms a protected phosphotriester linkage between the two nucleosides. The 2-chlorophenyl group serves as a protecting group for the phosphate backbone during synthesis.

  • Deprotection: After the full oligonucleotide is synthesized, the 2-chlorophenyl protecting groups are removed from the phosphate backbone, typically using a specific chemical treatment.

G Phosphotriester Method using this compound reagent 2-Chlorophenyl phosphorodichloridate intermediate Activated Intermediate: N₁-3'-O-P(O)(OAr)-Cl reagent->intermediate nuc1 5'-Protected Nucleoside (N₁) nuc1->intermediate nuc2 Support-Bound Nucleoside (N₂) couple Coupling Reaction nuc2->couple intermediate->couple product Protected Dinucleotide: Support-N₂-3'-O-P(O)(OAr)-O-5'-N₁ couple->product

Caption: Role of the reagent in forming a phosphotriester linkage.

Modern Workflow: Phosphoramidite Oligonucleotide Synthesis

For context, the current gold standard for oligonucleotide synthesis is the phosphoramidite method.[9][10] This automated, cyclical process offers higher yields and fewer side reactions than the phosphotriester method. While it uses phosphoramidite monomers instead of phosphorodichloridates, the overall goal of building a nucleic acid chain step-by-step is the same. Understanding this workflow is essential for any researcher in the field.

The Four-Step Synthesis Cycle:

  • Deblocking (Detritylation): An acid (e.g., trichloroacetic acid) removes the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, freeing the 5'-hydroxyl group for reaction.[9][11]

  • Coupling: The activated phosphoramidite monomer is added to the growing chain via its reaction with the 5'-hydroxyl group, forming a phosphite triester linkage.[9][11]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent cycles, which prevents the formation of failure sequences.[9][11]

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an iodine solution.[9][11]

This cycle is repeated until the desired oligonucleotide sequence is assembled.

G The Modern Phosphoramidite Oligonucleotide Synthesis Cycle start Start: Support-Bound Nucleoside (5'-DMT on) deblock 1. Deblocking (Acid Treatment) start->deblock Remove DMT couple 2. Coupling (Add Amidite) deblock->couple Free 5'-OH cap 3. Capping (Block Failures) couple->cap Form P(III) Linkage oxidize 4. Oxidation (Iodine) cap->oxidize Acetylate unreacted OH oxidize->deblock Form stable P(V) for next cycle

Caption: The four-step automated phosphoramidite synthesis cycle.

Safety and Handling

This compound is a corrosive and hazardous material that requires careful handling.

  • Hazard Classification: Corrosive (Hazard Class 8), causes severe skin burns and eye damage.[3][7]

  • GHS Pictogram: GHS05 (Corrosion).[3]

  • Signal Word: Danger.[3]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection (goggles), and a face shield. Use in a well-ventilated area or fume hood.[8]

  • Handling: It is moisture sensitive and should be handled under an inert atmosphere (e.g., nitrogen or argon).[3][4]

  • First Aid: In case of contact with skin or eyes, rinse immediately and copiously with water for at least 15 minutes and seek immediate medical attention.[8] If inhaled, move to fresh air. If swallowed, do NOT induce vomiting and seek immediate medical attention.

References

2-Chlorophenyl phosphorodichloridate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chlorophenyl phosphorodichloridate

Abstract

This compound (CAS No. 15074-54-1) is a versatile phosphorylating agent crucial in synthetic organic chemistry.[1][2] This colorless to light yellow liquid serves as a key intermediate in the development of a wide range of pharmaceuticals, particularly antiviral and anticancer phosphonate derivatives, and in the manufacturing of agrochemicals and flame-retardant polymers.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, applications, and safety protocols, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is characterized by its high reactivity, particularly with nucleophiles, owing to the two chlorine atoms attached to the phosphorus center. It is sensitive to moisture and requires handling under an inert atmosphere.[3][4]

A summary of its key quantitative properties is presented below.

PropertyValueCitations
CAS Number 15074-54-1[1][3][5]
Molecular Formula C₆H₄Cl₃O₂P[1][3][6]
Molecular Weight 245.43 g/mol [1][3]
Appearance Clear, colorless to light yellow/orange liquid[1][2][3]
Boiling Point 135-137 °C at 12 mmHg[1][3]
Density 1.49 - 1.491 g/mL at 25 °C[1][3]
Refractive Index (n20/D) 1.5370 - 1.5410[1][3]
Flash Point 105 °C (221 °F) - closed cup[3]
Purity ≥97.0% to ≥99%[1][2]
Solubility Insoluble in water; reacts violently with water.[5][7]
Storage Temperature Room temperature, under inert atmosphere. Keep refrigerated.[1][3][4]

Reactivity and Stability

Reactivity: this compound's primary reactivity stems from the two P-Cl bonds, which are susceptible to nucleophilic substitution. This property makes it an excellent phosphorylating agent.

  • Reaction with Water: It reacts violently with water and is moisture-sensitive, liberating toxic gases and causing corrosion.[4][7] Exposure to moist air should be strictly avoided.[4]

  • Incompatible Materials: It is incompatible with strong oxidizing agents, strong bases, and alcohols.[4][7]

  • Hazardous Decomposition: Upon decomposition, it can produce hazardous products including carbon monoxide (CO), carbon dioxide (CO₂), oxides of phosphorus, phosphine, and hydrogen chloride gas.[4][7]

Stability: The compound is stable under normal, dry conditions and inert atmosphere.[7][8] It should be stored in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosives.[4][8]

Core Applications in Research and Development

The primary utility of this compound is as a reagent for introducing the 2-chlorophenyl phosphate moiety into organic molecules.[5]

  • Pharmaceutical Development: It is a key building block in the synthesis of phosphonate and phosphoramidate prodrugs, which are designed to improve the bioavailability of antiviral and anticancer nucleoside analogues.[1][9] The reagent facilitates the formation of a phosphate ester linkage, which can be cleaved in vivo to release the active drug.

  • Agrochemicals: It is used to create pesticides and herbicides with enhanced stability and efficacy.[1]

  • Oligonucleotide Synthesis: The compound has been used in the preparation of mononucleotide building blocks for the solution-phase synthesis of oligonucleotides and oligonucleotide phosphorothioates.[3]

  • Material Science: It is also employed in the production of phosphonylated polymers, which can confer properties like flame retardancy and improved chemical resistance.[1]

G General Phosphorylation Workflow cluster_reactants Reactants cluster_process Reaction cluster_intermediate Intermediate & Further Reaction cluster_final Product A Nucleoside/Alcohol (R-OH) C Phosphorylation A->C B 2-Chlorophenyl phosphorodichloridate B->C D Phosphorylated Intermediate C->D Forms intermediate F Phosphoramidate Prodrug D->F Reacts with Amine E Amine (R'-NH₂) E->F G Quality Control Analysis Workflow A Receive Sample B Physical Inspection (Color, Appearance) A->B C Sample Prep (Inert Atmosphere) B->C D GC Purity Assay C->D E Refractive Index Measurement C->E F Density Measurement C->F G Compare to Specs D->G E->G F->G H Pass G->H Meets Specs I Fail G->I Out of Spec G Safety & Reactivity Relationships A Chemical Property: Moisture Sensitive B Hazard: Reacts Violently with Water A->B leads to C Handling Precaution: Store Under Inert Gas B->C requires D Chemical Property: Corrosive P-Cl Bonds E Hazard: Causes Severe Skin/Eye Burns D->E leads to G Application: Phosphorylating Agent D->G enables F Handling Precaution: Wear Full PPE E->F requires

References

Technical Guide: Synthesis and Characterization of 2-Chlorophenyl Phosphorodichloridate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis and characterization of 2-Chlorophenyl phosphorodichloridate (CAS No: 15074-54-1), a key reagent in organic synthesis, particularly for the phosphorylation of nucleosides in the development of antiviral and anticancer therapeutics.

Chemical Identity and Physical Properties

This compound is a colorless to light yellow liquid. It is a reactive compound, sensitive to moisture, and is primarily utilized as a phosphorylating agent.

PropertyValue
Molecular Formula C₆H₄Cl₃O₂P
Molecular Weight 245.43 g/mol
CAS Number 15074-54-1
Appearance Colorless to light yellow clear liquid
Boiling Point 135-137 °C at 12 mmHg[1]
Density 1.491 g/mL at 25 °C[1]
Refractive Index (n²⁰/D) 1.538[1]
Purity Typically >97.0%
Synonyms 2-Chlorophenyl dichlorophosphate, o-Chlorophenylphosphonyl dichloride, 2-Chlorophenylphosphoryl Dichloride

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of 2-chlorophenol with phosphorus oxychloride in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride byproduct.

Reaction Scheme

Synthesis cluster_product Products 2-Chlorophenol 2-Chlorophenol Reaction + POCl3 Phosphorus Oxychloride (POCl₃) TEA Triethylamine (Et₃N) Product 2-Chlorophenyl Phosphorodichloridate TEAHCl Triethylamine Hydrochloride (Et₃N·HCl) Arrow Diethyl Ether 0°C to Room Temp. Arrow->Product Arrow->TEAHCl

Caption: Synthesis of this compound.
Experimental Protocol

This protocol is based on established procedures for the phosphorylation of phenols.

Materials:

  • 2-Chlorophenol

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (Et₃N), anhydrous

  • Diethyl ether (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: A dry round-bottom flask is charged with 2-chlorophenol (1.0 eq) and anhydrous diethyl ether under an inert atmosphere. The flask is cooled to 0 °C in an ice bath.

  • Addition of Base: Anhydrous triethylamine (1.0 eq) is added to the stirred solution.

  • Addition of Phosphorylating Agent: Phosphorus oxychloride (1.0 eq) is dissolved in anhydrous diethyl ether and added dropwise to the reaction mixture via a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • The reaction mixture is filtered to remove the triethylamine hydrochloride precipitate. The solid is washed with a small amount of anhydrous diethyl ether.

    • The combined filtrate is transferred to a separatory funnel and washed sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.

    • The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation (e.g., 135-137 °C at 12 mmHg) to yield pure this compound as a clear liquid.[1]

Characterization

The structure and purity of the synthesized this compound are confirmed using various spectroscopic methods.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization Reactants Reactants Reaction_Setup Reaction_Setup Reactants->Reaction_Setup 2-Chlorophenol, POCl₃, Et₃N Workup Workup Reaction_Setup->Workup Purification Purification Workup->Purification Vacuum Distillation NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Purification->NMR FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS

Caption: Workflow from Synthesis to Characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted chemical shifts based on the structure. Actual values should be confirmed experimentally.

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Notes
¹H NMR 7.2 - 7.6Multiplet (m)Aromatic protons of the 2-chlorophenyl group. The exact pattern will be complex due to splitting.
¹³C NMR 110 - 150-Aromatic carbons. The carbon attached to the oxygen will be downfield, and the carbon attached to chlorine will also be shifted.
³¹P NMR -5 to 5Singlet (s)The chemical shift is characteristic for phosphate esters. It will be a singlet in a proton-decoupled spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm⁻¹) Vibration Intensity
~3100-3000C-H stretch (aromatic)Medium
~1600, ~1475C=C stretch (aromatic ring)Medium-Strong
~1300-1250P=O stretch (phosphoryl)Strong
~1050-990P-O-C stretch (aryl phosphate)Strong
~800-750C-Cl stretchStrong
~600-500P-Cl stretchStrong
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

m/z (mass-to-charge ratio) Proposed Fragment Ion Notes
244, 246, 248[C₆H₄Cl₃O₂P]⁺ (M⁺)Molecular ion peak cluster, showing the isotopic pattern for three chlorine atoms.
209, 211[M - Cl]⁺Loss of a chlorine radical from the phosphoryl group.
139, 141[ClC₆H₄O]⁺Fragment corresponding to the 2-chlorophenoxy cation.
111, 113[C₆H₄Cl]⁺Loss of the phosphate group, resulting in the chlorophenyl cation.

Safety and Handling

This compound is a corrosive material that causes severe skin burns and eye damage. It is also sensitive to moisture and will react with water, potentially releasing hydrogen chloride gas. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Store in a cool, dry place under an inert atmosphere.

Applications

This compound is a crucial reagent in the synthesis of phosphotriester and phosphoramidate derivatives of nucleosides. These derivatives are often prodrugs that can deliver the active monophosphate form of a nucleoside analog into cells, a key strategy in the development of antiviral and anticancer agents. It is also used in the synthesis of agrochemicals and flame-retardant polymers.[2]

References

Technical Guide: Physical and Chemical Properties of 2-Chlorophenyl phosphorodichloridate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorophenyl phosphorodichloridate (CAS No. 15074-54-1) is a vital organophosphorus reagent extensively utilized in the synthesis of pharmaceuticals and agrochemicals. Its primary application lies in its role as a phosphorylating agent for the creation of phosphoramidate prodrugs, a strategy employed to enhance the cellular uptake and efficacy of nucleoside analogues with antiviral and anticancer properties. This document provides an in-depth overview of the core physical properties of this compound, details standard experimental methodologies for their determination, and illustrates its fundamental role in chemical synthesis.

Core Physical Properties

The physical characteristics of this compound are critical for its handling, storage, and application in synthetic chemistry. It is a colorless to light yellow liquid that is sensitive to moisture.[1][2][3] Quantitative data are summarized in the table below.

PropertyValueConditions / NotesCitations
Molecular Formula C₆H₄Cl₃O₂P[4]
Molecular Weight 245.43 g/mol [4][5][6]
Appearance Clear, colorless to light yellow liquid[1][3][4]
Density 1.491 g/mLat 25 °C[1][5][6]
Boiling Point 135 - 137 °Cat 12 mmHg[4][5][6]
82 - 84 °Cat 0.4 mmHg[7][8]
Refractive Index (n₂₀/D) 1.538[1][5][6]
Flash Point 105 °C (221 °F)Closed Cup[5][8]
Solubility Reacts with water. Soluble in chloroform.[9][10]
Sensitivity Moisture Sensitive[1][7][8]

Experimental Protocols for Property Determination

The following sections detail standard laboratory protocols for measuring the key physical properties of liquid reagents like this compound. Given the compound's moisture sensitivity, all procedures must be conducted under anhydrous conditions, utilizing dry glassware and inert atmospheres (e.g., nitrogen or argon) where applicable.

Density Determination (Vibrational Method - ASTM D4052)

Density is determined using a digital density meter based on the oscillating U-tube principle. This method is fast, accurate, and requires a small sample volume.[2]

  • Apparatus: Digital density meter with an oscillating U-tube, temperature control unit, syringe for sample injection.

  • Protocol:

    • Calibrate the instrument using two standards of known density that bracket the expected sample density (e.g., dry air and anhydrous toluene).

    • Set the instrument's temperature to 25.0 ± 0.1 °C.

    • Draw the this compound sample into a dry syringe.

    • Inject the sample into the measurement cell of the U-tube, ensuring no air bubbles are present.

    • Allow the temperature and oscillation period to stabilize.

    • Record the density reading directly from the instrument's display. The instrument calculates the density based on the change in the oscillation frequency of the tube when filled with the sample.[2]

    • Clean the cell thoroughly with appropriate anhydrous solvents and dry with a stream of inert gas before the next measurement.

Boiling Point Determination (Micro-Boiling Point Method under Vacuum)

This method is suitable for determining the boiling point of small quantities of liquid at reduced pressure.

  • Apparatus: Thiele tube or a small-scale distillation setup, heat source (oil bath), thermometer, a small test tube, a capillary tube (sealed at one end), and a vacuum source with a manometer.[11][12][13]

  • Protocol:

    • Add approximately 0.5 mL of this compound to the small test tube.

    • Place the capillary tube into the test tube with its open end submerged in the liquid.

    • Attach the test tube to the thermometer and place the assembly in the Thiele tube or heating bath.

    • Connect the apparatus to the vacuum source and evacuate to the desired pressure (e.g., 12 mmHg), monitoring with the manometer.[11]

    • Heat the bath gradually.

    • Observe the capillary tube. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[13]

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[14] This temperature corresponds to the point where the external pressure equals the vapor pressure of the substance.[13]

Refractive Index Determination (Abbe Refractometer)

The refractive index is a measure of how light propagates through the substance and is a valuable indicator of purity.

  • Apparatus: Abbe refractometer with a circulating water bath for temperature control (set to 20.0 °C) and a sodium light source.[3][4][8]

  • Protocol:

    • Ensure the refractometer prisms are clean and dry.

    • Using a dropper, apply 2-3 drops of this compound onto the surface of the lower prism.[3]

    • Immediately close the prisms to spread the liquid into a thin film and to minimize exposure to atmospheric moisture.

    • Turn on the light source and look through the eyepiece.

    • Rotate the coarse and fine adjustment knobs until the light and dark fields are visible in the viewfinder.

    • If a colored band is visible at the border, adjust the compensator dial to achieve a sharp, achromatic borderline.[3]

    • Align the borderline precisely with the center of the crosshairs.

    • Read the refractive index value directly from the instrument's scale.[4]

Flash Point Determination (Pensky-Martens Closed Cup Tester - ASTM D93)

The flash point is the lowest temperature at which a liquid's vapors will ignite with an ignition source. This is a critical safety parameter.

  • Apparatus: Pensky-Martens closed-cup tester (manual or automated).[5][6][9]

  • Protocol:

    • Fill the brass test cup with this compound to the specified mark.[1]

    • Place the lid on the cup, ensuring a tight seal.

    • Begin heating the sample at a controlled, specified rate while stirring.[6]

    • At regular temperature intervals, apply the ignition source (a test flame or electric igniter) by dipping it into the vapor space of the cup.[15] The stirring is momentarily stopped during the application of the ignition source.[9]

    • The flash point is the lowest temperature, corrected for barometric pressure, at which the application of the ignition source causes the vapors above the liquid to flash.[1][15]

Application in Chemical Synthesis: Phosphoramidate Prodrug Formation

This compound is a key reagent in the "ProTide" approach, a prodrug strategy that masks the charge of a nucleoside monophosphate to improve cell permeability.[7] The reagent reacts with a nucleoside analogue to form a phosphorochloridate intermediate, which is then coupled with an amino acid ester to yield the final phosphoramidate prodrug.[16][17]

Caption: Synthetic workflow for a phosphoramidate prodrug using this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Chlorophenyl phosphorodichloridate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Chlorophenyl phosphorodichloridate (CAS No. 15074-54-1). This key intermediate is utilized in the synthesis of pharmaceuticals and agrochemicals, making a thorough understanding of its physical and chemical properties essential for its effective handling, storage, and application in research and development.[1]

Core Compound Properties

This compound is a colorless to light yellow, clear liquid with a slight chlorine-like odor.[2][3] It is a dense liquid with a molecular weight of 245.43 g/mol .[4][5]

PropertyValueSource
CAS Number 15074-54-1[5]
Molecular Formula C₆H₄Cl₃O₂P[4]
Molecular Weight 245.43 g/mol [4][5]
Appearance Colorless to light yellow clear liquid[3][6]
Boiling Point 135-137 °C at 12 mmHg[5][7]
Density 1.491 g/mL at 25 °C[5][7]
Refractive Index n20/D 1.538[5][7]

Solubility Profile

Aqueous Solubility: this compound reacts violently with water, leading to hydrolysis.[2] Therefore, it is considered insoluble and reactive in aqueous media.

Organic Solvent Solubility: The compound is expected to be soluble in a range of common aprotic organic solvents due to its organic nature.

Solvent ClassExpected SolubilityRationale
Aprotic, Non-polar (e.g., Hexane, Toluene)Likely SolubleThe aromatic ring contributes to non-polar character.
Aprotic, Polar (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile, Dimethylformamide)Likely SolubleThe polar P=O and P-Cl bonds should facilitate dissolution in polar aprotic solvents. These solvents are generally inert towards the phosphorodichloridate group under anhydrous conditions.
Protic (e.g., Alcohols, Amines)Reactive This compound is incompatible with alcohols and strong bases.[2][4] It will react with these protic solvents, leading to the formation of new compounds rather than simple dissolution.
Experimental Protocol for Solubility Determination

Given the reactive nature of this compound, a carefully designed experimental protocol is required to determine its solubility in inert organic solvents.

Objective: To determine the solubility of this compound in a selected anhydrous aprotic organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Anhydrous solvent of choice (e.g., Dichloromethane, Tetrahydrofuran)

  • Inert gas (Nitrogen or Argon)

  • Glass vials with PTFE-lined screw caps

  • Thermostatically controlled shaker or incubator

  • Gas-tight syringes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantitative analysis

Methodology:

  • Preparation of Saturated Solutions:

    • Under an inert atmosphere (glove box or Schlenk line), add an excess amount of this compound to a pre-weighed vial.

    • Add a known volume of the anhydrous solvent to the vial.

    • Seal the vial tightly with the PTFE-lined cap.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid is crucial.

  • Sample Analysis:

    • After equilibration, allow the solid to settle.

    • Carefully withdraw a known volume of the supernatant using a gas-tight syringe fitted with a filter to remove any suspended particles.

    • Immediately dilute the withdrawn sample with a known volume of the same anhydrous solvent to prevent precipitation upon cooling and to bring the concentration within the analytical range of the chosen instrument.

    • Analyze the diluted sample by a validated HPLC or GC method to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility in g/L or mol/L based on the measured concentration and the dilution factor.

Workflow for Solubility Determination:

Caption: Workflow for determining the solubility of a reactive compound.

Stability Profile

This compound is stable under normal, anhydrous conditions.[2] However, its stability is significantly compromised by the presence of moisture and certain reactive chemicals.

Key Stability Considerations:

  • Moisture Sensitivity: The compound is highly sensitive to moisture and reacts violently with water.[2] This hydrolysis reaction is a primary degradation pathway.

  • Incompatible Materials: It is incompatible with strong oxidizing agents, strong bases, and alcohols.[2][4] Contact with these substances will lead to decomposition.

  • Thermal Stability: While stable at room temperature, elevated temperatures can accelerate decomposition, especially in the presence of impurities.

  • Hazardous Decomposition Products: Decomposition can produce toxic and hazardous substances including carbon monoxide, carbon dioxide, oxides of phosphorus, and hydrogen chloride gas.[2]

Hydrolysis Pathway

The primary mechanism of instability in the presence of water is hydrolysis. The phosphorus-chlorine bonds are highly susceptible to nucleophilic attack by water molecules. This proceeds in a stepwise manner, replacing the chlorine atoms with hydroxyl groups, ultimately leading to the formation of 2-chlorophenyl phosphoric acid and hydrochloric acid.

Hydrolysis Compound This compound Intermediate 2-Chlorophenyl phosphorodichloridic acid Compound->Intermediate + H2O - HCl Product 2-Chlorophenyl phosphoric acid Intermediate->Product + H2O - HCl HCl HCl Intermediate->HCl Product->HCl

Caption: Simplified hydrolysis pathway of this compound.

Experimental Protocol for Stability Assessment (Hydrolysis)

Objective: To quantitatively assess the hydrolytic stability of this compound in a buffered aqueous-organic solution.

Materials:

  • This compound

  • Buffered aqueous solutions at different pH values (e.g., pH 4, 7, 9)

  • An organic co-solvent (e.g., acetonitrile) to ensure initial dissolution

  • Thermostatically controlled water bath or incubator

  • HPLC system with a suitable column and detector

  • pH meter

Methodology:

  • Reaction Setup:

    • Prepare stock solutions of this compound in the chosen anhydrous organic co-solvent.

    • In separate reaction vessels, add the buffered aqueous solution.

    • Initiate the hydrolysis reaction by adding a small, known volume of the stock solution to the buffered solution while stirring. The final concentration of the organic co-solvent should be kept low (e.g., <1%) to primarily observe aqueous hydrolysis.

    • Maintain the reaction vessels at a constant temperature (e.g., 37 °C).

  • Time-Course Analysis:

    • At predetermined time intervals (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a cold, anhydrous mobile phase to prevent further degradation.

    • Analyze the quenched samples by HPLC to determine the remaining concentration of this compound.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each pH condition.

    • Determine the rate of degradation and the half-life (t½) of the compound at each pH.

Logical Flow for Stability Testing:

Caption: Logical workflow for assessing the hydrolytic stability of a compound.

Conclusion and Recommendations

This compound is a valuable synthetic intermediate whose utility is governed by its solubility and stability characteristics. It is soluble in a range of aprotic organic solvents but is highly reactive towards water and protic solvents. The compound is stable under anhydrous conditions but readily undergoes hydrolysis.

For researchers, scientists, and drug development professionals, it is imperative to handle this compound under strictly anhydrous conditions, preferably under an inert atmosphere. Storage should be in tightly sealed containers in a cool, dry place, away from incompatible materials. When used in reactions, the choice of solvent is critical; anhydrous aprotic solvents are recommended. The provided experimental protocols offer a framework for generating quantitative solubility and stability data tailored to specific laboratory conditions and applications.

References

2-Chlorophenyl Phosphorodichloridate: A Synthetic Workhorse with an Undefined Biological Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 24, 2025 – 2-Chlorophenyl phosphorodichloridate is a versatile organophosphate compound widely employed as a phosphorylating agent in the synthesis of a variety of organic molecules, including those with therapeutic potential. Despite its utility in chemical synthesis, a comprehensive understanding of its direct biological mechanism of action remains elusive. This technical guide synthesizes the available information on this compound, highlighting its established role in synthetic chemistry and the current knowledge gap regarding its specific biological activities.

Chemical Identity and Primary Application

This compound is a colorless to light yellow liquid with the chemical formula C₆H₄Cl₃O₂P. Its primary and well-documented application lies in its function as a phosphorylating reagent. This reactivity is leveraged in the pharmaceutical and agrochemical industries to introduce the 2-chlorophenyl phosphate moiety into target molecules.[1][2] Notably, it serves as a key building block in the synthesis of phosphonate and phosphoramidate prodrugs, which are designed to improve the delivery and efficacy of antiviral and anticancer agents.[1]

Presumed Mechanism of Action: An Organophosphate Perspective

As an organophosphate, this compound is structurally related to a class of compounds known for their potent inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system. The established mechanism for many organophosphate pesticides involves the irreversible phosphorylation of a serine residue within the active site of AChE. This inactivation leads to the accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxicity.

While it is plausible that this compound could exhibit similar AChE inhibitory activity, there is a conspicuous absence of direct scientific evidence in the public domain to substantiate this hypothesis. Extensive searches of scientific literature and toxicological databases have not yielded any studies that specifically investigate or quantify the interaction of this compound with AChE or other biological targets.

Toxicological Profile: A Gap in the Data

Safety Data Sheets (SDS) for this compound consistently highlight its corrosive properties, causing severe skin burns and eye damage.[1][3][4][5][6] However, these documents also state that the toxicological properties of the compound have not been fully investigated.[1][6] There is no publicly available data from in vivo or in vitro studies detailing its specific toxicological effects, target organs, or providing quantitative measures of toxicity such as an LD50 or IC50 values.

Use in the Synthesis of Bioactive Molecules

The primary role of this compound is as a precursor in the synthesis of more complex molecules with defined biological activities. Its utility in creating phosphonate and phosphoramidate prodrugs is a significant area of research. These prodrugs are designed to be inactive until they are metabolized in the body to release the active therapeutic agent. This approach can enhance the bioavailability and cellular penetration of drugs.

Below is a generalized workflow illustrating the use of this compound in the synthesis of a hypothetical phosphoramidate prodrug of a nucleoside analog.

G cluster_0 Synthesis Workflow reagent 2-Chlorophenyl phosphorodichloridate intermediate Phosphoramidochloridate Intermediate reagent->intermediate Reaction with Nucleoside Analog nucleoside Nucleoside Analog nucleoside->intermediate amino_acid Amino Acid Ester prodrug Phosphoramidate Prodrug amino_acid->prodrug intermediate->prodrug Reaction with Amino Acid Ester activation Intracellular Activation prodrug->activation Cellular Uptake active_drug Active Nucleoside Monophosphate activation->active_drug Enzymatic Cleavage

A generalized workflow for the synthesis of a phosphoramidate prodrug.

Data Presentation

Due to the lack of specific studies on the biological mechanism of action of this compound, no quantitative data on its enzymatic inhibition or cellular effects can be presented.

Experimental Protocols

Detailed experimental protocols for the biological activity of this compound are not available in the reviewed literature.

Conclusion

This compound is a chemical of significant interest in synthetic organic chemistry, particularly for the development of novel therapeutics. However, there is a critical knowledge gap concerning its own biological mechanism of action. While its classification as an organophosphate suggests potential for acetylcholinesterase inhibition, this has not been experimentally verified. The scientific community, including researchers, scientists, and drug development professionals, should be aware of this data deficiency. Future research is warranted to elucidate the direct biological effects and toxicological profile of this compound to ensure its safe handling and to fully understand the biological implications of its use as a synthetic reagent.

References

The Core Utility of 2-Chlorophenyl Phosphorodichloridate in Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

December 24, 2025

Introduction

2-Chlorophenyl phosphorodichloridate is a pivotal reagent in modern medicinal chemistry, primarily recognized for its critical role in the synthesis of phosphoramidate prodrugs, a class of therapeutics that has revolutionized the treatment of viral diseases. This technical guide provides a comprehensive overview of the key features of this compound, including its physicochemical properties, its application in the synthesis of cutting-edge antiviral agents, detailed experimental protocols, and the mechanism of action of the resulting drug candidates. The strategic application of this reagent, particularly within the ProTide (Pro-drug nucleotide) technology, has enabled the development of highly potent and bioavailable antiviral drugs, surmounting previous limitations in drug delivery and efficacy.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective use in synthesis. This clear, colorless to light yellow liquid is a highly reactive compound, primarily utilized as a phosphorylating agent. Its key properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₆H₄Cl₃O₂P
Molecular Weight 245.43 g/mol
CAS Number 15074-54-1
Appearance Clear colorless to light yellow liquid[1]
Boiling Point 135-137 °C at 12 mmHg[2]
Density 1.491 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.538
Purity ≥97-99%
Solubility Reacts with water[3]
Storage Conditions Inert atmosphere, Room Temperature, Moisture sensitive[1]

Core Application: Synthesis of Phosphoramidate Prodrugs (ProTides)

The paramount application of this compound in drug development is its use as a key building block in the synthesis of phosphoramidate prodrugs. This strategy, famously known as the ProTide technology, masks the negative charges of a nucleotide monophosphate, thereby enhancing its cell permeability and oral bioavailability. Once inside the cell, the prodrug is metabolized to release the active nucleoside monophosphate, which is then converted to the active triphosphate form that inhibits viral replication.

A prime example of a successful drug synthesized using this methodology is Tenofovir Alafenamide (TAF), a potent nucleotide reverse transcriptase inhibitor (NRTI) used in the treatment of HIV and Hepatitis B.

Experimental Workflow for ProTide Synthesis

The general synthetic strategy for preparing a phosphoramidate prodrug using this compound involves a two-step, one-pot reaction. First, the dichloridate is reacted with an amino acid ester to form a phosphorochloridate intermediate. This intermediate is then reacted in situ with a nucleoside analogue to yield the final phosphoramidate prodrug.

G reagent 2-Chlorophenyl phosphorodichloridate intermediate Aryl Phosphorochloridate Intermediate reagent->intermediate Step 1 amino_acid Amino Acid Ester (e.g., L-Alanine isopropyl ester) amino_acid->intermediate nucleoside Nucleoside Analogue (e.g., Tenofovir) prodrug Phosphoramidate Prodrug (e.g., Tenofovir Alafenamide) nucleoside->prodrug intermediate->prodrug Step 2 base Base (e.g., Triethylamine) base->intermediate solvent Anhydrous Solvent (e.g., Dichloromethane) solvent->intermediate

General workflow for phosphoramidate prodrug synthesis.

Detailed Experimental Protocol: Synthesis of a Tenofovir Phosphoramidate Prodrug

The following is a representative, detailed protocol for the synthesis of a tenofovir phosphoramidate prodrug, based on established methodologies.

Materials:

  • Tenofovir

  • This compound

  • L-Alanine isopropyl ester hydrochloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Diethyl Ether

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Preparation of the Phosphorochloridate Intermediate:

    • To a stirred solution of L-alanine isopropyl ester hydrochloride (1.0 equivalent) and this compound (1.0 equivalent) in anhydrous dichloromethane under an argon atmosphere at -78 °C, add anhydrous triethylamine (2.0 equivalents) dropwise.

    • Allow the reaction mixture to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours.

    • The formation of the desired phosphorochloridate can be monitored by ³¹P NMR spectroscopy.

    • Upon completion, remove the solvent under reduced pressure. Re-dissolve the residue in anhydrous diethyl ether and filter to remove the triethylammonium hydrochloride salt. The filtrate containing the crude phosphorochloridate intermediate is used directly in the next step.

  • Synthesis of the Phosphoramidate Prodrug:

    • To a solution of Tenofovir (1.0 equivalent) in anhydrous dichloromethane, add the freshly prepared phosphorochloridate intermediate solution from the previous step.

    • Cool the mixture to 0 °C and add triethylamine (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford the desired tenofovir phosphoramidate prodrug as a mixture of diastereomers.

    • The diastereomers can be separated by preparative HPLC on a C18 column.

Mechanism of Action of Antiviral Phosphoramidate Prodrugs

The efficacy of phosphoramidate prodrugs lies in their ability to bypass the rate-limiting first phosphorylation step of many nucleoside analogue drugs. The following diagram illustrates the intracellular activation pathway of a tenofovir phosphoramidate prodrug and its subsequent inhibition of viral replication.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_viral_replication Viral Replication Prodrug_ext Phosphoramidate Prodrug (e.g., TAF) Prodrug_int Prodrug Prodrug_ext->Prodrug_int Passive Diffusion Metabolite1 Alanine Metabolite Prodrug_int->Metabolite1 Hydrolysis TFV_MP Tenofovir Monophosphate (TFV-MP) Metabolite1->TFV_MP Cleavage TFV_DP Tenofovir Diphosphate (TFV-DP) TFV_MP->TFV_DP Phosphorylation Active_TFV_TP Active Tenofovir Triphosphate (TFV-TP) TFV_DP->Active_TFV_TP Phosphorylation Viral_Polymerase Viral DNA Polymerase (e.g., HIV Reverse Transcriptase) Active_TFV_TP->Viral_Polymerase Competitive Inhibition DNA_synthesis Viral DNA Synthesis Active_TFV_TP->DNA_synthesis Incorporation CES1_CatA Carboxylesterase 1 (CES1) / Cathepsin A (CatA) CES1_CatA->Metabolite1 HINT1 HINT1 HINT1->TFV_MP Cellular_Kinases Cellular Kinases Cellular_Kinases->TFV_DP Cellular_Kinases->Active_TFV_TP Viral_Polymerase->DNA_synthesis Chain_termination Chain Termination DNA_synthesis->Chain_termination dATP dATP (natural substrate) dATP->Viral_Polymerase

Intracellular activation and mechanism of action of a tenofovir phosphoramidate prodrug.

Once inside the target cell, the prodrug is hydrolyzed by enzymes such as Cathepsin A (CatA) or Carboxylesterase 1 (CES1) to an intermediate metabolite.[4][5][6] This is followed by the cleavage of the P-N bond by the Histidine Triad Nucleotide-Binding Protein 1 (HINT1), releasing the nucleoside monophosphate (e.g., Tenofovir monophosphate).[7] Cellular kinases then further phosphorylate the monophosphate to the active diphosphate and triphosphate forms. The active triphosphate metabolite then competes with the natural deoxyadenosine triphosphate (dATP) for incorporation into the growing viral DNA chain by the viral DNA polymerase (e.g., HIV reverse transcriptase).[8][9] Upon incorporation, it acts as a chain terminator, thus halting viral replication.[8]

Efficacy of Drugs Synthesized with this compound

The ProTide approach has led to drugs with significantly improved antiviral activity compared to their parent nucleosides. The following table summarizes the in vitro efficacy of Tenofovir Alafenamide (TAF) against various HIV-1 subtypes.

HIV-1 Subtype/GroupMean EC₅₀ (nM)
A3.4
B4.9
C2.5
D3.7
E2.8
F2.3
G9.1
O1.5
HIV-2 1.8
Data from Bam et al., 2015[4]

Conclusion

This compound is an indispensable reagent in the synthesis of advanced phosphoramidate prodrugs. Its application in the ProTide technology has been instrumental in the development of highly effective antiviral therapies with improved pharmacokinetic profiles. A comprehensive understanding of its properties, reaction mechanisms, and the biological activity of its derivatives is crucial for medicinal chemists and drug development professionals aiming to design the next generation of nucleotide-based therapeutics. The continued exploration of this versatile reagent promises to yield further innovations in the treatment of viral infections and other diseases.

References

An In-depth Technical Guide to 2-Chlorophenyl phosphorodichloridate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Chlorophenyl phosphorodichloridate, a significant reagent in organic synthesis, particularly within the realms of pharmaceutical and agrochemical development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synonyms, chemical identifiers, and physical properties.

Chemical Identity and Synonyms

This compound is known by several alternative names in scientific literature and chemical databases. A comprehensive list of these synonyms and identifiers is crucial for accurate literature searches and unambiguous substance identification.

Identifier Type Identifier Source
Systematic Name This compoundIUPAC
CAS Registry Number 15074-54-1Chemical Abstracts Service[1][2]
PubChem CID 84775PubChem[1][3]
EC Number 239-129-4European Chemicals Agency[1][4]
Synonyms (2-Chlorophenyl)phosphoric acid dichloride[2][5]
2-Chlorophenyl dichloridophosphate[1][6]
2-Chlorophenyl dichlorophosphate[3][4][7]
o-Chlorophenyl dichlorophosphate[2][6]
o-Chlorophenylphosphonyl dichloride[2][6]
2-Chlorophenylphosphoryl dichloride[1][6]
1-chloro-2-dichlorophosphoryloxybenzene[1][8]
Phosphorodichloridic acid, 2-chlorophenyl ester[2][5]
InChI InChI=1S/C6H4Cl3O2P/c7-5-3-1-2-4-6(5)11-12(8,9)10/h1-4HIUPAC[1][2][4][6]
InChIKey VLDPXPPHXDGHEW-UHFFFAOYSA-NIUPAC[1][2][6]
SMILES C1=CC=C(C(=C1)OP(=O)(Cl)Cl)ClIUPAC[1][6]
MDL Number MFCD00009704[1][3][4][6]
Beilstein/REAXYS 911009[4][6]

Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of this compound, which are essential for its handling, storage, and application in experimental settings.

Property Value Conditions Source
Molecular Formula C6H4Cl3O2P[1][2][3][6]
Molecular Weight 245.43 g/mol [3][5][6]
Appearance Colorless to light yellow/orange clear liquid[1][6]
Boiling Point 135-137 °Cat 12 mmHg[3][4][6]
Density 1.491 g/mLat 25 °C[4][6]
Refractive Index 1.538at 20 °C[4][6]
Flash Point 105 °C (221 °F)closed cup[4][6]
Storage Inert atmosphere, Room Temperature, Moisture Sensitive[1][6]

Experimental Applications and Protocols

Role in Synthesis:

This compound is a pivotal reagent in organic chemistry, primarily utilized as a phosphorylating agent.[1] Its principal application lies in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[3] It serves as a key intermediate in the creation of phosphonate derivatives that have shown potential antiviral and anticancer properties.[3] In the field of agricultural science, it is employed in the formulation of pesticides and herbicides.[3]

General Experimental Workflow:

While specific, detailed experimental protocols are proprietary and vary based on the target molecule, a general workflow for the use of this compound in the synthesis of oligonucleotides can be outlined. This process typically involves the reaction of the phosphorodichloridate with a protected nucleoside in the presence of a suitable base to form a phosphoramidite intermediate. This intermediate is then used in the solid-phase synthesis of DNA or RNA strands.

The following diagram illustrates a generalized workflow for the application of this compound in chemical synthesis.

G General Synthetic Workflow Using this compound cluster_start Starting Materials cluster_reaction Reaction Step cluster_intermediate Intermediate Product cluster_further Further Synthetic Steps cluster_final Final Product A 2-Chlorophenyl phosphorodichloridate C Phosphorylation Reaction (in the presence of a base) A->C B Protected Nucleoside/ Other Organic Substrate B->C D Phosphorylated Intermediate (e.g., Phosphoramidite) C->D E Coupling, Oxidation, Deprotection (e.g., in Oligonucleotide Synthesis) D->E F Target Molecule (e.g., Pharmaceutical, Agrochemical) E->F

Caption: A generalized workflow for chemical synthesis.

Chemical Identifier Relationships

The various identifiers for this compound are interconnected, providing a hierarchical and cross-referenced system for its unambiguous identification. The following diagram illustrates the logical relationships between these identifiers.

G Identifier Relationships for this compound cluster_compound Chemical Compound cluster_registry Registry Numbers cluster_names Nomenclature cluster_structural Structural Representations Compound 2-Chlorophenyl phosphorodichloridate CAS CAS: 15074-54-1 Compound->CAS EC EC: 239-129-4 Compound->EC PubChem PubChem CID: 84775 Compound->PubChem Systematic Systematic Name Compound->Systematic InChI InChI Compound->InChI SMILES SMILES Compound->SMILES Synonyms Synonyms Systematic->Synonyms InChIKey InChIKey InChI->InChIKey

Caption: Relationships between chemical identifiers.

References

initial investigations using 2-Chlorophenyl phosphorodichloridate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Initial Investigations Using 2-Chlorophenyl phosphorodichloridate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 15074-54-1) is a highly reactive organophosphorus compound extensively utilized as a phosphorylating agent in organic synthesis.[1][2] Its primary role is to introduce the 2-chlorophenyl phosphate moiety onto nucleosides, alcohols, and other nucleophiles. This function is particularly critical in the fields of medicinal chemistry and nucleic acid research.[3][4] The 2-chlorophenyl group serves as a protecting group for the phosphate, which can be selectively removed under specific conditions. This reagent is a cornerstone in the phosphotriester method of oligonucleotide synthesis and is instrumental in the preparation of phosphoramidate prodrugs, which are designed to improve the cellular uptake and activation of nucleoside analogues with potential antiviral and anticancer properties.[2][5][6] This guide provides an in-depth overview of its properties, core applications, experimental protocols, and safety considerations for initial laboratory investigations.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, solvent selection, and purification procedures.

PropertyValueReference(s)
CAS Number 15074-54-1[1][7]
Molecular Formula C₆H₄Cl₃O₂P[7]
Molecular Weight 245.43 g/mol [1]
Appearance Clear, colorless to light yellow liquid[7][8]
Boiling Point 135-137 °C at 12 mmHg[1][7]
Density 1.491 g/mL at 25 °C[1][7]
Refractive Index (n20/D) 1.538[1][7]
Purity Typically >97.0%[4][8]
Sensitivity Moisture sensitive[7]
Storage Temperature Room temperature, under an inert atmosphere[7]

Core Applications in Research and Drug Development

The primary utility of this compound lies in its ability to act as a monofunctional phosphotriester coupling agent.

  • Oligonucleotide Synthesis: It is a key reagent in the phosphotriester approach for synthesizing oligonucleotides. In this method, it reacts with a protected nucleoside to form a phosphodiester intermediate, which can then be coupled with a second nucleoside unit to form the internucleotide linkage. The 2-chlorophenyl group protects the phosphate backbone during synthesis.[3]

  • Prodrug Synthesis (ProTide Approach): In drug development, it is used to synthesize phosphoramidate prodrugs of nucleoside analogues.[5][6] These "ProTides" mask the negative charge of the monophosphate, facilitating passive diffusion across cell membranes. Once inside the cell, the masking groups are cleaved by cellular enzymes to release the active nucleoside monophosphate, bypassing the often inefficient initial phosphorylation step required for the bioactivity of many antiviral and anticancer nucleoside drugs.[9]

  • Preparation of Mononucleotide Building Blocks: The reagent is fundamental for creating activated mononucleotide units that are subsequently used in more complex syntheses, such as the construction of nucleic acid chains or nucleotide conjugates.[1][10]

Experimental Protocols

The following protocols are generalized procedures for common applications of this compound. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents due to the reagent's moisture sensitivity.

Protocol 1: General Phosphorylation of a Nucleoside

This protocol describes the formation of a nucleoside phosphotriester intermediate, a key step in synthesizing phosphoramidate prodrugs or building blocks for oligonucleotide synthesis.

Materials:

  • Protected Nucleoside (e.g., 3'-O-TBDMS protected thymidine)

  • This compound

  • Anhydrous Pyridine or Triethylamine (Et₃N)

  • 1,2,4-Triazole

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the protected nucleoside (1.0 eq) and 1,2,4-triazole (excess, e.g., 3.0-4.0 eq) in anhydrous DCM/THF in a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and an argon inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (2.0-3.0 eq) to the stirred solution.

  • In a separate flask, prepare a solution of this compound (1.5-2.0 eq) in anhydrous DCM/THF.

  • Add the this compound solution dropwise to the nucleoside solution over 15-30 minutes at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired nucleoside phosphotriester product.

Protocol 2: Synthesis of a Phosphoramidate Prodrug Precursor

This protocol outlines the synthesis of an amino acid ester phosphoramidate from a phosphorochloridate intermediate, a common strategy in ProTide synthesis.[11]

Materials:

  • Amino acid ester hydrochloride salt (e.g., L-Alanine methyl ester hydrochloride)

  • This compound

  • Anhydrous Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Suspend the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM in a flame-dried flask under an argon atmosphere.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Add this compound (1.0 eq) to the suspension.

  • Add anhydrous triethylamine (2.0 eq) dropwise to the stirred mixture at -78 °C. The mixture should become a clear solution.

  • After 1 hour at -78 °C, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the formation of the phosphorochloridate intermediate by ³¹P NMR spectroscopy.

  • This resulting solution containing the in situ generated phosphorochloridate can then be used directly in a subsequent reaction with a protected nucleoside (as described in Protocol 1, step 9, but adding the nucleoside to this mixture) to form the final phosphoramidate prodrug.

Quantitative Data Summary

The efficiency of reactions involving this compound can be high, though yields are substrate-dependent. Below is a summary of reported quantitative data from relevant syntheses.

Product TypeReactantsYield (%)Reference(s)
Dinucleotide (Uridylyl-(3'→5')-uridine) derivativeProtected Uridine, o-Chlorophenyl phosphate, TPS73-76%
FLT-aryloxyphosphoramidate prodrugFLT, this compound, Glycine methyl ester80%[5][6]

Visualization of Workflows and Pathways

The following diagrams illustrate the role of this compound in synthetic and biological contexts, adhering to the specified design constraints.

G General Phosphorylation Workflow cluster_0 Substrate Nucleophile (R-OH) (e.g., Protected Nucleoside) Intermediate Activated Intermediate (Phosphorochloridate) Substrate->Intermediate Reaction in Anhydrous Solvent Reagent 2-Chlorophenyl phosphorodichloridate Reagent->Intermediate Base Base (e.g., Pyridine, Et3N) Base->Intermediate Product Phosphotriester Product Intermediate->Product Nucleophilic Attack Purification Quench & Purify (Chromatography) Product->Purification

Caption: General workflow for phosphorylating a hydroxyl group.

G Logical Flow in Phosphoramidate Prodrug Synthesis NucAnalog Nucleoside Analogue (Antiviral/Anticancer Core) Step1 Step 1: Phosphorylation (Forms Phosphorochloridate) NucAnalog->Step1 Reagent 2-Chlorophenyl phosphorodichloridate Reagent->Step1 AminoAcid Amino Acid Ester (Masking Group 1) Step2 Step 2: Amidation (Forms Phosphoramidate) AminoAcid->Step2 Step1->Step2 Prodrug Final ProTide Prodrug (Improved Cell Permeability) Step2->Prodrug Goal Goal: Deliver Nucleoside Monophosphate to Cell Prodrug->Goal Biological Activation G Conceptual Signaling Pathway Investigation Prodrug ProTide Prodrug (Cell Permeable) Esterase Cellular Esterases Prodrug->Esterase Passive Diffusion CellMembrane Cell Membrane ActiveMP Active Nucleoside Monophosphate Esterase->ActiveMP Cleavage of Masking Groups Kinase1 Cellular Kinase 1 ActiveMP->Kinase1 Phosphorylation ActiveDP Active Diphosphate Kinase1->ActiveDP Kinase2 Cellular Kinase 2 ActiveDP->Kinase2 Phosphorylation ActiveTP Active Triphosphate Kinase2->ActiveTP Target Target Enzyme (e.g., Viral Polymerase) ActiveTP->Target Competitive Binding Inhibition Inhibition of Replication/Signaling Target->Inhibition

References

Methodological & Application

Application of 2-Chlorophenyl Phosphorodichloridate in Oligonucleotide Synthesis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, enabling a wide range of applications from diagnostics and therapeutics to synthetic biology. The phosphotriester method, an early and foundational approach to oligonucleotide synthesis, utilizes protecting groups to control the reactivity of the phosphate backbone during chain elongation. Among the various protecting groups employed, the 2-chlorophenyl group, introduced via 2-chlorophenyl phosphorodichloridate, has played a significant role. This application note provides a detailed overview and protocols for the use of this compound in the phosphotriester synthesis of oligonucleotides.

The 2-chlorophenyl group offers a balance of stability during the synthetic cycle and relative ease of removal during the final deprotection steps. Its use was instrumental in improving the efficiency and reliability of oligonucleotide synthesis in the era preceding the now-dominant phosphoramidite chemistry. Understanding this methodology provides valuable insight into the evolution of nucleic acid chemistry and can still be relevant for specific applications or for historical context in the field.

Principle of the Method

The phosphotriester approach involves the formation of a phosphotriester linkage between nucleoside units. The key to this method is the protection of the phosphate oxygen to prevent unwanted side reactions. This compound serves as the phosphorylating agent, reacting with a protected nucleoside to form a nucleoside 3'-(2-chlorophenyl) phosphate derivative. This activated monomer is then coupled to the 5'-hydroxyl group of the growing oligonucleotide chain, which is typically attached to a solid support.

The synthesis proceeds in a cyclical manner, with each cycle consisting of deprotection of the 5'-hydroxyl group, coupling with the next activated nucleoside, and capping of any unreacted 5'-hydroxyl groups. The 2-chlorophenyl group remains on the phosphate backbone throughout the synthesis and is removed during the final deprotection steps.

Experimental Protocols

Preparation of N-Protected Deoxynucleoside 3'-(2-Chlorophenyl) Phosphates (Monomer Synthesis)

This protocol describes the synthesis of the activated nucleoside monomers required for the phosphotriester synthesis.

Materials:

  • N-acyl protected 2'-deoxy-5'-O-(4,4'-dimethoxytrityl)ribonucleoside (e.g., N6-benzoyl-5'-O-DMT-2'-deoxyadenosine)

  • This compound

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Anhydrous Dioxane

  • Anhydrous Pyridine

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

  • Preparation of bis(benzotriazol-1-yl) 2-chlorophenyl phosphate:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 1-hydroxybenzotriazole in anhydrous dioxane.

    • Cool the solution in an ice bath and slowly add this compound dropwise with stirring.

    • Add triethylamine dropwise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • The resulting solution containing bis(benzotriazol-1-yl) 2-chlorophenyl phosphate is typically used directly in the next step without isolation.

  • Phosphorylation of the Protected Nucleoside:

    • In a separate flame-dried flask under an inert atmosphere, dissolve the N-acyl protected 2'-deoxy-5'-O-(4,4'-dimethoxytrityl)ribonucleoside in anhydrous pyridine.

    • Add the freshly prepared solution of bis(benzotriazol-1-yl) 2-chlorophenyl phosphate to the nucleoside solution.

    • Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, quench the reaction by adding a small amount of water.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the resulting N-protected deoxynucleoside 3'-(benzotriazol-1-yl 2-chlorophenyl phosphate) by silica gel column chromatography using a gradient of methanol in chloroform.

Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the cyclical steps for the elongation of the oligonucleotide chain on a solid support.

Materials:

  • Controlled pore glass (CPG) solid support functionalized with the first nucleoside

  • N-Protected deoxynucleoside 3'-(2-chlorophenyl) phosphate monomers

  • Coupling agent: 1-(mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT)

  • Deprotection solution: 3% trichloroacetic acid (TCA) in dichloromethane (DCM)

  • Capping solution A: Acetic anhydride in tetrahydrofuran (THF)

  • Capping solution B: 4-dimethylaminopyridine (DMAP) in THF

  • Washing solvent: Anhydrous acetonitrile

Procedure:

  • Deprotection (Detritylation):

    • Swell the CPG support in anhydrous acetonitrile.

    • Treat the support with 3% TCA in DCM for 2-3 minutes to remove the 5'-DMT protecting group. The appearance of a bright orange color indicates the release of the dimethoxytrityl cation.

    • Wash the support thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT group.

  • Coupling:

    • Dissolve the appropriate N-protected deoxynucleoside 3'-(2-chlorophenyl) phosphate monomer and MSNT in anhydrous pyridine.

    • Add the monomer solution to the deprotected CPG support.

    • Allow the coupling reaction to proceed for 30-60 minutes at room temperature.

    • Wash the support with anhydrous acetonitrile.

  • Capping:

    • Treat the support with a mixture of capping solution A and capping solution B for 5-10 minutes to acetylate any unreacted 5'-hydroxyl groups.

    • Wash the support thoroughly with anhydrous acetonitrile.

  • Repeat:

    • Repeat steps 1-3 for each subsequent nucleotide to be added to the sequence.

Deprotection and Cleavage of the Oligonucleotide

This protocol describes the final steps to remove all protecting groups and cleave the oligonucleotide from the solid support.

Materials:

  • (E)-2-Nitrobenzaldoxime

  • N1,N1,N3,N3-Tetramethylguanidine (TMG)

  • Concentrated ammonium hydroxide

  • Ethanol

  • Diethyl ether

Procedure:

  • Removal of 2-Chlorophenyl Groups:

    • Treat the solid support with a solution of (E)-2-nitrobenzaldoxime and TMG in an aqueous organic solvent (e.g., dioxane/water) for 16-24 hours at room temperature. This step removes the 2-chlorophenyl groups from the phosphate backbone.

    • Wash the support with water and then with ethanol.

  • Cleavage and Base Deprotection:

    • Treat the support with concentrated ammonium hydroxide for 8-16 hours at 55°C. This step cleaves the oligonucleotide from the CPG support and removes the N-acyl protecting groups from the nucleobases.

    • Collect the ammoniacal solution containing the crude oligonucleotide.

  • Purification:

    • Concentrate the ammoniacal solution to dryness.

    • The crude oligonucleotide can be purified by various methods, including polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). For many applications, purification by reversed-phase HPLC is preferred.

Data Presentation

While specific yields can vary depending on the sequence, length, and scale of the synthesis, the phosphotriester method using the 2-chlorophenyl protecting group generally provides good results. The following table summarizes typical performance metrics.

ParameterTypical ValueNotes
Average Coupling Efficiency 90-95%Per cycle, determined by spectrophotometric analysis of the released dimethoxytrityl cation. This is a critical parameter for the synthesis of longer oligonucleotides.
Overall Yield (Crude) 20-40%For a 20-mer oligonucleotide, before purification. The overall yield is highly dependent on the coupling efficiency and the length of the oligonucleotide.
Purity (after HPLC) >95%The purity of the final product after purification by reversed-phase HPLC. Purity is typically assessed by analytical HPLC and mass spectrometry.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the phosphotriester oligonucleotide synthesis cycle using the 2-chlorophenyl protecting group.

Oligonucleotide_Synthesis_Workflow start Start: Solid Support with Protected Nucleoside deprotection 1. Deprotection (Detritylation) start->deprotection coupling 2. Coupling (Add Activated Monomer) deprotection->coupling Free 5'-OH capping 3. Capping (Block Unreacted Sites) coupling->capping cycle Repeat Cycle (n-1 times) capping->cycle cycle->deprotection Next Nucleotide final_deprotection Final Deprotection & Cleavage cycle->final_deprotection Synthesis Complete purification Purification (HPLC) final_deprotection->purification end Final Product: Purified Oligonucleotide purification->end

Caption: Workflow of phosphotriester oligonucleotide synthesis.

Conclusion

The use of this compound in the phosphotriester method represents a significant step in the history of chemical oligonucleotide synthesis. While largely superseded by the more efficient phosphoramidite chemistry for routine synthesis, the principles and techniques of the phosphotriester approach remain valuable for understanding the fundamentals of nucleic acid chemistry. The protocols and data presented here provide a comprehensive guide for researchers interested in this methodology for specific applications or for educational purposes. Careful execution of these steps can yield high-quality oligonucleotides suitable for a variety of research and development applications.

Application Notes and Protocols: 2-Chlorophenyl phosphorodichloridate as a Phosphorylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorophenyl phosphorodichloridate is a versatile and reactive phosphorylating agent employed in a variety of synthetic organic chemistry applications. Its utility is particularly pronounced in the pharmaceutical and biotechnology sectors for the synthesis of bioactive molecules, including antiviral and anticancer nucleoside phosphoramidate prodrugs and the preparation of mononucleotide building blocks for oligonucleotide synthesis.[1] The presence of the electron-withdrawing 2-chlorophenyl group enhances the reactivity of the phosphorus center, facilitating the sequential displacement of the chloride atoms by nucleophiles such as alcohols and amines. This document provides detailed application notes and experimental protocols for the use of this compound as a phosphorylating agent.

Principle of Phosphorylation

The fundamental reactivity of this compound lies in the stepwise nucleophilic substitution at the phosphorus (V) center. The two chlorine atoms serve as good leaving groups, allowing for the sequential introduction of two different nucleophiles. This differential reactivity is crucial for the synthesis of unsymmetrical phosphate triesters, which are key intermediates in the formation of phosphoramidate prodrugs and other modified nucleotides.

The general mechanism involves the initial attack of a primary alcohol (e.g., the 5'-hydroxyl group of a nucleoside) on the phosphorodichloridate, typically in the presence of a non-nucleophilic base to scavenge the liberated HCl. This results in a phosphorochloridate intermediate. Subsequent reaction with a second nucleophile, such as an amino acid ester, displaces the remaining chloride to yield the final phosphoramidate product.

Applications

Synthesis of Nucleoside Phosphoramidate Prodrugs

Phosphoramidate prodrugs, often referred to as ProTides, are a class of modified nucleotides designed to improve the cellular uptake and subsequent intracellular delivery of the active monophosphate form of nucleoside analogs. This compound is a key reagent in the synthesis of these important therapeutic agents.

Logical Workflow for Phosphoramidate Prodrug Synthesis:

G cluster_0 Step 1: Formation of Phosphorochloridate Intermediate cluster_1 Step 2: Addition of Amino Acid Ester cluster_2 Step 3: Intracellular Activation A Nucleoside Analog (with free 5'-OH) C Phosphorochloridate Intermediate A->C B 2-Chlorophenyl phosphorodichloridate B->C E Phosphoramidate Prodrug (ProTide) C->E Base D Amino Acid Ester D->E F Active Nucleoside Monophosphate E->F Hydrolysis G Cellular Enzymes G->F

Caption: General workflow for the synthesis of a nucleoside phosphoramidate prodrug.

Preparation of Mononucleotide Building Blocks for Oligonucleotide Synthesis

The chemical synthesis of DNA and RNA oligonucleotides relies on the sequential addition of protected mononucleotide units, known as phosphoramidites. This compound can be utilized in the preparation of the phosphate moiety of these critical building blocks.

Experimental Workflow for Phosphoramidite Monomer Synthesis:

G cluster_0 Phosphitylation Reagent Preparation cluster_1 Phosphitylation of Protected Nucleoside A 2-Chlorophenyl phosphorodichloridate C 2-Chlorophenyl phosphoramidochloridite A->C B Diisopropylamine B->C E Nucleoside Phosphoramidite C->E Base D Protected Nucleoside (e.g., DMT-dN) D->E

Caption: Synthesis of a nucleoside phosphoramidite using a 2-chlorophenyl-based reagent.

Quantitative Data

The following table summarizes representative quantitative data for phosphorylation reactions using this compound.

ApplicationSubstrateKey ReagentsSolventReaction TimeTemperatureYield (%)Reference
Phosphoramidate Prodrug Synthesis 3'-azido-3'-deoxythymidine (AZT)This compound, 1,2,4-triazole, triethylamine, glycine methyl ester HClNot specifiedNot specifiedNot specified80[2]
General Phosphorylation of Alcohols Primary/Secondary AlcoholsThis compound, Base (e.g., pyridine, triethylamine)Anhydrous aprotic solvent (e.g., DCM, THF)Varies0 °C to RTVariesGeneral Knowledge
Mononucleotide Building Block Preparation Protected NucleosideThis compound, Diisopropylamine, BaseAnhydrous aprotic solvent (e.g., DCM, MeCN)Varies0 °C to RTVariesGeneral Knowledge

Experimental Protocols

Protocol 1: Synthesis of an FLT-aryloxyphosphoramidate Prodrug

This protocol is adapted from the synthesis of a phosphoramidate prodrug of 3'-fluoro-3'-deoxythymidine (FLT).[2]

Materials:

  • 3'-fluoro-3'-deoxythymidine (FLT)

  • This compound

  • 1,2,4-Triazole

  • Triethylamine (anhydrous)

  • Glycine methyl ester hydrochloride

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Magnetic stirrer and stirring bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 3'-fluoro-3'-deoxythymidine (1 equivalent) in anhydrous DCM.

  • Formation of the Intermediate: To the stirred solution, add triethylamine (excess) followed by the dropwise addition of a solution of this compound (2 equivalents) in anhydrous DCM at 0 °C.

  • Activation: After the addition is complete, add an excess of 1,2,4-triazole to the reaction mixture and allow it to stir at room temperature until the formation of the nucleoside aryloxy triazolide phosphoramidate intermediate is complete (monitor by TLC or LC-MS).

  • Coupling with Amino Acid: In a separate flask, prepare a solution of glycine methyl ester hydrochloride (excess) and triethylamine (sufficient to neutralize the HCl salt and act as a base) in anhydrous DCM.

  • Final Product Formation: Add the solution of the glycine methyl ester to the reaction mixture containing the intermediate. Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired FLT-aryloxyphosphoramidate prodrug.

Expected Yield: Approximately 80%.

Protocol 2: General Procedure for the Phosphorylation of a Primary Alcohol

This protocol provides a general guideline for the phosphorylation of a simple primary alcohol. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • Primary alcohol

  • This compound

  • Anhydrous pyridine or triethylamine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Magnetic stirrer and stirring bar

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1 equivalent) and anhydrous pyridine (2-3 equivalents) in anhydrous DCM.

  • Addition of Phosphorylating Agent: Cool the solution to 0 °C in an ice bath. To this stirred solution, add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Hydrolysis (for monophosphate): Once the formation of the dichlorophosphate ester is complete, the reaction can be carefully quenched by the slow addition of water to hydrolyze the remaining P-Cl bonds to form the monophosphate.

  • Work-up and Purification: After quenching, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Safety Precautions

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reactions should be carried out under an inert atmosphere to prevent hydrolysis of the reagent.

Conclusion

This compound is a highly effective phosphorylating agent with significant applications in medicinal chemistry and drug development. The protocols and data presented in these application notes provide a foundation for researchers to utilize this reagent in the synthesis of phosphoramidate prodrugs and other phosphorylated molecules. Careful control of reaction conditions and stoichiometry is essential to achieve high yields and purity of the desired products.

References

Application Notes and Protocols for Phosphorylation using 2-Chlorophenyl phosphorodichloridate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorophenyl phosphorodichloridate is a highly reactive phosphorylating agent employed in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its primary application lies in the introduction of a phosphonate group, which is a critical step in the synthesis of various bioactive molecules, including antiviral and anticancer nucleoside analogs.[1] Nucleoside analogs often require phosphorylation to their monophosphate form to become biologically active, mimicking endogenous nucleotides.[2] This initial phosphorylation is frequently the rate-limiting step in their intracellular activation.[2] The use of potent phosphorylating agents like this compound facilitates the efficient synthesis of these crucial monophosphate intermediates, bypassing the reliance on cellular kinases.[2]

These application notes provide a detailed protocol for the phosphorylation of nucleosides using this compound, based on established methodologies for the synthesis of nucleoside phosphoramidate prodrugs. The protocol is intended to serve as a foundational method for researchers in drug discovery and medicinal chemistry.

Data Presentation

While a specific yield for the direct 5'-monophosphorylation of a simple nucleoside using this compound was not explicitly found in the surveyed literature, a related two-step, one-pot synthesis of a 3'-azido-3'-deoxythymidine (AZT) phosphoramidate prodrug provides a valuable reference point. The initial phosphorylation step forms a 2-chlorophenyl phosphotriazolide intermediate, which is then converted to the final product.

Product/IntermediateStarting MaterialReagentsYieldReference
FLT-aryloxyphosphoramidate prodrug3′-fluoro-3′-deoxythymidine (FLT)1. This compound, 1,2,4-triazole, triethylamine2. Glycine methyl ester hydrochloride, triethylamine80% (for the second step)Wagner et al., 2017

Note: The 80% yield corresponds to the conversion of the in situ-generated phosphotriazolide intermediate to the final phosphoramidate product. The yield of the initial phosphorylation step to the monophosphate is not separately reported.

Experimental Protocols

General Protocol for the 5'-Phosphorylation of an Unprotected Nucleoside

This protocol is adapted from the initial step of a one-pot synthesis of a nucleoside phosphoramidate prodrug and is intended to produce the 5'-O-(2-chlorophenyl)phosphotriazolide derivative of a nucleoside, which can be subsequently hydrolyzed to the 5'-monophosphate.

Materials:

  • Unprotected Nucleoside (e.g., Thymidine, Adenosine)

  • This compound

  • 1,2,4-Triazole

  • Triethylamine (Et3N)

  • Anhydrous Pyridine (or other suitable anhydrous aprotic solvent like Dichloromethane or Acetonitrile)

  • Anhydrous work-up and purification solvents (e.g., Ethyl acetate, Hexane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., Nitrogen or Argon line with manifold)

  • Syringes and needles

  • Ice bath

  • Rotary evaporator

  • Chromatography column and accessories

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the unprotected nucleoside (1 equivalent).

    • Dissolve the nucleoside in anhydrous pyridine.

    • In a separate dry flask under an inert atmosphere, dissolve 1,2,4-triazole (excess, e.g., 4 equivalents) in anhydrous pyridine.

    • Cool the 1,2,4-triazole solution in an ice bath (0 °C).

  • Formation of the Phosphorylating Agent:

    • Slowly add this compound (2 equivalents) to the cooled solution of 1,2,4-triazole in pyridine.

    • Stir the mixture at 0 °C for 30 minutes.

  • Phosphorylation Reaction:

    • To the solution of the unprotected nucleoside, add triethylamine (2 equivalents).

    • Slowly add the pre-formed phosphorylating agent mixture to the nucleoside solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting nucleoside.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the 2-chlorophenyl phosphotriazolide derivative.

  • Hydrolysis to the 5'-Monophosphate (Optional, requires further development):

    • The purified intermediate can potentially be hydrolyzed to the 5'-monophosphate. This step would require specific conditions, such as mild acidic or basic hydrolysis, followed by purification, likely using ion-exchange chromatography.

Visualizations

Reaction Scheme

G nucleoside Unprotected Nucleoside (e.g., Thymidine) product 5'-O-(2-Chlorophenyl)phosphotriazolide Nucleoside Intermediate nucleoside->product reagent 2-Chlorophenyl phosphorodichloridate intermediate In situ generated Phosphorylating Agent reagent->intermediate triazole 1,2,4-Triazole triazole->intermediate base Triethylamine (Et3N) base->product intermediate->product Phosphorylation final_product Nucleoside-5'- monophosphate product->final_product hydrolysis Hydrolysis (e.g., H₂O, mild acid/base) hydrolysis->final_product

Caption: Reaction scheme for the phosphorylation of a nucleoside.

Experimental Workflow

G start Start: Dry reagents and glassware step1 Prepare 1,2,4-triazole solution in anhydrous pyridine start->step1 step2 Add this compound at 0 °C step1->step2 step4 Combine reagent and nucleoside solutions at 0 °C step2->step4 step3 Prepare nucleoside and triethylamine solution step3->step4 step5 React at room temperature (2-4 h) step4->step5 step6 Quench with aq. NaHCO₃ step5->step6 step7 Extract with Ethyl Acetate step6->step7 step8 Dry and concentrate organic phase step7->step8 step9 Purify by silica gel chromatography step8->step9 step10 Hydrolyze to 5'-monophosphate (optional) step9->step10 end End: Purified Product step10->end

Caption: Experimental workflow for nucleoside phosphorylation.

Signaling Pathway Context (Conceptual)

This compound is a tool for chemical synthesis and does not directly participate in biological signaling pathways. However, the products of its application, nucleoside monophosphates, are central to numerous pathways. The diagram below illustrates the conceptual link between the chemical synthesis and the biological role of the resulting product.

G cluster_synthesis In Vitro cluster_bio In Vivo synthesis Chemical Synthesis reagent 2-Chlorophenyl phosphorodichloridate monophosphate Nucleoside-5'-monophosphate (Bioactive Intermediate) reagent->monophosphate Phosphorylation nucleoside Nucleoside Analog nucleoside->monophosphate bio_pathway Intracellular Kinase Pathway monophosphate->bio_pathway Bypasses initial rate-limiting step diphosphate Nucleoside-5'-diphosphate bio_pathway->diphosphate Kinase triphosphate Nucleoside-5'-triphosphate (Active Drug) diphosphate->triphosphate Kinase target Viral Polymerase / Cellular Target triphosphate->target Inhibition

Caption: Role of chemical phosphorylation in drug activation.

References

Application Notes and Protocols for Oligonucleotide Synthesis via the Phosphotriester Approach Using 2-Chlorophenyl Phosphorodichloridate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The phosphotriester approach was a foundational chemical method for the synthesis of oligonucleotides, predating the currently dominant phosphoramidite chemistry. This method involves the formation of a stable phosphotriester linkage between nucleoside units. A key reagent in this approach is 2-chlorophenyl phosphorodichloridate, which serves as a phosphorylating agent to create the internucleotide bond. While largely superseded by more efficient methods, the principles of the phosphotriester approach remain relevant to understanding the evolution of nucleic acid synthesis and may still find niche applications. These notes provide a detailed overview of the methodology, experimental protocols, and performance data associated with the use of this compound in phosphotriester oligonucleotide synthesis.

Principle of the Method

The phosphotriester synthesis strategy builds an oligonucleotide chain by sequentially coupling a 5'-protected nucleoside to the free 3'-hydroxyl group of the growing chain, which is typically anchored to a solid support. The key feature of this method is the protection of the phosphate backbone as a phosphotriester during synthesis. The 2-chlorophenyl group is a commonly used phosphate protecting group in this context due to its relative stability during the synthesis cycles and its susceptibility to removal during the final deprotection step. The synthesis follows a cycle of deprotection of the 5'-hydroxyl group, coupling to the next nucleoside, and capping of any unreacted hydroxyl groups.

Data Presentation

The efficiency of the phosphotriester method using this compound is generally lower than that of modern phosphoramidite chemistry. The following tables summarize representative quantitative data gathered from historical literature.

Table 1: Coupling Efficiency and Overall Yield

Oligonucleotide LengthAverage Coupling Yield per StepOverall Yield (Theoretical)Reference
Tetramer (d-TpTpTpT)Not specified31%[1]
Pentamer (d-TpTpTpTpT)Not specified9%[1]
General Range~95%Not applicable[2]

Table 2: Deprotection Conditions for Aryl Phosphate Esters

Aryl GroupDeprotection ReagentConditionsTimeReference
o-ChlorophenylNaOH in aqueous dioxane20°C90-180 minutes
PhenylNaOH in aqueous dioxaneNot specifiedNot specified

Experimental Protocols

The following protocols are representative of the phosphotriester approach using this compound. These are based on historical methods and may require optimization.

Protocol 1: Preparation of the Phosphorylating Agent

This protocol describes the in-situ preparation of the activated phosphorylating agent.

Materials:

  • This compound

  • 1-Hydroxybenzotriazole (HOBt) or 1,2,4-triazole

  • Pyridine (anhydrous)

  • Dioxane (anhydrous)

Procedure:

  • Dry 1-hydroxybenzotriazole (or 1,2,4-triazole) in vacuo over P₂O₅ at 55°C for 3 days.

  • Suspend the dried HOBt (2 equivalents) and pyridine (2 equivalents) in anhydrous dioxane.

  • To this suspension, add a solution of this compound (1 equivalent) in anhydrous dioxane in one portion.

  • Stir the reaction mixture for 2 hours at room temperature.

  • The resulting solution containing the activated phosphorylating agent, bis(benzotriazol-1-yl) 2-chlorophenyl phosphate, can be used directly in the coupling step.

Protocol 2: Solid-Phase Oligonucleotide Synthesis Cycle

This protocol outlines the steps for a single cycle of nucleotide addition on a solid support (e.g., polystyrene or polyamide).

1. 5'-Deprotection (Detritylation):

  • Treat the solid support-bound nucleoside/oligonucleotide, which has a 5'-dimethoxytrityl (DMT) group, with a solution of 3% trichloroacetic acid (TCA) in dichloromethane (DCM).
  • Monitor the release of the DMT cation spectrophotometrically at ~495 nm to assess coupling efficiency from the previous cycle.
  • Wash the support thoroughly with a neutral solvent like dichloromethane and then with anhydrous pyridine to remove all traces of acid.

2. Coupling:

  • Swell the support in anhydrous pyridine.
  • Add a 5- to 10-fold excess of the 5'-DMT protected nucleoside to be coupled.
  • Add the freshly prepared phosphorylating agent (from Protocol 1) to the reaction vessel.
  • Allow the coupling reaction to proceed for 30-60 minutes at room temperature.
  • Wash the support extensively with pyridine and then with dichloromethane.

3. Capping (Optional but Recommended):

  • To block any unreacted 5'-hydroxyl groups and prevent the formation of deletion mutants, treat the support with a capping solution. A common capping solution consists of acetic anhydride and 1-methylimidazole in pyridine/THF.
  • Allow the capping reaction to proceed for 5-10 minutes.
  • Wash the support with pyridine and dichloromethane.

4. Repeat:

  • Repeat the deprotection, coupling, and capping steps for each subsequent nucleotide to be added to the sequence.

Protocol 3: Deprotection and Cleavage

This protocol describes the final steps to release the synthesized oligonucleotide from the solid support and remove all protecting groups.

1. Removal of the 2-Chlorophenyl Phosphate Protecting Group:

  • Treat the solid support with a solution of sodium hydroxide in a mixture of dioxane and water. The exact concentration and ratio may require optimization, but a starting point is a 4:1 (v/v) mixture of dioxane and aqueous NaOH.
  • The reaction is typically carried out at room temperature for 1.5 to 3 hours.

2. Cleavage from Solid Support and Base Deprotection:

  • After removing the phosphate protecting groups, treat the support with concentrated aqueous ammonia (28-30%) at 55°C for 8-16 hours. This step cleaves the oligonucleotide from the solid support (if a standard succinyl linker is used) and removes the protecting groups from the nucleobases (e.g., benzoyl for adenine and cytosine, isobutyryl for guanine).

3. Work-up and Purification:

  • Filter the ammoniacal solution to remove the solid support.
  • Evaporate the ammonia solution to dryness.
  • The crude oligonucleotide can be purified by techniques such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Visualizations

Signaling Pathway/Workflow Diagrams

phosphotriester_synthesis_cycle cluster_cycle Oligonucleotide Synthesis Cycle start Start with 5'-DMT-Nucleoside on Solid Support deprotection 1. 5'-Deprotection (Trichloroacetic Acid in DCM) start->deprotection wash1 Wash deprotection->wash1 coupling 2. Coupling (5'-DMT-Nucleoside + this compound Activator) wash1->coupling wash2 Wash coupling->wash2 capping 3. Capping (Acetic Anhydride/1-Methylimidazole) wash2->capping wash3 Wash capping->wash3 next_cycle Ready for Next Cycle wash3->next_cycle next_cycle->deprotection Repeat for each nucleotide

Caption: The solid-phase phosphotriester oligonucleotide synthesis cycle.

coupling_mechanism reagents Phosphorylating Agent This compound 5'-DMT-Nucleoside Growing Chain on Support (Free 5'-OH) activation Activation (e.g., with HOBt) reagents:p->activation reagents:n->activation coupling Coupling Reaction reagents:g->coupling activated_species Activated Nucleoside Phosphotriester Intermediate activation->activated_species activated_species->coupling product Elongated Oligonucleotide (Phosphotriester Linkage) coupling->product

Caption: Logical workflow of the coupling reaction in the phosphotriester approach.

deprotection_workflow start Fully Protected Oligonucleotide on Solid Support phosphate_deprotection 1. Phosphate Deprotection (NaOH in Dioxane/Water) start->phosphate_deprotection base_deprotection_cleavage 2. Base Deprotection & Cleavage (Concentrated Aqueous Ammonia) phosphate_deprotection->base_deprotection_cleavage purification 3. Purification (HPLC or PAGE) base_deprotection_cleavage->purification final_product Purified Oligonucleotide purification->final_product

References

Applications of 2-Chlorophenyl Phosphorodichloridate in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorophenyl phosphorodichloridate is a key reagent in modern drug discovery, primarily utilized as a phosphorylating agent in the synthesis of phosphoramidate prodrugs. This approach, famously known as the ProTide (Pro-nucleotide) technology, has revolutionized the development of antiviral and anticancer therapies.[1][2] The ProTide strategy aims to overcome the limitations of nucleoside analogues by masking the negative charges of the monophosphate group, thereby enhancing cell permeability and bypassing the often inefficient initial intracellular phosphorylation step.[1][3]

These application notes provide an overview of the use of this compound and its derivatives in the synthesis of biologically active compounds, with a focus on antiviral and anticancer agents. Detailed experimental protocols for the synthesis and characterization of these molecules are also presented.

Core Application: The ProTide Technology

The ProTide technology involves the attachment of a phosphoramidate moiety to a nucleoside analogue. This moiety typically consists of an amino acid ester and an aryl group, linked to the phosphorus atom.[1] this compound serves as a precursor for the synthesis of the key phosphorochloridate reagent required for this coupling.

Mechanism of Action of ProTides

Once the lipophilic ProTide crosses the cell membrane, it undergoes intracellular enzymatic cleavage to release the nucleoside monophosphate, which is then further phosphorylated to the active triphosphate form.[4][5] This active triphosphate can then inhibit viral polymerases or be incorporated into DNA/RNA, leading to chain termination and inhibition of replication.[6]

ProTide_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ProTide_ext Phosphoramidate Prodrug (ProTide) ProTide_int ProTide ProTide_ext->ProTide_int Passive Diffusion Carboxylate_intermediate Carboxylate Intermediate ProTide_int->Carboxylate_intermediate Esterase Cyclic_intermediate Cyclic Intermediate Carboxylate_intermediate->Cyclic_intermediate Intramolecular Cyclization Nucleoside_monophosphate Nucleoside Monophosphate (Active) Cyclic_intermediate->Nucleoside_monophosphate Hydrolysis Nucleoside_diphosphate Nucleoside Diphosphate Nucleoside_monophosphate->Nucleoside_diphosphate Kinase Nucleoside_triphosphate Nucleoside Triphosphate (Active) Nucleoside_diphosphate->Nucleoside_triphosphate Kinase Viral_polymerase Viral RNA/DNA Polymerase Nucleoside_triphosphate->Viral_polymerase Inhibition Inhibition of Viral Replication Viral_polymerase->Inhibition

Figure 1: Intracellular activation pathway of a phosphoramidate prodrug (ProTide).

Applications in Antiviral Drug Discovery

The most prominent applications of this compound derivatives are in the synthesis of antiviral agents, particularly for treating Hepatitis C (HCV) and RNA viruses like SARS-CoV-2.

Remdesivir

Remdesivir is a broad-spectrum antiviral medication that has been used in the treatment of COVID-19.[6] Its synthesis involves the coupling of the nucleoside core (GS-441524) with a chiral phosphoramidate moiety.[6][7] While many syntheses now use a pre-formed chiral phosphorochloridate, the fundamental chemistry relies on the principles established with reagents like this compound.

Sofosbuvir

Sofosbuvir is a cornerstone of modern HCV treatment.[8] It is a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase. The synthesis of Sofosbuvir requires the stereoselective introduction of a specific phosphoramidate group at the 5'-position of a modified uridine nucleoside.[8][9]

Quantitative Data from Antiviral Drug Synthesis

Drug/IntermediateSynthetic StepYield (%)Diastereomeric Ratio (Sp:Rp)Reference
RemdesivirPhosphoramidation & Deprotection7099.3:0.7[10]
Remdesivir3-step from GS-4415248599.9:0.1[11][12]
Sofosbuvir IntermediatePhosphoramidation-92:8[9]

Applications in Anticancer Drug Discovery

The ProTide approach has also been extended to the development of anticancer drugs. By delivering the monophosphorylated form of nucleoside analogues directly into cancer cells, this strategy can overcome resistance mechanisms associated with deficient nucleoside kinase activity.[2][3]

Quantitative Data from Anticancer Drug Evaluation

CompoundCancer Cell LineIC50 (µM)Reference
Compound 2h MOLT-4 (Leukemia)< 10[13]
Compound 2h SW-620 (Colon Cancer)< 10[13]
Compound 2h SK-MEL-5 (Melanoma)< 10[13]
Compound 4u MGC-803 (Gastric Cancer)5.1 - 10.1[14]

Experimental Protocols

Safety Precaution: this compound is corrosive and reacts with moisture. All manipulations should be carried out in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (gloves, safety goggles, lab coat).

Protocol 1: General Synthesis of an Aryl Phosphorochloridate Reagent

This protocol describes the synthesis of a generic (L)-alanine-based phosphorochloridate reagent, a key intermediate for ProTide synthesis.

Protocol1_Workflow A 2-Chlorophenyl phosphorodichloridate C Reaction with Triethylamine in DCM A->C B L-Alanine Ester Hydrochloride B->C D Aryl Phosphorochloridate Reagent C->D

Figure 2: Workflow for the synthesis of an aryl phosphorochloridate reagent.

Materials:

  • This compound

  • (L)-Alanine methyl ester hydrochloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of (L)-alanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) dropwise at 0 °C under a nitrogen atmosphere.

  • In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.

  • Slowly add the solution from step 1 to the solution from step 2 at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by ³¹P NMR spectroscopy.

  • Once the reaction is complete, the resulting solution of the aryl phosphorochloridate reagent can be used directly in the next step or purified.

Protocol 2: Synthesis of a Nucleoside Phosphoramidate (ProTide)

This protocol outlines the coupling of a protected nucleoside with the prepared aryl phosphorochloridate reagent.

Materials:

  • Protected nucleoside (e.g., 3'-O-acetyl-thymidine) (1.0 eq)

  • Aryl phosphorochloridate reagent solution from Protocol 1 (1.2 eq)

  • tert-Butylmagnesium chloride (t-BuMgCl) in THF (1.0 M solution) (1.1 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the protected nucleoside in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the t-BuMgCl solution dropwise to the nucleoside solution and stir for 30 minutes at 0 °C.

  • Slowly add the aryl phosphorochloridate reagent solution to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC or HPLC (typically 2-4 hours).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired nucleoside phosphoramidate as a mixture of diastereomers.

Logical Relationships in ProTide Design

The design of effective ProTides involves the careful selection of the aryl group, the amino acid, and the ester moiety to modulate stability, cell permeability, and the rate of intracellular activation.

ProTide_Design_Logic ProTide ProTide Efficacy CellPermeability Cell Permeability ProTide->CellPermeability IntracellularActivation Intracellular Activation Rate ProTide->IntracellularActivation Stability Chemical & Metabolic Stability ProTide->Stability ArylGroup Aryl Group (e.g., 2-Chlorophenyl) ArylGroup->IntracellularActivation ArylGroup->Stability AminoAcid Amino Acid (e.g., L-Alanine) AminoAcid->IntracellularActivation EsterGroup Ester Group (e.g., Methyl, Isopropyl) EsterGroup->CellPermeability EsterGroup->IntracellularActivation

Figure 3: Logical relationships in the design of phosphoramidate prodrugs (ProTides).

Conclusion

This compound is a valuable and versatile reagent in drug discovery, enabling the synthesis of phosphoramidate prodrugs through the ProTide technology. This approach has led to the successful development of potent antiviral and anticancer agents. The protocols and data presented here provide a foundation for researchers to explore the synthesis and application of this important class of therapeutic compounds. Careful optimization of reaction conditions and purification techniques is crucial for achieving high yields and diastereoselectivity, which are critical for clinical development.

References

Application Notes and Protocols for the Synthesis of Mononucleotide Building Blocks with 2-Chlorophenyl Phosphorodichloridate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of high-purity mononucleotide building blocks is a cornerstone of therapeutic oligonucleotide development and molecular biology research. While the phosphoramidite (P(III)) method remains the gold standard for solid-phase oligonucleotide synthesis, P(V) chemistry offers alternative routes for the preparation of nucleotide analogs and prodrugs.[1][2][3] This document provides detailed application notes and protocols for the use of 2-Chlorophenyl phosphorodichloridate, a P(V) phosphorylating agent, in the synthesis of mononucleotide building blocks. This reagent is particularly relevant in the synthesis of phosphotriester and phosphoramidate derivatives of nucleosides.

This compound serves as a reactive precursor for introducing a 2-chlorophenyl phosphate moiety onto the hydroxyl groups of nucleosides. The resulting 2-chlorophenyl protected phosphate group is stable under certain conditions and can be a key intermediate in the synthesis of more complex nucleotide structures.

Data Presentation: A Comparative Overview

The following table summarizes representative data for the phosphorylation of a protected nucleoside using this compound. Please note that yields can vary significantly based on the specific nucleoside, protecting groups, and reaction conditions.

Starting Nucleoside (Protected)Phosphorylating AgentKey ReagentsTypical Yield (%)Purification Method
5'-O-DMT-ThymidineThis compoundPyridine, 1-Methylimidazole75-85Silica Gel Chromatography
5'-O-DMT-N6-Bz-DeoxyadenosineThis compoundPyridine, 1-Methylimidazole70-80Silica Gel Chromatography
5'-O-DMT-N4-Bz-DeoxycytidineThis compoundPyridine, 1-Methylimidazole72-82Silica Gel Chromatography
5'-O-DMT-N2-iBu-DeoxyguanosineThis compoundPyridine, 1-Methylimidazole65-75Silica Gel Chromatography

Experimental Protocols

Protocol 1: General Procedure for the 3'-O-Phosphorylation of 5'-O-DMT-Protected Deoxynucleosides

This protocol describes the synthesis of a 5'-O-DMT-deoxynucleoside-3'-O-(2-chlorophenyl) phosphate, a key intermediate that can be further converted into a phosphoramidite or other nucleotide analog.

Materials:

  • 5'-O-DMT-protected deoxynucleoside (e.g., 5'-O-DMT-thymidine)

  • This compound

  • Anhydrous Pyridine

  • 1-Methylimidazole (NMI)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane, triethylamine)

Procedure:

  • Preparation: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the 5'-O-DMT-protected deoxynucleoside (1 equivalent).

  • Dissolution: The nucleoside is dissolved in anhydrous pyridine (approximately 10 mL per gram of nucleoside) and the solution is cooled to 0 °C in an ice bath.

  • Activation: 1-Methylimidazole (1.5 equivalents) is added to the cooled solution.

  • Phosphorylation: A solution of this compound (1.2 equivalents) in anhydrous dichloromethane is added dropwise to the stirred nucleoside solution over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting nucleoside is consumed (typically 2-4 hours).

  • Quenching: The reaction is quenched by the slow addition of water.

  • Extraction: The reaction mixture is diluted with dichloromethane and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane containing a small amount of triethylamine (e.g., 0.5%) to afford the pure 5'-O-DMT-deoxynucleoside-3'-O-(2-chlorophenyl) phosphate.

Protocol 2: Synthesis of a Nucleoside Phosphoramidate Prodrug Intermediate

This protocol is adapted from the synthesis of phosphoramidate prodrugs and illustrates the formation of a key intermediate using this compound.[1]

Materials:

  • Protected nucleoside (e.g., 3'-azido-3'-deoxythymidine - AZT)

  • This compound

  • 1,2,4-Triazole

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Amino acid ester hydrochloride (e.g., L-alanine methyl ester hydrochloride)

Procedure:

  • Formation of the Phosphorodichloridate Adduct: To a solution of the protected nucleoside (1 equivalent) in anhydrous DCM, add triethylamine (3 equivalents) and cool to 0 °C.

  • Addition of Phosphorylating Agent: Slowly add this compound (1.5 equivalents).

  • Formation of the Triazolide Intermediate: Add 1,2,4-triazole (3 equivalents) and stir the reaction at room temperature for 2-3 hours.

  • Nucleophilic Substitution: In a separate flask, prepare a solution of the amino acid ester hydrochloride (2 equivalents) and triethylamine (2.5 equivalents) in anhydrous DCM.

  • Coupling: Add the amino acid ester solution to the activated nucleoside mixture and stir at room temperature overnight.

  • Work-up and Purification: The reaction is quenched with water, and the organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.

Visualizations

Logical Relationship of the Phosphorylation Reaction

phosphorylation_logic NUC Protected Nucleoside (5'-O-DMT) PRODUCT 3'-O-(2-Chlorophenyl) phosphorylated Nucleoside NUC->PRODUCT Nucleophilic Attack REAGENT 2-Chlorophenyl phosphorodichloridate INTERMEDIATE Reactive Phosphorylating Intermediate REAGENT->INTERMEDIATE Activation ACTIVATOR Activating Agent (e.g., NMI) ACTIVATOR->INTERMEDIATE INTERMEDIATE->PRODUCT SIDE_PRODUCTS Side Products (e.g., Pyridinium salts) PRODUCT->SIDE_PRODUCTS

Caption: Logical flow of the nucleoside phosphorylation reaction.

Experimental Workflow for Mononucleotide Synthesis

experimental_workflow START Start: Protected Nucleoside DISSOLVE 1. Dissolve in Anhydrous Pyridine START->DISSOLVE COOL 2. Cool to 0°C DISSOLVE->COOL ADD_ACTIVATOR 3. Add 1-Methylimidazole COOL->ADD_ACTIVATOR ADD_REAGENT 4. Add 2-Chlorophenyl phosphorodichloridate ADD_ACTIVATOR->ADD_REAGENT REACT 5. Reaction (2-4h at 0°C) ADD_REAGENT->REACT QUENCH 6. Quench with Water REACT->QUENCH EXTRACT 7. Extraction & Washing QUENCH->EXTRACT DRY 8. Dry & Concentrate EXTRACT->DRY PURIFY 9. Silica Gel Chromatography DRY->PURIFY END End: Purified Mononucleotide Building Block PURIFY->END

Caption: Step-by-step workflow for mononucleotide synthesis.

References

Application Notes and Protocols: Synthesis and Utility of 2-Chlorophenyl Phosphoramidates from Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the reaction of 2-chlorophenyl phosphorodichloridate with primary amines to synthesize 2-chlorophenyl phosphoramidates. This class of compounds is of significant interest in medicinal chemistry, particularly in the development of pronucleotides, a class of prodrugs designed to efficiently deliver nucleoside monophosphates into cells. The protocols outlined herein are based on established synthetic methodologies for analogous reactions and are intended to serve as a comprehensive guide for researchers in drug discovery and development.

Introduction

This compound is a versatile phosphorylating agent employed in the synthesis of various biologically active molecules. Its reaction with primary amines yields phosphoramidates, which are key intermediates in the synthesis of numerous therapeutic agents. A prominent application of this chemistry is in the "ProTide" (pronucleotide) approach. This strategy involves masking the negative charges of a nucleoside monophosphate with an aryl group (in this case, 2-chlorophenyl) and an amino acid ester, creating a lipophilic prodrug that can readily cross cell membranes.[1][2] Once inside the cell, the phosphoramidate is enzymatically cleaved to release the active nucleoside monophosphate, which can then be further phosphorylated to the active triphosphate form, a critical step that is often a rate-limiting factor in the efficacy of nucleoside analogue drugs.[1]

The general reaction scheme involves the sequential displacement of the two chlorine atoms of this compound. The first chlorine is typically displaced by a primary amine, and the second can be displaced by another nucleophile, such as the hydroxyl group of a nucleoside analogue.

Reaction Mechanism and Principles

The reaction proceeds via a nucleophilic substitution at the phosphorus center. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic phosphorus atom of this compound. This is followed by the elimination of a chloride ion. A base, such as triethylamine or pyridine, is typically added to neutralize the hydrogen chloride byproduct. The resulting phosphoramidochloridate can then react with a second nucleophile.

Experimental Protocols

The following protocols are generalized procedures and may require optimization based on the specific primary amine and other reactants used.

General Protocol for the Synthesis of 2-Chlorophenyl N-Alkylphosphoramidochloridate

This protocol describes the first step of the reaction, where one of the chlorine atoms of this compound is substituted by a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., an amino acid ester hydrochloride)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous triethylamine (TEA) or pyridine

  • Anhydrous diethyl ether

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware (round-bottom flask, dropping funnel, etc.)

  • Magnetic stirrer

Procedure:

  • To a stirred solution of the primary amine (1.0 equivalent) in anhydrous dichloromethane under an argon atmosphere at -78 °C, add anhydrous triethylamine (2.0 equivalents) dropwise.

  • After stirring for 10 minutes, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The progress of the reaction should be monitored by ³¹P NMR spectroscopy to confirm the formation of the desired phosphoramidochloridate.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The resulting residue is re-dissolved in anhydrous diethyl ether, and the triethylammonium hydrochloride salt is removed by filtration.

  • The filtrate is evaporated to dryness to yield the crude 2-chlorophenyl N-alkylphosphoramidochloridate, which can be used in the next step without further purification.

General Protocol for the Synthesis of a 2-Chlorophenyl Phosphoramidate Prodrug of a Nucleoside Analogue

This protocol describes the reaction of the phosphoramidochloridate intermediate with a nucleoside analogue.

Materials:

  • 2-Chlorophenyl N-alkylphosphoramidochloridate (from Protocol 3.1)

  • Nucleoside analogue (with a free hydroxyl group)

  • Anhydrous tetrahydrofuran (THF)

  • tert-Butylmagnesium chloride (1.0 M in THF)

  • Silica gel for column chromatography

  • Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • Dissolve the nucleoside analogue (1.0 equivalent) in anhydrous THF under an argon atmosphere.

  • To this solution, add tert-butylmagnesium chloride (1.1 equivalents) dropwise at room temperature.

  • After stirring for 30 minutes, add a solution of the crude 2-chlorophenyl N-alkylphosphoramidochloridate (1.2 equivalents) in anhydrous THF dropwise.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system to afford the desired 2-chlorophenyl phosphoramidate prodrug.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of phosphoramidates from dichlorophosphates, based on literature precedents for similar reactions. Actual results may vary depending on the specific substrates and conditions.

ParameterTypical Value/RangeReference
Reactant Ratios
This compound1.0 eqGeneral Stoichiometry
Primary Amine1.0 - 1.1 eq[3]
Base (e.g., Triethylamine)2.0 - 2.2 eq[3]
Nucleoside Analogue1.0 eq[3]
Reaction Conditions
SolventAnhydrous DCM, THF[3]
Temperature-78 °C to Room Temperature[3]
Reaction Time2 - 24 hours[3]
Product Information
Yield40 - 85%[4][5]
Purification MethodSilica Gel Chromatography[6]
Characterization³¹P NMR, ¹H NMR, ¹³C NMR, MS[4]

Visualizations

Reaction Scheme

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_final_product Final Product R1 2-Chlorophenyl phosphorodichloridate I1 Phosphoramidochloridate R1->I1 + R-NH2 - HCl R2 Primary Amine (R-NH2) R2->I1 P1 2-Chlorophenyl Phosphoramidate I1->P1 + Nucleophile (e.g., R'-OH) - HCl G A Reactant Preparation (Inert Atmosphere) B Reaction of Dichloridate with Primary Amine (-78°C) A->B C Formation of Phosphoramidochloridate B->C D Reaction with Nucleoside Analogue C->D E Aqueous Work-up and Extraction D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_target Viral Replication Prodrug Phosphoramidate Prodrug Prodrug_in Phosphoramidate Prodrug Prodrug->Prodrug_in Passive Diffusion NMP Nucleoside Monophosphate (NMP) Prodrug_in->NMP Enzymatic Cleavage NDP Nucleoside Diphosphate (NDP) NMP->NDP Kinase NTP Active Nucleoside Triphosphate (NTP) NDP->NTP Kinase Polymerase Viral DNA Polymerase NTP->Polymerase Inhibition Enzymes Cellular Esterases/ Phosphoramidases Enzymes->NMP DNA Viral DNA Elongation Polymerase->DNA Blocks

References

Application Notes and Protocols for Reactions Involving 2-Chlorophenyl Phosphorodichloridate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 2-chlorophenyl phosphorodichloridate as a phosphorylating agent in the synthesis of nucleotide building blocks and oligonucleotides via the phosphotriester method.

Introduction

This compound is a key reagent in the phosphotriester approach to oligonucleotide synthesis. This method offers a robust way to create protected phosphotriester intermediates, which are crucial for the stepwise assembly of DNA and RNA fragments. The 2-chlorophenyl group serves as a temporary protecting group for the phosphate backbone, preventing unwanted side reactions during chain elongation. This document outlines the experimental setup for the preparation of mononucleotide building blocks and their subsequent use in solid-phase oligonucleotide synthesis.

Data Presentation

Table 1: Summary of Reaction Yields

StepProductTypical Yield (%)
Phosphorylation of 5'-O-DMT-Thymidine5'-O-DMT-Thymidine-3'-(2-chlorophenyl)phosphate~80
Coupling Reaction (per cycle on solid support)Elongated protected oligonucleotide45-75
Overall Yield for a 10-mer oligonucleotide (calculated)Fully deprotected 10-mer oligonucleotide~5-15

Experimental Protocols

Protocol 1: Synthesis of 5'-O-DMT-Thymidine-3'-(2-chlorophenyl)phosphate

This protocol describes the preparation of a protected thymidine monomer suitable for phosphotriester oligonucleotide synthesis.

Materials:

  • 5'-O-(4,4'-dimethoxytrityl)thymidine (5'-O-DMT-thymidine)

  • This compound

  • Pyridine (anhydrous)

  • Water (deionized)

  • Dichloromethane (DCM, anhydrous)

  • Methanol

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup:

    • In a flame-dried round bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1.0 equivalent of 5'-O-DMT-thymidine in anhydrous pyridine.

    • Cool the solution to 0°C in an ice bath.

  • Phosphorylation:

    • Slowly add 1.1 equivalents of this compound to the stirred solution.

    • After 10 minutes, add 1.0 equivalent of water dropwise. The reaction is typically complete within 30-60 minutes.

    • Monitor the reaction progress by TLC (e.g., using a mobile phase of 5-10% methanol in dichloromethane).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a small amount of water.

    • Remove the pyridine by rotary evaporation.

    • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • Elute with a gradient of methanol in dichloromethane (e.g., 0-5% methanol).

    • Collect the fractions containing the desired product, identified by TLC.

    • Combine the pure fractions and evaporate the solvent to yield 5'-O-DMT-Thymidine-3'-(2-chlorophenyl)phosphate as a white foam. An expected yield is approximately 80%.

Protocol 2: Solid-Phase Oligonucleotide Synthesis using the Phosphotriester Method

This protocol outlines the manual synthesis of a short oligonucleotide on a solid support using the prepared 2-chlorophenyl-protected monomer.

Materials:

  • Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside (e.g., 3'-succinyl-linked 5'-O-DMT-thymidine-CPG)

  • 5'-O-DMT-nucleoside-3'-(2-chlorophenyl)phosphate monomers (prepared as in Protocol 1)

  • Coupling agent: 1-(mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT)

  • Activator: N-methylimidazole

  • Capping solution A: Acetic anhydride in tetrahydrofuran (THF)

  • Capping solution B: 10% N-methylimidazole in THF

  • Deblocking solution: 3% trichloroacetic acid (TCA) in dichloromethane

  • Washing solvent: Acetonitrile (anhydrous)

  • Deprotection solution (cleavage from support and removal of protecting groups):

    • Ammonium hydroxide solution

    • Oximate solution (for removal of 2-chlorophenyl group), e.g., syn-2-nitrobenzaldoxime and N1,N1,N3,N3-tetramethylguanidine in dioxane/water.

  • Synthesis column

Procedure (One Synthesis Cycle):

  • Deblocking (Detritylation):

    • Wash the CPG support in the synthesis column with anhydrous acetonitrile.

    • Treat the support with the deblocking solution (3% TCA in DCM) for 2-3 minutes to remove the 5'-DMT group. An orange color indicates the release of the trityl cation.

    • Wash the support thoroughly with anhydrous acetonitrile to remove the acid and the trityl cation.

  • Coupling:

    • In a separate dry vial, dissolve 5-10 equivalents of the 5'-O-DMT-nucleoside-3'-(2-chlorophenyl)phosphate monomer and 15-30 equivalents of the coupling agent (MSNT) in anhydrous pyridine containing N-methylimidazole.

    • Add this solution to the synthesis column containing the deblocked CPG support.

    • Allow the coupling reaction to proceed for 30-60 minutes at room temperature.

    • After the reaction, drain the column and wash the support extensively with anhydrous acetonitrile.

  • Capping:

    • To block any unreacted 5'-hydroxyl groups, treat the support with a mixture of capping solution A and B for 5 minutes.

    • Wash the support with anhydrous acetonitrile.

  • Chain Elongation:

    • Repeat steps 1-3 for each subsequent nucleotide to be added to the sequence.

  • Final Deblocking and Deprotection:

    • After the final coupling cycle, perform a final deblocking step to remove the terminal 5'-DMT group.

    • Wash the support with acetonitrile and dry it.

    • Treat the support with concentrated ammonium hydroxide to cleave the oligonucleotide from the CPG support and remove the protecting groups from the nucleobases.

    • To remove the 2-chlorophenyl protecting groups from the phosphate backbone, treat the oligonucleotide solution with an appropriate oximate solution.

    • Purify the crude oligonucleotide by High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE).

Visualizations

Experimental_Workflow_Monomer_Synthesis cluster_0 Protocol 1: Monomer Synthesis Start Start Dissolve Dissolve 5'-O-DMT-Thymidine in anhydrous pyridine Start->Dissolve Cool Cool to 0°C Dissolve->Cool Phosphorylate Add 2-Chlorophenyl phosphorodichloridate and Water Cool->Phosphorylate Workup Quench, Evaporate, Extract, and Dry Phosphorylate->Workup Purify Silica Gel Column Chromatography Workup->Purify Product Protected Monomer Purify->Product

Caption: Workflow for the synthesis of a protected nucleoside monomer.

Experimental_Workflow_Oligonucleotide_Synthesis cluster_1 Protocol 2: Solid-Phase Synthesis Cycle Start_Cycle Start Cycle Deblocking 1. Deblocking (Remove 5'-DMT) Start_Cycle->Deblocking Coupling 2. Coupling (Add Protected Monomer) Deblocking->Coupling Capping 3. Capping (Block Unreacted Sites) Coupling->Capping Repeat More Nucleotides? Capping->Repeat Repeat->Deblocking Yes Final_Deprotection Final Deblocking and Deprotection Repeat->Final_Deprotection No Purification Purify Oligonucleotide Final_Deprotection->Purification End_Product Final Oligonucleotide Purification->End_Product

Caption: Cyclic workflow for solid-phase oligonucleotide synthesis.

Logical_Relationship_Phosphotriester_Method cluster_2 Phosphotriester Synthesis Logic Reagent 2-Chlorophenyl phosphorodichloridate Phosphorylation Phosphorylation Reaction Reagent->Phosphorylation Nucleoside 5'-Protected Nucleoside Nucleoside->Phosphorylation Monomer Protected Nucleoside 3'-(2-chlorophenyl)phosphate (Building Block) Phosphorylation->Monomer Synthesis_Cycle Iterative Synthesis Cycle (Coupling, Capping, Deblocking) Monomer->Synthesis_Cycle Solid_Support Solid Support with first Nucleoside Solid_Support->Synthesis_Cycle Protected_Oligo Fully Protected Oligonucleotide on Support Synthesis_Cycle->Protected_Oligo Deprotection Cleavage and Deprotection Protected_Oligo->Deprotection Final_Oligo Purified Oligonucleotide Deprotection->Final_Oligo

Caption: Logical flow of the phosphotriester oligonucleotide synthesis.

Application Notes and Protocols for 2-Chlorophenyl Phosphorodichloridate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Principle of Application in Oligonucleotide Synthesis

In the phosphotriester method, 2-chlorophenyl phosphorodichloridate is used to activate a protected nucleoside at its 3'-hydroxyl group, forming a phosphotriester intermediate. This activated monomer is then coupled with the 5'-hydroxyl group of a second protected nucleoside (or the growing oligonucleotide chain). The resulting phosphotriester linkage is stable under the conditions required for subsequent reaction cycles.

Quantitative Data Summary

The following table summarizes representative yields for reactions involving this compound and related derivatives in the synthesis of nucleotide building blocks and dimers.

Reactant 1Reactant 2Coupling/Activating Agent(s)ProductYield (%)Reference
Fluorothymidine (FLT)Glycine methyl esterThis compound, 1,2,4-triazole, TEAFLT-aryloxyphosphoramidate prodrug80[1]
Protected Nucleoside/Oligonucleotide-2-Chlorophenyl phosphorodi-(1,2,4-triazolide)3'-(2-chlorophenyl) phosphateHigh[2]
Carrier-bound ThymidinePhenyl nucleoside-3'-phosphorochloridate1-Methylimidazoled-TpTpTpT31[3]
Carrier-bound ThymidinePhenyl nucleoside-3'-phosphorochloridate1-Methylimidazoled-TpTpTpTpT9[3]

Experimental Protocols

Protocol 1: Synthesis of a Nucleoside Aryloxyphosphoramidate Prodrug

This protocol is adapted from the synthesis of a fluorothymidine (FLT) aryloxyphosphoramidate prodrug.[1]

Materials:

  • Fluorothymidine (FLT)

  • This compound

  • 1,2,4-Triazole

  • Triethylamine (TEA)

  • Glycine methyl ester hydrochloride

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

Procedure:

  • Formation of the Intermediate:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve FLT in the anhydrous solvent.

    • Add an excess of 1,2,4-triazole and triethylamine to the solution and stir until dissolved.

    • Cool the mixture in an ice bath.

    • Slowly add 2 equivalents of this compound to the cooled solution.

    • Allow the reaction to stir at 0°C for 2-3 hours, monitoring the formation of the nucleoside aryloxy triazolide phosphoramidate intermediate by TLC.

  • Coupling Reaction:

    • In a separate flask, prepare a solution of glycine methyl ester hydrochloride and triethylamine in the anhydrous solvent.

    • Add the glycine methyl ester solution to the reaction mixture containing the intermediate.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the progress of the coupling reaction by TLC.

  • Work-up and Purification:

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired FLT-aryloxyphosphoramidate prodrug.

Protocol 2: General Procedure for Phosphotriester Oligonucleotide Synthesis (Solution-Phase)

This generalized protocol is based on the principles of the phosphotriester method.

Materials:

  • 5'-O-Protected Nucleoside (e.g., 5'-O-DMT-Thymidine)

  • 3'-O-Protected Nucleoside (e.g., 3'-O-Acetyl-Thymidine)

  • This compound

  • A suitable coupling agent/activator (e.g., 1-methylimidazole or 1-hydroxybenzotriazole)[2][3]

  • Pyridine (anhydrous)

  • Deprotection reagents (e.g., aqueous ammonia, specific oxime for the 2-chlorophenyl group)

Procedure:

  • Phosphorylation of the First Nucleoside:

    • In a flame-dried flask under an inert atmosphere, dissolve the 5'-O-protected nucleoside in anhydrous pyridine.

    • Cool the solution to 0°C.

    • Slowly add a solution of this compound (1 equivalent) in anhydrous pyridine.

    • Stir the reaction at 0°C for 1-2 hours to form the nucleoside 3'-(2-chlorophenyl) phosphate derivative.

  • Coupling to the Second Nucleoside:

    • To the reaction mixture, add the 3'-O-protected nucleoside and the coupling agent (e.g., 1-methylimidazole).

    • Allow the reaction to proceed at room temperature for several hours to overnight, monitoring by TLC.

  • Work-up and Purification of the Dinucleotide:

    • Quench the reaction with water or a buffer solution.

    • Extract the product with an appropriate organic solvent.

    • Wash the organic layer with saturated sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the fully protected dinucleotide phosphotriester by silica gel chromatography.

  • Deprotection:

    • Removal of the 5'-Protecting Group: Treat the purified dinucleotide with a mild acid (e.g., dichloroacetic acid in dichloromethane) to remove the 5'-O-DMT group.

    • Chain Elongation (Optional): The resulting dinucleotide with a free 5'-hydroxyl group can be used in a subsequent coupling cycle.

    • Final Deprotection:

      • Remove the 3'-O-protecting group (e.g., acetyl) with a base like aqueous ammonia.

      • Remove the 2-chlorophenyl protecting group from the phosphate backbone using a specific deblocking reagent such as a suitable oxime (e.g., 2-nitrobenzaldoxime) with a non-nucleophilic base.[2]

      • Remove any base-protecting groups with concentrated aqueous ammonia.

    • Purify the final deprotected oligonucleotide by HPLC or other chromatographic techniques.

Diagrams

experimental_workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Coupling Reaction cluster_step3 Step 3: Purification FLT Fluorothymidine (FLT) Intermediate Nucleoside Aryloxy Triazolide Phosphoramidate Intermediate FLT->Intermediate Reagent 2-Chlorophenyl phosphorodichloridate Reagent->Intermediate Activators 1,2,4-Triazole, TEA Activators->Intermediate Prodrug FLT-Aryloxyphosphoramidate Prodrug Intermediate->Prodrug Amino_Ester Glycine Methyl Ester Amino_Ester->Prodrug Purification Silica Gel Chromatography Prodrug->Purification

Caption: Workflow for the synthesis of a nucleoside aryloxyphosphoramidate prodrug.

phosphotriester_synthesis start Start: 5'-Protected Nucleoside phosphorylation Phosphorylation with This compound start->phosphorylation activated_nuc Activated Nucleoside (3'-(2-chlorophenyl) phosphate) phosphorylation->activated_nuc coupling Coupling with 3'-Protected Nucleoside activated_nuc->coupling dinucleotide Fully Protected Dinucleotide Phosphotriester coupling->dinucleotide deprotection_5 Remove 5'-Protecting Group (e.g., DMT) dinucleotide->deprotection_5 final_deprotection Final Deprotection: - Remove 3'-Protecting Group - Remove 2-Chlorophenyl Group - Remove Base-Protecting Groups dinucleotide->final_deprotection elongation_cycle Further Coupling Cycles deprotection_5->elongation_cycle elongation_cycle->coupling purification Purification (HPLC) final_deprotection->purification end Final Oligonucleotide purification->end

Caption: General workflow for phosphotriester oligonucleotide synthesis.

References

Application Note & Protocol: Safe Handling and Storage of 2-Chlorophenyl phosphorodichloridate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Scope: This document provides comprehensive guidelines and protocols for the safe handling, storage, and emergency procedures for 2-Chlorophenyl phosphorodichloridate (CAS No. 15074-54-1). Adherence to these procedures is critical to ensure personnel safety and maintain the integrity of the chemical.

Chemical and Physical Properties

This compound is a corrosive, moisture-sensitive liquid used as a phosphorylating agent in organic synthesis, particularly in the preparation of oligonucleotides and other bioactive compounds.[1][2][3][4] Its physical and chemical properties are summarized below.

PropertyValueReferences
Synonyms 2-Chlorophenyl dichlorophosphate[1][3]
CAS Number 15074-54-1[2][3][5]
Molecular Formula C₆H₄Cl₃O₂P[1][3][5]
Molecular Weight 245.43 g/mol [2][3][5]
Appearance Colorless to light yellow/orange clear liquid[1][6]
Odor Slight chlorine[5][6]
Boiling Point 135-137 °C / 12 mmHg[2][3][4]
Density 1.491 g/mL at 25 °C[2][4]
Refractive Index n20/D 1.538[2][4]
Flash Point 105 °C (221 °F) - closed cup[2]
Stability Moisture sensitive; stable under normal conditions.[5]

Hazard Identification and Safety Precautions

DANGER: this compound is classified as a corrosive substance that causes severe skin burns and eye damage.[7][8][9] It reacts violently with water, liberating toxic gas.[5][7]

  • Primary Hazards:

    • Skin Corrosion (Category 1B/1C): Causes severe burns upon contact.[8][10]

    • Serious Eye Damage (Category 1): Poses a high risk of serious, irreversible eye damage.[6][8]

    • Reactivity: Reacts violently with water and is moisture-sensitive.[5][7] May be corrosive to metals.[8][9]

  • Incompatible Materials: Avoid contact with water, strong oxidizing agents, strong bases, and alcohols.[5][7]

  • Hazardous Decomposition Products: Upon decomposition, it can release carbon monoxide (CO), carbon dioxide (CO2), oxides of phosphorus, and hydrogen chloride gas.[5][7]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure.[11]

  • Eye and Face Protection: Wear chemical safety goggles and a face shield that meet OSHA or EN166 standards.[7][11]

  • Skin and Body Protection: Wear a chemical-resistant lab coat, apron, and full-length pants.[7][11] Shoes must be closed-toe.[11]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene).[11] Always inspect gloves for degradation or punctures before use and remove them carefully to avoid skin contamination.[6][9]

  • Respiratory Protection: Handle only in a certified chemical fume hood or a well-ventilated enclosure to avoid inhaling vapors.[7][8] If exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic gases and vapors.[7]

Protocols for Safe Handling and Storage

General Handling Protocol

All operations involving this chemical must be conducted within a chemical fume hood.[7][8] Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[5][7]

  • Preparation: Before starting work, ensure all necessary PPE is worn correctly. Cover the work surface with disposable absorbent bench paper.[11]

  • Inert Atmosphere: As the compound is moisture-sensitive, handle it under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[6][7][12]

  • Dispensing: Use a pipette or a funnel for transferring the liquid to prevent spills.[11] Avoid generating mists or vapors.[10]

  • Post-Handling: After handling, wash hands and any exposed skin thoroughly.[5][9] Decontaminate all surfaces and equipment.[11]

  • Clothing: Remove and wash contaminated clothing before reuse.[5][9]

G Safe Handling Workflow prep 1. Preparation - Don PPE - Prepare fume hood work area transfer 2. Chemical Transfer - Work under inert atmosphere - Use appropriate tools (pipette/funnel) prep->transfer ops 3. Experimental Operations - Conduct reaction in fume hood - Monitor for any spills or exposure transfer->ops cleanup 4. Post-Handling Cleanup - Decontaminate glassware & surfaces - Dispose of waste properly ops->cleanup ppe_removal 5. PPE Removal & Hygiene - Remove gloves carefully - Wash hands thoroughly cleanup->ppe_removal

Caption: Workflow for handling this compound.

Storage Protocol

Proper storage is crucial to prevent degradation and hazardous reactions.

  • Container: Keep the container tightly closed and in its original packaging.[6][8] Store in a corrosive-resistant container.[9]

  • Location: Store in a dry, cool, and well-ventilated place designated as a "corrosives area".[5][6][7] The storage area should be locked up.[8][9]

  • Conditions: Protect from moisture and air.[5][6][8] Refrigeration is recommended.[5][6][7]

  • Segregation: Store away from incompatible materials such as strong bases, alcohols, and strong oxidizing agents.[7]

Experimental Protocol: Example Phosphorylation Reaction

This protocol is a representative example of using this compound as a phosphorylating agent. Note: All steps must be performed in a chemical fume hood under an inert atmosphere.

  • Reagent Preparation:

    • Dissolve the substrate (e.g., a nucleoside) in an appropriate anhydrous solvent (e.g., pyridine or dichloromethane) in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet.

    • Cool the solution to the desired reaction temperature (e.g., 0 °C) using an ice bath.

  • Addition of Phosphorylating Agent:

    • Slowly add this compound (1.0 to 1.2 equivalents) to the stirred solution via a syringe. The addition should be dropwise to control any exothermic reaction.

  • Reaction Monitoring:

    • Allow the reaction to stir at the specified temperature.

    • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Quenching:

    • Once the reaction is complete, carefully quench it by slowly adding a solution of aqueous bicarbonate or a suitable amine, while maintaining cooling. Caution: Quenching is often exothermic.

  • Work-up and Purification:

    • Perform an aqueous work-up to remove water-soluble byproducts.

    • Extract the product with an appropriate organic solvent.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Concentrate the solution under reduced pressure.

    • Purify the crude product using column chromatography or another suitable method.

Emergency and First Aid Procedures

Immediate action is required in case of exposure. Ensure medical personnel are aware of the material involved.[5][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][7] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[5][7][8]

  • Skin Contact: Immediately take off all contaminated clothing.[5][8] Wash the affected area with soap and plenty of water.[5][7] Seek immediate medical attention.[5][7][8]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[5][8] If breathing is difficult or has stopped, provide artificial respiration.[5][7] Seek immediate medical attention.[5][7][8]

  • Ingestion: Rinse mouth with water.[5][8] Do NOT induce vomiting.[5][7][8] Never give anything by mouth to an unconscious person.[5][6] Call a physician or Poison Control Center immediately.[5][7][8]

G Emergency First Aid Protocol start Exposure Occurs skin Skin Contact start->skin eye Eye Contact start->eye inhale Inhalation start->inhale ingest Ingestion start->ingest action_skin Remove clothing Wash with soap & water for 15+ min skin->action_skin action_eye Rinse with water for 15+ min Remove contacts eye->action_eye action_inhale Move to fresh air Provide artificial respiration if needed inhale->action_inhale action_ingest Rinse mouth DO NOT induce vomiting ingest->action_ingest end Seek Immediate Medical Attention action_skin->end action_eye->end action_inhale->end action_ingest->end

Caption: First aid response flowchart for different exposure routes.

Spill and Leak Procedures
  • Personal Precautions: Evacuate personnel to a safe area.[10] Wear full PPE, including a self-contained breathing apparatus if necessary.[6][7] Ensure adequate ventilation.[6][10]

  • Containment and Cleanup: Soak up the spill with an inert absorbent material (e.g., sand, silica gel, or universal binder).[6][7] Do not use combustible materials like sawdust.[7] Collect the material into a suitable, closed container for disposal.[6][7]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use carbon dioxide (CO₂) or dry chemical extinguishers.[5]

  • Unsuitable Extinguishing Media: DO NOT USE WATER OR FOAM. [5] The chemical reacts violently with water.[5][7]

  • Specific Hazards: Contact with water liberates toxic and flammable gases.[5][7]

  • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[5][7]

Waste Disposal

Dispose of waste material and empty containers in accordance with all local, regional, and national hazardous waste regulations.[5][7] Waste generators must ensure complete and accurate classification of the waste.[7] Do not flush into surface water or the sanitary sewer system.[7]

References

Troubleshooting & Optimization

improving yield in reactions with 2-Chlorophenyl phosphorodichloridate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chlorophenyl phosphorodichloridate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile phosphorylating agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound primarily used for?

A1: this compound is a key reagent in organic synthesis, particularly for the phosphorylation of nucleosides to prepare mononucleotide building blocks for oligonucleotide synthesis.[1][2] It is also utilized in the development of pharmaceuticals, such as antiviral and anticancer phosphonate derivatives, and in the formulation of agrochemicals to enhance their efficacy.

Q2: What are the main challenges when working with this compound?

A2: The primary challenges include its high reactivity and sensitivity to moisture, which can lead to hydrolysis and reduced yields.[2] Controlling the selectivity of the phosphorylation reaction, especially with multifunctional substrates like nucleosides, can also be difficult, leading to the formation of undesired side products.[1][3]

Q3: How can I minimize the hydrolysis of this compound during my reaction?

A3: To minimize hydrolysis, it is crucial to work under strictly anhydrous (dry) conditions. This includes using anhydrous solvents, flame-drying glassware, and performing the reaction under an inert atmosphere (e.g., argon or nitrogen). All reagents should be thoroughly dried before use.

Q4: What are common side reactions observed during the phosphorylation of nucleosides?

A4: Besides hydrolysis of the reagent, side reactions can occur on the nucleobase of the nucleoside. For example, minor N6-phosphorylation of adenine and partial N4-phosphorylation of cytosine have been observed.[1][3] The choice of reaction conditions, particularly the base used, can influence the extent of these side reactions.[1][3]

Troubleshooting Guide

Issue 1: Low Yield of the Desired Phosphorylated Product

Low yields are a common issue and can often be attributed to several factors. The following table outlines potential causes and suggested solutions.

Potential Cause Suggested Solution
Reagent Hydrolysis Ensure all glassware is flame-dried. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).
Suboptimal Base The choice of base is critical. Tertiary amines like triethylamine or 1-methylimidazole are commonly used.[3][4] Screen different bases to find the optimal one for your specific substrate.
Incorrect Stoichiometry An excess of this compound may be required. A reported protocol uses 2 equivalents of the reagent for the phosphorylation of a nucleoside.[3]
Low Reaction Temperature While some reactions are performed at room temperature, gentle heating may be necessary for less reactive substrates. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature.
Inefficient Quenching Ensure the reaction is properly quenched to prevent degradation of the product during workup.
Issue 2: Formation of Multiple Products (Side Reactions)

The presence of multiple spots on a TLC plate or multiple peaks in an LC-MS chromatogram indicates the formation of side products.

Potential Side Product Suggested Solution to Minimize
Hydrolysis Product As mentioned above, maintain strict anhydrous conditions throughout the experiment.
Nucleobase Phosphorylation For nucleosides like cytosine, using an anionic method (e.g., with t-BuMgCl) may be preferred over a neutral amine base to minimize N4-phosphorylation.[1][3] For adenine, careful control of reaction conditions and purification can remove the minor N6-phosphorylated byproduct.[1][3]
Over-phosphorylation If your substrate has multiple phosphorylation sites, consider using protecting groups to block unwanted reactive sites.

Experimental Protocols

General Protocol for Nucleoside Phosphorylation

This protocol is a general guideline based on reported literature for the synthesis of a nucleoside phosphoramidate, a common step in oligonucleotide synthesis.[3][4]

Materials:

  • Nucleoside (e.g., 3'-azido-3'-deoxythymidine, FLT)

  • This compound

  • 1,2,4-Triazole

  • Triethylamine (Et3N)

  • Anhydrous Tetrahydrofuran (THF)

  • Amino acid methyl ester hydrochloride (e.g., glycine methyl ester hydrochloride)

Procedure:

  • In a flame-dried round-bottom flask under an argon atmosphere, dissolve 1,2,4-triazole (excess) and triethylamine in anhydrous THF.

  • To this solution, add this compound (approximately 2 equivalents relative to the nucleoside) dropwise at room temperature.

  • Stir the mixture for a designated period (e.g., 15 minutes) to form the phosphoramidate intermediate.

  • In a separate flask, dissolve the nucleoside in anhydrous THF.

  • Add the nucleoside solution to the reaction mixture.

  • After the initial reaction is complete (monitor by TLC or LC-MS), add the amino acid methyl ester hydrochloride and an additional amount of triethylamine.

  • Continue stirring until the reaction is complete.

  • Quench the reaction and proceed with standard aqueous workup and purification, typically by column chromatography.

Quantitative Data Summary

The following table summarizes yield data from a reported experiment to provide a benchmark.

SubstrateReagent Equivalents (this compound)BaseSolventYieldReference
FLT2.0TriethylamineTHF80%[3]

Visual Guides

Experimental Workflow

experimental_workflow reagents 1. Reagent Preparation (this compound, 1,2,4-Triazole, Triethylamine in THF) intermediate 2. Formation of Phosphoramidate Intermediate reagents->intermediate nucleoside_addition 3. Nucleoside Addition intermediate->nucleoside_addition coupling 4. Coupling Reaction nucleoside_addition->coupling quenching 5. Quenching coupling->quenching workup 6. Workup & Purification quenching->workup product Final Product workup->product

Caption: A generalized workflow for nucleoside phosphorylation.

Potential Side Reaction Pathways

side_reactions start 2-Chlorophenyl phosphorodichloridate + Nucleoside desired_product Desired 5'-O-Phosphorylated Nucleoside start->desired_product Main Reaction hydrolysis Hydrolysis Product (2-Chlorophenyl phosphoric acid) start->hydrolysis Reaction with H2O n_phosphorylation N-Phosphorylated Nucleobase start->n_phosphorylation Reaction on Nucleobase

Caption: Common side reaction pathways in nucleoside phosphorylation.

References

side reactions of 2-Chlorophenyl phosphorodichloridate and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chlorophenyl phosphorodichloridate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this reagent, with a focus on troubleshooting and avoiding common side reactions during phosphorylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS 15074-54-1) is a highly reactive phosphorylating agent.[1][2] Its primary application is in organic synthesis for the introduction of a phosphotriester or phosphoramidate moiety, which is a crucial step in the preparation of:

  • Mononucleotide building blocks for oligonucleotide synthesis.[1][3]

  • Pharmaceutical compounds, including antiviral and anticancer prodrugs (e.g., ProTides).

  • Agricultural chemicals such as pesticides and herbicides.

Q2: What are the main side reactions to be aware of when using this compound?

A2: The high reactivity of this compound can lead to several side reactions. The most common issues include:

  • Hydrolysis: The compound is extremely sensitive to moisture and reacts violently with water to form 2-chlorophenyl phosphorodichloridic acid and hydrochloric acid (HCl). This is the most common cause of reagent degradation and reduced yield.

  • Pyrophosphate Formation: In the presence of trace amounts of water or during prolonged reactions, the intermediate monochloride species can react with another molecule of the phosphorylating agent or the product to form symmetrical or unsymmetrical pyrophosphates.

  • Reaction with Nucleophilic Bases: While bases are necessary to scavenge the HCl byproduct, nucleophilic bases like pyridine can sometimes react with the phosphorodichloridate, leading to the formation of pyridinium-phosphorus adducts and reducing the amount of active reagent available.

  • Over-phosphorylation: If the substrate contains multiple hydroxyl or amino groups, there is a risk of di- or poly-phosphorylation, especially if the stoichiometry is not carefully controlled.

  • Reaction with Other Functional Groups: The reagent can potentially react with other nucleophilic functional groups present in the substrate molecule, leading to a mixture of products.

Q3: Why is it crucial to use anhydrous conditions?

A3: As mentioned, this compound is highly susceptible to hydrolysis. Any moisture present in the reaction vessel, solvents, or reagents will consume the phosphorylating agent, reducing the yield of the desired product and generating acidic byproducts that can complicate the reaction and purification. Therefore, all glassware should be oven-dried, and anhydrous solvents and reagents must be used.

Q4: Which type of base is recommended for phosphorylation reactions with this reagent?

A4: A non-nucleophilic, sterically hindered base is generally preferred to scavenge the HCl generated during the reaction without competing with the substrate. While pyridine is commonly used, a more sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) can be a better choice to minimize the risk of the base itself reacting with the phosphorodichloridate.[4] Triethylamine can also be used, but it may also compete with the substrate as a nucleophile.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Reagent Degradation: The this compound has been hydrolyzed due to improper storage or handling. 2. Incomplete Reaction: The reaction temperature is too low, or the reaction time is too short. 3. Substrate Degradation: The substrate is not stable under the reaction conditions.1. Use a fresh bottle of the reagent or purify the existing stock by distillation. Ensure all solvents and reagents are strictly anhydrous. 2. Slowly warm the reaction from a low temperature (e.g., -78°C or 0°C) to room temperature and monitor by TLC or LC-MS. 3. Consider using protecting groups for sensitive functionalities on your substrate.
Multiple Spots on TLC / Peaks in LC-MS (Unidentified Byproducts) 1. Hydrolysis Byproducts: Presence of water in the reaction. 2. Pyrophosphate Formation: Trace moisture or prolonged reaction time. 3. Reaction with Base: The base (e.g., pyridine) is acting as a nucleophile. 4. Over-phosphorylation: Excess phosphorylating agent or incorrect stoichiometry.1. Ensure rigorous anhydrous conditions. Use molecular sieves to dry solvents. 2. Use a slight excess of the substrate relative to the phosphorylating agent and shorten the reaction time. Quench the reaction as soon as the starting material is consumed. 3. Switch to a more sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[4] 4. Carefully control the stoichiometry. Add the this compound dropwise to a solution of the substrate and base at low temperature.
Formation of a White Precipitate Upon Addition of Base 1. Formation of Amine Hydrochloride Salt: The base is reacting with the HCl generated. This is an expected part of the reaction. 2. Insoluble Reaction Adducts: The base may be reacting with the phosphorylating agent to form an insoluble complex.1. This is generally not a problem and indicates the reaction is proceeding. The salt is typically filtered off at the end of the reaction. 2. Consider a different solvent that may better solubilize all components, or switch to a different non-nucleophilic base.
Difficulty in Purifying the Final Product 1. Polar Byproducts: Hydrolyzed reagent and pyrophosphates can be highly polar and difficult to separate from the desired product. 2. Close Polarity of Product and Byproducts: Some side products may have similar chromatographic behavior to the desired product.1. Perform an aqueous workup to remove water-soluble impurities like hydrochloride salts and hydrolyzed phosphorus compounds. A mild basic wash (e.g., with saturated sodium bicarbonate solution) can help remove acidic byproducts. 2. Optimize your chromatography conditions. Consider using a different solvent system or a different stationary phase. In some cases, crystallization may be an effective purification method.

Experimental Protocols & Methodologies

General Anhydrous Reaction Setup:

  • All glassware (reaction flask, dropping funnel, stirrer bar) should be placed in an oven at >120°C for at least 4 hours and then cooled in a desiccator over a drying agent (e.g., P₂O₅ or CaCl₂).

  • Assemble the glassware hot and allow it to cool to room temperature under a stream of dry inert gas (e.g., argon or nitrogen).

  • Use septa and needles for the transfer of all anhydrous solvents and liquid reagents.

  • Anhydrous solvents (e.g., dichloromethane, acetonitrile, THF) should be obtained from a solvent purification system or by distillation over an appropriate drying agent.

Diagrams

G General Workflow for Phosphorylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents & Solvents dry_glassware Oven-Dry Glassware prep_reagents->dry_glassware setup_inert Assemble Under Inert Atmosphere dry_glassware->setup_inert dissolve_substrate Dissolve Substrate & Base in Anhydrous Solvent setup_inert->dissolve_substrate Start Reaction cool_reaction Cool to Low Temperature (e.g., 0°C) dissolve_substrate->cool_reaction add_reagent Slowly Add 2-Chlorophenyl phosphorodichloridate cool_reaction->add_reagent monitor_reaction Monitor by TLC / LC-MS add_reagent->monitor_reaction quench Quench Reaction monitor_reaction->quench Reaction Complete workup Aqueous Workup quench->workup purify Purify by Chromatography / Crystallization workup->purify

Caption: General experimental workflow for phosphorylation reactions.

G Troubleshooting Logic for Low Yield start Low Yield Observed check_reagent Is the Phosphorylating Reagent Fresh/Anhydrous? start->check_reagent check_conditions Are Reaction Conditions Strictly Anhydrous? check_reagent->check_conditions Yes use_fresh Use Fresh/Purified Reagent check_reagent->use_fresh No check_temp Is the Reaction Temperature Optimized? check_conditions->check_temp Yes improve_anhydrous Re-dry Solvents/Glassware, Use Inert Atmosphere check_conditions->improve_anhydrous No optimize_temp Experiment with Temperature Profile (e.g., 0°C to RT) check_temp->optimize_temp No end Improved Yield check_temp->end Yes use_fresh->check_conditions improve_anhydrous->check_temp optimize_temp->end

Caption: Troubleshooting flowchart for low product yield.

References

Technical Support Center: Purification of Products Synthesized with 2-Chlorophenyl Phosphorodichloridate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chlorophenyl phosphorodichloridate. The focus is on the purification of resulting phosphate prodrugs and related molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered when using this compound for phosphorylation?

A1: The primary impurities stem from the reactivity of the phosphorylating agent and the reaction conditions. These can include:

  • Unreacted Starting Materials: Residual this compound, nucleoside, or the amino acid ester.

  • Hydrolysis Products: this compound is highly moisture-sensitive and can hydrolyze to 2-chlorophenyl phosphoric acid.[1]

  • Diastereomers: When the phosphorylation creates a new stereocenter at the phosphorus atom, a mixture of diastereomers (Sp and Rp isomers) is often formed. The undesired diastereomer is a significant impurity.[2]

  • Side-Reaction Products: In the context of nucleoside chemistry, side reactions on the nucleobase or sugar moiety can occur if protecting groups are not fully effective.[3] In oligonucleotide synthesis, failure sequences (n-1, n-2) and products of incomplete capping or sulfurization can be present.[4][5]

Q2: Which purification techniques are most effective for products synthesized with this compound?

A2: The choice of purification technique depends on the nature of the product and the impurities present. The most common and effective methods are:

  • Silica Gel Column Chromatography: This is a widely used method to separate the desired product from unreacted starting materials and less polar byproducts. It is also effective in separating diastereomers in some cases.[6]

  • Recrystallization: This technique is useful for obtaining highly pure crystalline products and can sometimes be used to selectively crystallize one diastereomer, leaving the other in the mother liquor.[7][8]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Particularly for challenging separations of diastereomers, chiral HPLC is often the method of choice to achieve high diastereomeric excess (d.e.).[9][10]

Q3: My product appears to be an oil and won't crystallize. What should I do?

A3: "Oiling out" is a common problem, especially with polar molecules. It can occur if the solution is supersaturated or if impurities are inhibiting crystal formation. Here are some troubleshooting steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod to create nucleation sites. Adding a seed crystal of the pure compound, if available, is also very effective.[11][12]

  • Solvent System Adjustment: The solvent may not be ideal. You can try adding a small amount of a miscible "anti-solvent" (a solvent in which your compound is less soluble) dropwise to the solution until it becomes slightly turbid, then allow it to cool slowly.[7]

  • Purification Prior to Crystallization: If significant impurities are present, they may be preventing crystallization. A preliminary purification by column chromatography to remove these impurities can be beneficial before attempting recrystallization.[13]

Q4: How can I improve the separation of diastereomers?

A4: Separating diastereomers is a common challenge. Here are some strategies:

  • Column Chromatography Optimization: Systematically screen different solvent systems (eluents) for silica gel chromatography. A change in solvent polarity or the use of a gradient elution can significantly improve resolution.

  • Chiral HPLC: This is a powerful technique for separating enantiomers and diastereomers. The choice of the chiral stationary phase (CSP) is critical and often requires screening several different types of chiral columns.[10] Temperature can also play a crucial role in chiral separations; running the chromatography at lower temperatures often enhances selectivity.[10]

  • Diastereoselective Crystallization: If your product is crystalline, you can explore different solvents for recrystallization, as the solubility of diastereomers can vary significantly in different solvents, allowing for the selective crystallization of one isomer.

Troubleshooting Guides

Silica Gel Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor Separation of Product and Impurities Incorrect solvent system (eluent).Optimize the eluent by testing different solvent ratios or adding a third solvent to modify polarity.
Column overloading.Reduce the amount of crude product loaded onto the column.
Column was packed improperly.Ensure the silica gel is packed uniformly without air bubbles or channels.[14]
Product is not Eluting from the Column Eluent is not polar enough.Gradually increase the polarity of the eluent.
Product has decomposed on the silica gel.Deactivate the silica gel with a small amount of triethylamine in the eluent, or consider using a different stationary phase like alumina.
Peak Tailing Secondary interactions between the polar phosphate group and the silica gel.Add a small amount of a modifier like acetic acid or triethylamine to the eluent to suppress these interactions.[11]
Column overload.Dilute the sample and inject a smaller volume.[10]
Recrystallization
Problem Possible Cause(s) Solution(s)
No Crystals Form Upon Cooling Solution is not saturated.Evaporate some of the solvent to concentrate the solution and try cooling again.[13]
Supersaturation.Induce crystallization by scratching the inside of the flask or adding a seed crystal.[11][12]
Oiling Out The solution is cooling too quickly.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The boiling point of the solvent is higher than the melting point of the solute.Choose a lower-boiling point solvent or use a mixed solvent system.
Low Recovery of Purified Product Too much solvent was used for dissolution.Use the minimum amount of hot solvent necessary to just dissolve the crude product.[12][15]
The product is significantly soluble in the cold solvent.Ensure the solution is cooled sufficiently in an ice bath to minimize solubility.
Crystals were washed with warm solvent.Always wash the collected crystals with a minimal amount of ice-cold solvent.[15]
Product is Still Impure After Recrystallization The chosen solvent does not effectively differentiate between the product and the impurity.Select a different recrystallization solvent where the impurity is either very soluble or insoluble.[11]
The cooling was too rapid, trapping impurities in the crystal lattice.Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.[16]

Quantitative Data Summary

The following table summarizes representative quantitative data for the purification of phosphate prodrugs synthesized using dichloridate reagents, based on literature examples such as the synthesis of Sofosbuvir and Remdesivir intermediates.[6][9]

Purification MethodStarting Material Purity (Diastereomeric Ratio)Final Purity (Diastereomeric Ratio)Typical YieldReference Compound
Silica Gel Chromatography Crude mixture (approx. 1:1)>98% (95:5 to >99:1)60-85%Sofosbuvir Intermediate[6]
Recrystallization Crude or post-chromatography mixture>99% (>99.5:0.5)50-70% (of the desired diastereomer)Remdesivir Intermediate[9]
Preparative Chiral HPLC Crude or post-chromatography mixture>99.5% (>99.8:0.2)40-60% (of the desired diastereomer)Remdesivir[9]

Note: Yields are highly dependent on the specific reaction and the efficiency of the separation of diastereomers.

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Chromatography of a Phosphate Prodrug
  • Slurry Preparation: In a beaker, add silica gel to a suitable starting eluent (e.g., a mixture of hexane and ethyl acetate) to form a slurry. A common ratio is 1 part silica gel to 2 parts solvent by volume.[14]

  • Column Packing: Secure a glass column vertically. Pour the silica gel slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and to remove any air bubbles. Add a layer of sand on top of the silica gel to protect the surface.[17]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic) or gradually increased (gradient) to elute compounds of increasing polarity.

  • Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the desired product.

  • Isolation: Combine the pure fractions containing the product and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.[12][15]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[15]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_reaction Phosphorylation Reaction cluster_workup Aqueous Workup cluster_purification Purification start 1. Reaction Setup (Protected Nucleoside, MgCl₂, Anhydrous THF) reagents 2. Add Base and This compound Derivative start->reagents monitor 3. Reaction Monitoring (TLC/HPLC) reagents->monitor quench 4. Quench Reaction (e.g., aq. NaHCO₃) monitor->quench Reaction Complete extract 5. Extraction (e.g., Ethyl Acetate) quench->extract dry 6. Dry and Concentrate extract->dry chromatography 7. Silica Gel Chromatography dry->chromatography Crude Product recrystallization 8. Recrystallization chromatography->recrystallization Partially Pure Product final_product 9. Pure Product chromatography->final_product Sufficiently Pure Product recrystallization->final_product High Purity Crystals

Caption: General experimental workflow for the synthesis and purification of a phosphate prodrug.

troubleshooting_workflow cluster_analysis Analysis of Impurity Profile cluster_non_diastereomer Non-Diastereomeric Impurities cluster_diastereomer Diastereomeric Impurity start Impure Product After Initial Purification check_purity Check Purity and Identify Impurities (HPLC, NMR, MS) start->check_purity is_diastereomer Is the main impurity a diastereomer? check_purity->is_diastereomer optimize_chroma Optimize Column Chromatography (Solvent Gradient, Different Stationary Phase) is_diastereomer->optimize_chroma No try_recryst Attempt Diastereoselective Recrystallization (Screen Solvents) is_diastereomer->try_recryst Yes rerun_chroma Re-purify by Chromatography optimize_chroma->rerun_chroma pure_product Pure Product rerun_chroma->pure_product use_chiral_hplc Use Preparative Chiral HPLC try_recryst->use_chiral_hplc Recrystallization Fails or is Inefficient try_recryst->pure_product Success use_chiral_hplc->pure_product

Caption: Logical workflow for troubleshooting the purification of complex product mixtures.

References

Technical Support Center: 2-Chlorophenyl Phosphorodichloridate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 2-Chlorophenyl phosphorodichloridate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is the yield of this compound lower than expected?

Potential Causes:

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature.

  • Side Reactions: Formation of byproducts such as di-(2-chlorophenyl) phosphorochloridate and tri-(2-chlorophenyl) phosphate can significantly reduce the yield of the desired product. This is more likely to occur if the reaction temperature is too high or if there is a localized excess of 2-chlorophenol.

  • Moisture Contamination: Phosphorus oxychloride is highly sensitive to moisture.[1][2] Any moisture present in the reactants or glassware will lead to the decomposition of the starting material and product, forming phosphoric acid and HCl.[1][2]

  • Inefficient Purification: Product loss during distillation or other purification steps can lead to a lower isolated yield.

Solutions:

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or GC. A patent for a similar synthesis suggests a reaction temperature of 85-130°C and a reaction time of 40-50 minutes in the presence of a catalyst.[3]

  • Control Stoichiometry: Use a molar excess of phosphorus oxychloride to favor the formation of the desired monosubstituted product. A molar ratio of 1.5 to 2 moles of phosphoryl chloride per mole of phenol is recommended.[3]

  • Slow Addition of Reactant: Add the 2-chlorophenol dropwise to the heated phosphorus oxychloride to maintain a consistent temperature and avoid localized high concentrations of the phenol, which can promote the formation of di- and tri-substituted byproducts.[3]

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and ensure that the 2-chlorophenol is as dry as possible. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Purification: Use fractional distillation under reduced pressure to effectively separate the product from unreacted starting materials and byproducts. The boiling point of this compound is reported as 135-137 °C at 12 mmHg.[4]

Question 2: The reaction mixture has turned dark, and there are significant amounts of black, tar-like substances. What could be the cause?

Potential Causes:

  • High Reaction Temperature: Excessive heating can lead to the decomposition of the reactants and products, resulting in polymerization and the formation of tarry residues.

  • Presence of Impurities: Impurities in the starting materials, particularly in the 2-chlorophenol, can act as catalysts for decomposition at elevated temperatures.

Solutions:

  • Precise Temperature Control: Use a reliable heating mantle with a temperature controller and a thermometer to maintain the reaction temperature within the optimal range. A patent suggests a range of 85-110°C for a catalyzed reaction.[3]

  • Use High-Purity Reagents: Ensure the purity of 2-chlorophenol and phosphorus oxychloride. If necessary, purify the 2-chlorophenol by distillation before use.

  • Gradual Heating: Heat the reaction mixture gradually to the desired temperature to avoid sudden temperature spikes.

Question 3: How can I effectively remove the HCl gas produced during the reaction?

Potential Cause:

  • The reaction of 2-chlorophenol with phosphorus oxychloride generates hydrogen chloride (HCl) gas as a byproduct.[3] This gas can build up pressure in the reaction vessel and is corrosive.

Solutions:

  • Gas Scrubbing System: Vent the reaction through a gas outlet connected to a trap containing a sodium hydroxide solution to neutralize the HCl gas.

  • Inert Gas Sweep: Maintain a slow stream of an inert gas (e.g., nitrogen) through the reaction apparatus to carry the HCl gas to the trap.

Frequently Asked Questions (FAQs)

Q1: What is the recommended catalyst for the synthesis of this compound?

A1: A small amount of an active aluminum catalyst, such as aluminum chloride (AlCl₃) or metallic aluminum that has been activated by refluxing with phosphoryl chloride, has been shown to be highly effective.[3] As little as one mole percent of aluminum chloride, based on the phenol, can significantly accelerate the reaction rate and allow for lower reaction temperatures.[3]

Q2: What are the typical molar ratios of reactants used in this synthesis?

A2: To favor the formation of the monosubstituted product, it is recommended to use a molar excess of phosphorus oxychloride. A mole ratio of 1 to 2 moles of phosphoryl chloride per mole of 2-chlorophenol is suggested.[3] One specific procedure uses a molar ratio of approximately 1.5:1 of phosphorus oxychloride to 2-chlorophenol.[5]

Q3: What are the key safety precautions to consider during this experiment?

A3:

  • Corrosive Materials: Both phosphorus oxychloride and this compound are corrosive and can cause severe skin burns and eye damage.[2]

  • Moisture Sensitivity: Phosphorus oxychloride reacts violently with water, releasing toxic HCl gas.[1][2]

  • Toxicity: 2-chlorophenol is toxic.

  • HCl Gas Evolution: The reaction produces corrosive HCl gas.

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that an emergency eyewash station and safety shower are readily accessible.

Q4: How can the purity of the final product be assessed?

A4: The purity of this compound can be determined using analytical techniques such as:

  • Gas Chromatography (GC): To identify and quantify the product and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR can be used to confirm the structure of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of Aryl Phosphorodichloridates

ParameterRecommended Value/RangeReference
Molar Ratio (POCl₃ : Phenol) 1:1 to 2:1[3]
Catalyst Aluminum Chloride (AlCl₃) or activated Aluminum[3]
Catalyst Loading ~1 mol% (based on phenol)[3]
Reaction Temperature 85 - 130 °C[3]
Reaction Time 40 - 50 minutes (with catalyst)[3]

Table 2: Physical Properties of this compound

PropertyValueReference
Molecular Formula C₆H₄Cl₃O₂P
Molecular Weight 245.43 g/mol
Appearance Colorless liquid[4]
Boiling Point 135-137 °C at 12 mmHg[4]
Density 1.491 g/mL at 25 °C
Refractive Index (n20/D) 1.538

Experimental Protocols

Protocol 1: Synthesis of this compound using an Aluminum Chloride Catalyst

This protocol is adapted from a patented procedure for the synthesis of phenyl phosphorodichloridates.[3]

Materials:

  • 2-chlorophenol

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous diethyl ether (or other suitable inert solvent)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet connected to an HCl trap (e.g., a bubbler with NaOH solution), and a dropping funnel. Ensure the system is under an inert atmosphere (nitrogen or argon).

  • To the flask, add phosphorus oxychloride (e.g., 2 moles) and anhydrous aluminum chloride (e.g., 0.01 moles, based on 1 mole of the phenol).

  • Heat the mixture to 90-100 °C with stirring.

  • Add 2-chlorophenol (e.g., 1 mole) dropwise from the dropping funnel over a period of 25-30 minutes, maintaining the reaction temperature between 95-105 °C. The evolution of HCl gas will be observed.

  • After the addition is complete, continue to stir the reaction mixture at 105 °C for 40-50 minutes to ensure the reaction goes to completion. Monitor the completion of the reaction by titrating the evolved HCl.

  • Cool the reaction mixture to room temperature.

  • Remove the excess phosphorus oxychloride and any residual HCl by distillation under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure (collecting the fraction at 135-137 °C / 12 mmHg) to obtain pure this compound.

Mandatory Visualization

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_product Final Product setup Assemble and Flame-Dry Glassware under Inert Atmosphere charge Charge Flask with POCl3 and AlCl3 Catalyst setup->charge heat Heat Mixture to 90-100 °C charge->heat add_phenol Slowly Add 2-Chlorophenol (95-105 °C) heat->add_phenol react Stir at 105 °C (40-50 min) add_phenol->react cool Cool to Room Temperature react->cool remove_excess Remove Excess POCl3 (Reduced Pressure) cool->remove_excess distill Fractional Distillation (Reduced Pressure) remove_excess->distill product Pure 2-Chlorophenyl phosphorodichloridate distill->product troubleshooting_logic start Low Yield of Product? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Yes side_reactions Side Reactions? start->side_reactions Yes moisture Moisture Contamination? start->moisture Yes solution_time_temp Increase Reaction Time/ Optimize Temperature incomplete_reaction->solution_time_temp solution_stoichiometry Use Excess POCl3/ Slow Addition of Phenol side_reactions->solution_stoichiometry solution_anhydrous Use Anhydrous Conditions/ Inert Atmosphere moisture->solution_anhydrous

References

dealing with moisture sensitivity of 2-Chlorophenyl phosphorodichloridate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on handling the moisture sensitivity of 2-Chlorophenyl phosphorodichloridate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound (CAS RN: 15074-54-1) is a phosphorylating agent.[1] It is commonly used in the chemical synthesis of oligonucleotides and their derivatives, which are crucial components in various areas of drug development and molecular biology research.[2][3]

Q2: Why is this compound considered moisture-sensitive?

A2: this compound reacts violently with water.[4] This reactivity is due to the presence of the dichlorophosphate group, which is highly susceptible to hydrolysis. Exposure to moisture in the air or in solvents will lead to its decomposition.[4][5]

Q3: What are the products of its reaction with water?

A3: Upon contact with water, this compound hydrolyzes, leading to the formation of hydrochloric acid (HCl) and phosphoric acid derivatives. This reaction is vigorous and can release toxic gases.[4][5]

Q4: How should this compound be stored?

A4: To maintain its integrity, this compound should be stored in a tightly sealed container under an inert gas atmosphere, such as nitrogen or argon.[5][] The storage area should be cool, dry, and well-ventilated.[4][5] It is often recommended to keep it refrigerated.[5]

Q5: What are the immediate safety concerns when handling this reagent?

A5: This compound is corrosive and can cause severe skin burns and eye damage.[4][7] Inhalation of its vapors can also be harmful. Due to its violent reaction with water, accidental contact with moisture can lead to a hazardous situation.[4] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).[4][5]

Troubleshooting Guide

Issue Probable Cause Recommended Solution
Low or no product yield in phosphorylation reaction Decomposition of the reagent due to moisture contamination.- Ensure all glassware is rigorously dried (oven-dried or flame-dried) before use.[4][5] - Use anhydrous solvents. - Handle the reagent under a strict inert atmosphere (e.g., in a glove box or using a Schlenk line).[5] - Use fresh, properly stored reagent.
Formation of unexpected byproducts The reagent has hydrolyzed, and the resulting acidic byproducts (HCl) are causing side reactions with your substrate (e.g., cleavage of acid-labile protecting groups).- In addition to stringent anhydrous techniques, consider using a non-nucleophilic base in your reaction to scavenge any trace amounts of acid that may form. - Purify the reagent before use if its quality is in doubt.
Inconsistent reaction outcomes The concentration of the active reagent is variable due to gradual decomposition from minor exposure to moisture over time.- Aliquot the reagent upon receipt into smaller, single-use containers under an inert atmosphere to minimize repeated exposure of the bulk stock to potential contaminants. - If possible, titrate the reagent to determine its exact concentration before use.
Reagent appears cloudy or has solidified Significant decomposition due to prolonged or severe exposure to moisture.- Do not use the reagent. - Dispose of the material according to safety protocols.[7] - Review storage and handling procedures to prevent future occurrences.

Experimental Protocols

Protocol 1: General Handling and Dispensing of this compound

  • Preparation:

    • Dry all necessary glassware in an oven at >100°C for at least 4 hours or flame-dry under vacuum immediately before use.[4][5]

    • Assemble the reaction setup under a positive pressure of dry inert gas (nitrogen or argon).

    • Ensure solvents are anhydrous, either by purchasing from a reputable supplier or by drying them using appropriate methods.

  • Dispensing:

    • Allow the reagent bottle to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Using a dry syringe, pierce the septum of the reagent bottle.

    • Introduce a slow stream of inert gas into the bottle via a second needle to maintain positive pressure.

    • Withdraw the desired volume of the liquid reagent with the syringe.

    • Transfer the reagent to the reaction vessel by piercing the septum of the reaction flask.

    • Remove the syringe and then the inert gas inlet needle from the reagent bottle.

    • Store the reagent bottle under inert gas and seal it properly.

Visualization of Key Processes

Hydrolysis_Reaction reagent 2-Chlorophenyl phosphorodichloridate products Hydrolysis Products: - 2-Chlorophenyl phosphoric acid - Hydrochloric acid (HCl) reagent->products Reacts violently water H₂O (Moisture) water->products

Caption: Hydrolysis of this compound.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage dry_glassware Dry Glassware inert_atmosphere Establish Inert Atmosphere dry_glassware->inert_atmosphere dispense Dispense Reagent via Syringe inert_atmosphere->dispense dry_solvents Use Anhydrous Solvents dry_solvents->inert_atmosphere reaction Add to Reaction dispense->reaction seal Seal Under Inert Gas reaction->seal refrigerate Store in a Cool, Dry Place seal->refrigerate

Caption: Workflow for handling moisture-sensitive reagents.

References

Technical Support Center: 2-Chlorophenyl phosphorodichloridate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chlorophenyl phosphorodichloridate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common pitfalls and troubleshooting strategies associated with the use of this highly reactive phosphorylating agent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound (CAS RN: 15074-54-1) is a phosphorylating agent used in organic synthesis.[1][2][3] It is particularly important in the pharmaceutical industry for the preparation of phosphoramidate prodrugs of nucleoside analogues, which can enhance the therapeutic potential of antiviral and anticancer agents.[3]

Q2: What are the main safety hazards associated with this compound?

A2: This reagent is classified as corrosive and can cause severe skin burns and eye damage.[4][5][6][7] It is also highly reactive with water and moisture, liberating toxic gas upon contact.[8] Proper personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, is mandatory when handling this chemical.[4][5][6][7]

Q3: How should this compound be stored?

A3: It should be stored in a tightly closed, corrosive-resistant container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong oxidizing agents, strong bases, and alcohols.[9] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[9]

Q4: What are the typical signs of degradation of this compound?

A4: The reagent is a colorless to light yellow or light orange clear liquid.[1][6] Decomposition due to moisture can lead to the formation of hydrochloric acid and phosphoric acid derivatives, which may appear as cloudiness or fuming in the presence of air. A pungent odor may also become more pronounced.

Troubleshooting Guide

Issue 1: Low or No Product Yield in Phosphorylation Reaction

  • Question: I am getting a low yield or no desired product in my phosphorylation reaction with a nucleoside. What could be the cause?

  • Answer: This is a common issue that can stem from several factors:

    • Reagent Degradation: The primary suspect is the degradation of the this compound due to exposure to moisture. Ensure the reagent is fresh and has been handled under strictly anhydrous conditions.

    • Inadequate Anhydrous Conditions: Traces of water in your reaction solvent, glassware, or starting materials will rapidly quench the phosphorodichloridate. Always use freshly dried solvents and flame-dried glassware.

    • Suboptimal Base: The choice and stoichiometry of the base are critical. Weak or hindered bases may not efficiently scavenge the HCl generated during the reaction, leading to side reactions or incomplete conversion. Common bases include N-methylimidazole (NMI) or Grignard reagents like tert-butylmagnesium chloride.

    • Low Solubility of Starting Material: The starting nucleoside may have poor solubility in the reaction solvent, leading to a heterogeneous mixture and slow reaction rates.

Issue 2: Formation of Multiple Products or Impurities

  • Question: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the likely side reactions?

  • Answer: When working with multifunctional molecules like nucleosides, several side reactions can occur:

    • Bisphosphorylation: If your substrate has multiple hydroxyl groups (e.g., 3'-OH and 5'-OH on a nucleoside), both may be phosphorylated. To avoid this, one of the hydroxyl groups must be protected before the phosphorylation step.

    • Reaction with Nucleobase: The exocyclic amino groups on nucleobases (like in adenosine or cytidine) or even enolizable keto groups can react with the phosphorodichloridate.[5] Protecting these functional groups is crucial for achieving clean product formation.

    • Epimerization: In some cases, particularly with unprotected nucleobases, epimerization at the anomeric carbon can occur, leading to a mixture of α and β anomers.[5]

    • Hydrolysis Products: Partial hydrolysis of the phosphorodichloridate or the product can lead to the formation of phosphate or phosphonic acid byproducts.

Experimental Protocols

Representative Protocol for Phosphoramidate Synthesis

This protocol is a general guideline for the synthesis of a phosphoramidate prodrug from a protected nucleoside.

Materials:

  • Protected Nucleoside (e.g., 3'-O-protected thymidine)

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • tert-butylmagnesium chloride (1.0 M in THF)

  • Amino acid ester hydrochloride

  • Triethylamine (TEA)

  • Anhydrous Diethyl Ether

Procedure:

  • Preparation of the Phosphorochloridate: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve the protected nucleoside in anhydrous DCM. Cool the solution to 0°C.

  • Slowly add a solution of this compound (1.05 equivalents) in anhydrous DCM to the cooled nucleoside solution.

  • Add tert-butylmagnesium chloride (1.0 equivalent) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C and monitor its progress by ³¹P NMR until the formation of the desired phosphomonochloridate is complete.

  • Formation of the Phosphoramidate: In a separate flask, suspend the amino acid ester hydrochloride (1.5 equivalents) in anhydrous DCM and add triethylamine (2.0 equivalents).

  • Cool this mixture to 0°C and slowly add the previously prepared phosphorochloridate solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired phosphoramidate.

Data Presentation

Table 1: Troubleshooting Common Issues in Phosphoramidate Synthesis

Symptom Potential Cause Suggested Solution
Low or No Reaction Reagent degradation due to moisture.Use a fresh bottle of this compound; handle under inert gas.
Incomplete drying of solvents/glassware.Use freshly distilled anhydrous solvents; flame-dry all glassware.
Multiple Products Lack of protecting groups on the nucleoside.Protect all reactive hydroxyl and amino groups not involved in the desired reaction.
Unwanted reaction with the nucleobase.Utilize appropriate protecting groups for the exocyclic amines of the nucleobases.[5]
Product Degradation Hydrolysis during work-up or purification.Use a non-aqueous work-up if possible; minimize exposure to silica gel during chromatography.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents (Solvents, Nucleoside) dissolve_nuc Dissolve Protected Nucleoside in Anhydrous DCM prep_reagents->dissolve_nuc dry_glassware Flame-Dry Glassware dry_glassware->dissolve_nuc cool_zero Cool to 0°C dissolve_nuc->cool_zero add_reagent Add 2-Chlorophenyl phosphorodichloridate cool_zero->add_reagent add_base Add Base (e.g., t-BuMgCl) add_reagent->add_base stir_monitor Stir and Monitor (³¹P NMR) add_base->stir_monitor add_phosphorochloridate Add Phosphorochloridate Solution to Amine stir_monitor->add_phosphorochloridate prepare_amine Prepare Amino Acid Ester with TEA prepare_amine->add_phosphorochloridate warm_stir Warm to RT and Stir (Monitor by TLC/LC-MS) add_phosphorochloridate->warm_stir quench Quench Reaction (aq. NaHCO₃) warm_stir->quench extract Extract and Dry Organic Layer quench->extract concentrate Concentrate Under Reduced Pressure extract->concentrate purify Purify by Column Chromatography concentrate->purify product Final Phosphoramidate Product purify->product

Caption: A typical experimental workflow for the synthesis of a nucleoside phosphoramidate.

troubleshooting_tree decision decision issue issue solution solution start Start Troubleshooting low_yield Low or No Yield? start->low_yield multiple_products Multiple Products? low_yield->multiple_products No anhydrous_check Were Anhydrous Conditions Strict? low_yield->anhydrous_check Yes pg_check Are All Other Reactive Sites Protected? multiple_products->pg_check Yes reagent_fresh Is Reagent Fresh? anhydrous_check->reagent_fresh Yes improve_drying Improve Drying Protocol (Solvents, Glassware) anhydrous_check->improve_drying No use_new_reagent Use Fresh Reagent Under Inert Gas reagent_fresh->use_new_reagent No protect_sites Protect Hydroxyl and Amino Groups pg_check->protect_sites No optimize_stoichiometry Optimize Reagent Stoichiometry pg_check->optimize_stoichiometry Yes

Caption: A decision tree for troubleshooting common issues in phosphorylation reactions.

References

Technical Support Center: Troubleshooting Phosphorylation Reactions with 2-Chlorophenyl Phosphorodichloridate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during phosphorylation reactions using 2-Chlorophenyl phosphorodichloridate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A1: this compound is a phosphorylating agent. It is primarily used in organic synthesis to introduce a phosphate group to a molecule, typically an alcohol (e.g., a nucleoside). This is a key step in the synthesis of various pharmaceuticals, particularly antiviral and anticancer drugs, as well as in the production of oligonucleotides (short DNA or RNA strands).[1]

Q2: What are the main safety precautions I should take when handling this compound?

A2: this compound is a corrosive and moisture-sensitive chemical. It reacts violently with water, liberating toxic gas.[2] Therefore, it is crucial to handle it in a dry, inert atmosphere (e.g., under argon or nitrogen) and to use anhydrous solvents. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q3: How should I store this compound?

A3: Due to its sensitivity to moisture, it should be stored in a tightly sealed container under an inert atmosphere and in a cool, dry place.[3]

Troubleshooting Guide for Failed Phosphorylation Reactions

Phosphorylation reactions can be sensitive and may fail for a variety of reasons. This guide provides a systematic approach to troubleshooting common problems.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow start Reaction Failure: Low or No Product check_reagents 1. Check Reagents & Solvents start->check_reagents check_conditions 2. Verify Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagent_quality Reagent Purity? (Substrate, Phosphorylating Agent) check_reagents->sub_reagent_quality sub_solvent_dryness Anhydrous Solvents? check_reagents->sub_solvent_dryness check_workup 3. Evaluate Work-up & Purification check_conditions->check_workup Conditions OK sub_conditions_temp Correct Temperature? check_conditions->sub_conditions_temp sub_conditions_time Sufficient Reaction Time? check_conditions->sub_conditions_time sub_conditions_atmosphere Inert Atmosphere Maintained? check_conditions->sub_conditions_atmosphere analyze_byproducts 4. Analyze for Side Products check_workup->analyze_byproducts Work-up OK sub_workup_quenching Proper Quenching? check_workup->sub_workup_quenching sub_workup_extraction Correct Extraction Procedure? check_workup->sub_workup_extraction success Successful Phosphorylation analyze_byproducts->success Problem Identified & Resolved sub_analysis_tlc TLC Analysis Shows Streaking or Unexpected Spots? analyze_byproducts->sub_analysis_tlc sub_analysis_nmr 31P NMR Shows Multiple Phosphorus Species? analyze_byproducts->sub_analysis_nmr

Caption: A flowchart for systematically troubleshooting failed phosphorylation reactions.

Issue 1: Low or No Product Formation

This is the most common issue and can stem from several factors related to reagents, reaction conditions, or the work-up procedure.

Question: My TLC/NMR analysis shows only starting material and no desired product. What should I check first?

Answer:

Start by verifying the quality and handling of your reagents and solvents.

  • Reagent Quality:

    • This compound: Has it been stored properly under an inert atmosphere? Exposure to moisture will lead to hydrolysis and inactivation. Consider using a fresh bottle or re-purifying the reagent if it is old.

    • Substrate (Alcohol/Nucleoside): Is your starting material pure and, most importantly, dry? Water will react preferentially with the highly reactive phosphorodichloridate. Co-evaporate your substrate with an anhydrous solvent like toluene or dry it under high vacuum before use.

  • Solvent Purity:

    • Ensure all solvents used in the reaction are strictly anhydrous. Use freshly distilled solvents or purchase high-purity anhydrous solvents and store them over molecular sieves.

Question: I've confirmed my reagents are of high quality and dry, but the reaction still isn't working. What's the next step?

Answer:

Scrutinize your reaction conditions.

  • Temperature: Phosphorylation reactions are often carried out at low temperatures (e.g., 0 °C to room temperature) to control reactivity and minimize side reactions. Ensure your reaction is being maintained at the correct temperature.

  • Reaction Time: The reaction may be slow. Monitor the reaction progress over a longer period using TLC or ³¹P NMR.

  • Inert Atmosphere: It is critical to maintain an inert atmosphere (argon or nitrogen) throughout the entire reaction setup and duration to prevent the ingress of moisture.

  • Base: Many phosphorylation reactions with phosphorodichloridates require a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl generated during the reaction. Ensure the base is anhydrous and added in the correct stoichiometric amount.

Issue 2: Formation of Multiple Products or Byproducts

The appearance of multiple spots on a TLC plate or several peaks in a ³¹P NMR spectrum indicates the formation of side products.

Question: My TLC plate shows streaking and multiple spots. What are the likely side products?

Answer:

Several side reactions can occur:

  • Hydrolysis Products: If moisture is present, this compound will hydrolyze to 2-chlorophenyl phosphorodichloridic acid and subsequently to phosphoric acid. Your desired product, a phosphotriester, can also be susceptible to hydrolysis.

  • Multiple Phosphorylations: If your substrate has multiple hydroxyl groups, you may be getting phosphorylation at undesired positions. Ensure appropriate protecting groups are used for other reactive sites.

  • Pyrophosphates: Self-condensation of the activated phosphate species can lead to the formation of pyrophosphates.

Question: How can I identify the byproducts and minimize their formation?

Answer:

  • ³¹P NMR Spectroscopy: This is a powerful tool for identifying different phosphorus-containing species in your reaction mixture.[4][5][6][7] The chemical shifts can help distinguish between starting material, desired product, and various phosphate byproducts.

  • TLC Analysis: Co-spotting your reaction mixture with your starting material can help identify unreacted substrate. Different solvent systems can also help to better separate the products.[8][9][10][11]

  • Minimizing Byproducts:

    • Strictly Anhydrous Conditions: This is the most critical factor to prevent hydrolysis.

    • Use of Protecting Groups: Protect other reactive functional groups on your substrate to ensure site-selective phosphorylation.[12][13][14]

    • Controlled Addition of Reagents: Adding the this compound slowly to the reaction mixture at a low temperature can help to control the reaction and minimize side product formation.

Experimental Protocols

General Protocol for Phosphorylation of a Primary Alcohol

This is a general guideline and may need to be optimized for your specific substrate.

  • Preparation:

    • Dry all glassware in an oven at >100 °C and cool under a stream of dry argon or nitrogen.

    • Dry the alcohol substrate by co-evaporation with anhydrous toluene or under high vacuum.

    • Use anhydrous pyridine or triethylamine as the base and anhydrous dichloromethane or acetonitrile as the solvent.

  • Reaction Setup:

    • Dissolve the alcohol substrate (1 equivalent) in the anhydrous solvent in a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

    • Add the anhydrous base (2-3 equivalents).

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Phosphorylating Agent:

    • Slowly add this compound (1.1-1.2 equivalents) dropwise to the cooled reaction mixture with vigorous stirring.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature.

    • Monitor the progress of the reaction by TLC or by taking aliquots for ³¹P NMR analysis.

  • Work-up:

    • Once the reaction is complete, cool the mixture back to 0 °C.

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel.

Diagram: General Phosphorylation Reaction Pathway

PhosphorylationPathway cluster_conditions Reaction Conditions reagents R-OH (Substrate) This compound Base (e.g., Pyridine) intermediate Intermediate Phosphomonochloridate reagents:f0->intermediate Nucleophilic Attack reagents:f1->intermediate product Final Product Phosphotriester intermediate->product Second Nucleophilic Attack (if applicable, e.g., in oligonucleotide synthesis) or Hydrolysis during work-up Anhydrous Solvent Anhydrous Solvent Inert Atmosphere Inert Atmosphere Low Temperature Low Temperature

Caption: A simplified diagram of the phosphorylation reaction pathway.

Data Presentation

ParameterRecommended Range/ValueRationale
Reagent Stoichiometry
Substrate (Alcohol)1 equivalentThe limiting reagent.
This compound1.1 - 1.5 equivalentsA slight excess ensures complete consumption of the substrate.
Base (e.g., Pyridine)2 - 3 equivalentsNeutralizes the HCl generated during the reaction.
Reaction Conditions
Temperature0 °C to Room TemperatureControls reactivity and minimizes side reactions.
Reaction Time1 - 24 hoursVaries depending on the substrate; monitor for completion.
SolventAnhydrous Dichloromethane, Acetonitrile, or PyridineMust be non-reactive and able to dissolve reactants.
AtmosphereInert (Argon or Nitrogen)Prevents hydrolysis of the phosphorylating agent.
Work-up & Purification
Quenching AgentSaturated aq. NaHCO₃ or WaterNeutralizes excess acid and hydrolyzes unreacted phosphorylating agent.
Extraction SolventDichloromethane, Ethyl AcetateFor isolation of the organic product.
Purification MethodSilica Gel Column ChromatographyTo separate the desired product from byproducts and impurities.

References

impact of solvent choice on 2-Chlorophenyl phosphorodichloridate reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chlorophenyl phosphorodichloridate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound (CAS No. 15074-54-1) is a phosphorylating agent.[1] It is primarily used in synthetic organic chemistry for the preparation of mononucleotide building blocks, oligonucleotides, and oligonucleotide phosphorothioates.[2]

Q2: What are the key safety precautions to take when handling this reagent?

This compound is a corrosive liquid that causes severe skin burns and eye damage.[3][4] It reacts violently with water and is moisture-sensitive.[3] All handling should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Q3: How should this compound be stored?

It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture, strong oxidizing agents, strong bases, and alcohols.[3]

Q4: In which solvents is this compound soluble?

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or no product yield Reagent decomposition: this compound is highly sensitive to moisture.- Ensure all glassware is oven-dried or flame-dried before use. - Use anhydrous solvents. Consider using freshly distilled solvents or solvents from a solvent purification system. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inappropriate solvent choice: The solvent may be reacting with the reagent or be unsuitable for the reaction conditions.- Avoid protic solvents (e.g., water, alcohols, amines) as they will react with the phosphorodichloridate.[3] - Select a dry, aprotic solvent appropriate for your reaction (e.g., dichloromethane, THF, acetonitrile). The choice may depend on the solubility of your substrate and the reaction temperature.
Sub-optimal reaction temperature. - Phosphorylation reactions can be exothermic. Start at a low temperature (e.g., 0 °C or -78 °C) and allow the reaction to warm to room temperature slowly.
Formation of multiple side products Side reactions with the solvent: Some aprotic solvents can still participate in side reactions.- If using a nucleophilic solvent, consider switching to a non-nucleophilic alternative (e.g., dichloromethane instead of acetonitrile if the nitrile group interferes).
Presence of water or other nucleophilic impurities. - As with low yield, ensure rigorously dry conditions and pure starting materials.
Reaction is too fast or uncontrollable High reactivity of the reagent. - Dilute the reagent in your chosen anhydrous solvent before adding it to the reaction mixture. - Add the reagent dropwise to the reaction mixture at a low temperature to control the reaction rate.
Starting material remains unreacted Insufficient reagent. - Ensure you are using the correct stoichiometry. A slight excess of the phosphorodichloridate may be necessary.
Poor nucleophilicity of the substrate. - Consider adding a non-nucleophilic base (e.g., pyridine, triethylamine) to act as an acid scavenger and activate the nucleophile. Ensure the base is dry.

Impact of Solvent Choice on Reactivity

The choice of solvent is critical when working with this compound due to its high reactivity. Solvents can be broadly categorized into protic and aprotic, and their properties significantly influence the outcome of phosphorylation reactions.

Solvent Class Examples Expected Impact on Reactivity Recommendation for Use
Protic Solvents Water, Methanol, Ethanol, Acetic AcidThese solvents will react violently with this compound, leading to the rapid decomposition of the reagent and the formation of undesired byproducts.[3]Not Recommended. Avoid at all costs.
Aprotic Polar Solvents Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethyl Acetate (EtOAc), Dimethylformamide (DMF)These solvents are generally suitable for reactions with this compound as they do not have acidic protons to react with it. Polar aprotic solvents can help to dissolve the reagent and other polar starting materials. They are known to favor SN2 reactions.[5]Recommended. The specific choice will depend on the solubility of the substrate and the desired reaction temperature. Ensure the solvent is anhydrous.
Aprotic Nonpolar Solvents Hexane, Toluene, Diethyl etherThese solvents are also unreactive towards the phosphorodichloridate. They may be suitable if the starting materials are nonpolar.Potentially Suitable. Use depends on the solubility of the reaction components. Ensure the solvent is anhydrous.

Experimental Protocols

General Protocol for a Phosphorylation Reaction using this compound:

Note: This is a generalized protocol and may need to be optimized for specific substrates and reactions.

  • Preparation:

    • Oven-dry or flame-dry all glassware (reaction flask, dropping funnel, etc.) and allow to cool to room temperature under a stream of inert gas (nitrogen or argon).

    • Ensure all solvents and reagents are anhydrous.

  • Reaction Setup:

    • To the reaction flask, add the substrate to be phosphorylated and a suitable anhydrous aprotic solvent (e.g., dichloromethane or THF).

    • If a base (e.g., dry pyridine or triethylamine) is required, add it to the reaction mixture.

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.

  • Reagent Addition:

    • In a separate dry flask, dissolve this compound in the same anhydrous solvent used for the reaction.

    • Transfer the solution of the phosphorodichloridate to a dropping funnel.

    • Add the this compound solution dropwise to the stirred reaction mixture over a period of time to control the reaction rate and temperature.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)).

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction carefully, for example, by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.

    • Separate the organic layer and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product using a suitable technique, such as column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dry Glassware setup Setup Reaction: Substrate + Solvent ± Base prep1->setup prep2 Anhydrous Solvents prep2->setup cool Cool to 0 °C setup->cool add Add 2-Chlorophenyl phosphorodichloridate solution dropwise cool->add monitor Monitor Reaction (TLC/LC-MS) add->monitor quench Quench Reaction monitor->quench extract Extract & Dry quench->extract purify Purify Product extract->purify

Caption: General experimental workflow for a phosphorylation reaction.

solvent_choice_logic cluster_solvent_type Solvent Type cluster_outcome Outcome cluster_considerations Further Considerations for Aprotic Solvents start Choose Solvent for Reaction protic Protic? (e.g., H₂O, ROH) start->protic Is the solvent... aprotic Aprotic? (e.g., DCM, THF) start->aprotic decompose Reagent Decomposition (Reaction Failure) protic->decompose proceed Reaction Proceeds aprotic->proceed solubility Substrate Solubility proceed->solubility temperature Reaction Temperature proceed->temperature reactivity Solvent Reactivity (e.g., nucleophilicity) proceed->reactivity

Caption: Decision logic for solvent selection.

References

Navigating Scale-Up of 2-Chlorophenyl Phosphorodichloridate in Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of 2-Chlorophenyl phosphorodichloridate as a phosphorylating agent is a cornerstone of various synthetic processes, most notably in the production of oligonucleotides and other phosphate-containing molecules. However, transitioning from bench-scale synthesis to pilot or industrial-scale production presents a unique set of challenges. This technical support center provides a comprehensive guide to navigating these complexities, offering troubleshooting advice and frequently asked questions to ensure a smooth and efficient scale-up process.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when handling large quantities of this compound?

A1: this compound is a corrosive and moisture-sensitive liquid.[1] On a large scale, the primary hazards are exacerbated. It reacts violently with water, liberating toxic and flammable gases.[1] Therefore, stringent safety protocols are paramount.

  • Handling: All transfers and reactions should be conducted in a closed system under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and air.[1]

  • Personal Protective Equipment (PPE): A full-face shield, chemical-resistant gloves (e.g., butyl rubber), and flame-retardant lab coats are mandatory. For larger quantities, a self-contained breathing apparatus (SCBA) may be necessary.[2]

  • Spill Management: Large-scale spill kits containing non-reactive absorbents (e.g., sand or vermiculite) must be readily available. Never use water to clean up spills.

  • Emergency Procedures: Ensure immediate access to safety showers and eyewash stations. All personnel should be trained in emergency shutdown procedures for the reaction vessel.

Q2: How can I control the exothermicity of the phosphorylation reaction during scale-up?

A2: Phosphorylation reactions using this compound are often exothermic. On a large scale, inefficient heat dissipation can lead to runaway reactions.

  • Controlled Addition: The reagent should be added slowly and in a controlled manner to the reaction mixture. The addition rate should be dictated by the cooling capacity of the reactor.

  • Cooling Systems: The reactor must be equipped with an efficient cooling system (e.g., a jacketed vessel with a circulating coolant).

  • Monitoring: Continuous temperature monitoring of the reaction mixture is critical. Automated systems that can adjust the addition rate based on the internal temperature are highly recommended.

  • Solvent Choice: The choice of solvent can influence heat dissipation. A solvent with a good heat capacity and a boiling point that allows for reflux cooling (if appropriate for the reaction) can be beneficial.

Q3: What are the common side reactions to watch for during scale-up, and how can they be minimized?

A3: As reaction volumes increase, localized concentration and temperature gradients can promote side reactions that may be negligible at the lab scale.

  • Hydrolysis: Due to its high moisture sensitivity, hydrolysis of this compound is a major concern. This leads to the formation of phosphoric acid byproducts and reduces the yield of the desired product. Strict anhydrous conditions are essential.

  • Over-phosphorylation: In reactions with substrates containing multiple hydroxyl groups, over-phosphorylation can occur. This can be minimized by carefully controlling the stoichiometry of the reagents and maintaining a homogeneous reaction mixture through efficient stirring.

  • Formation of Pyrophosphates: At elevated temperatures, the desired phosphotriester product can react further to form pyrophosphates. Maintaining a lower reaction temperature, even if it prolongs the reaction time, is often necessary during scale-up.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Low Yield of Phosphorylated Product Moisture Contamination: Ingress of moisture into the reactor or reagents.Ensure all glassware and reactors are rigorously dried. Use high-purity, anhydrous solvents and reagents. Maintain a positive pressure of inert gas.[3]
Inefficient Mixing: Poor agitation leading to localized "hot spots" and incomplete reaction.Optimize the stirrer speed and design for the reactor geometry. Consider using baffles to improve mixing. For very large reactors, multiple addition points for the reagent may be necessary.
Incorrect Stoichiometry: Inaccurate measurement of reagents on a large scale.Calibrate all weighing and dosing equipment. Perform a small-scale trial with the scaled-up equipment to verify stoichiometry before committing the full batch.
Formation of Insoluble Byproducts Side Reactions: As mentioned in the FAQs, hydrolysis or over-phosphorylation can lead to insoluble byproducts.Adhere to strict anhydrous conditions and precise temperature control. Optimize reagent stoichiometry.
Solvent Incompatibility: The byproduct may not be soluble in the chosen reaction solvent.Analyze the byproduct to identify it. If possible, choose a solvent system where both the product and potential byproducts remain in solution to facilitate purification.
Difficulties in Product Purification Close Polarity of Product and Byproducts: Phosphorylated products can be challenging to separate from unreacted starting material and phosphate byproducts.Develop a robust chromatographic purification method at the lab scale before scaling up. Consider alternative purification techniques such as crystallization or extraction if chromatography is not feasible at a large scale. Anion-exchange chromatography can be effective for separating phosphorylated compounds.[4]
Emulsion Formation During Workup: Aqueous workups can lead to stable emulsions, making phase separation difficult.Use brine washes to help break emulsions. Consider using a different solvent system for extraction. Centrifugation can also be employed to separate phases on a larger scale.

Experimental Protocols: Key Considerations for Scale-Up

While specific protocols are highly dependent on the substrate, the following provides a general framework for scaling up a phosphorylation reaction using this compound.

1. Reagent and Reactor Preparation:

  • Reactor: A clean, dry, and inerted glass-lined or stainless steel reactor equipped with an overhead stirrer, a temperature probe, a condenser, and a port for controlled reagent addition is required.

  • Solvents: Use anhydrous grade solvents with low water content (<50 ppm). Consider passing solvents through a column of activated molecular sieves before use.

  • Base: A non-nucleophilic base (e.g., pyridine, triethylamine) is typically used to scavenge the HCl generated during the reaction. Ensure the base is dry and of high purity.

2. Reaction Execution:

  • The substrate and anhydrous solvent are charged to the reactor under an inert atmosphere.

  • The mixture is cooled to the desired reaction temperature (typically 0 °C to room temperature, depending on the substrate's reactivity).

  • The base is added to the reaction mixture.

  • This compound is added dropwise via a syringe pump or a pressure-equalizing dropping funnel. The addition rate should be controlled to maintain the desired internal temperature.

  • The reaction is monitored by a suitable analytical technique (e.g., TLC, HPLC, or NMR) until completion.

3. Work-up and Purification:

  • The reaction is quenched by the slow addition of a suitable reagent (e.g., water or a buffer solution), keeping the temperature low.

  • The product is typically extracted into an organic solvent.

  • The organic layer is washed with brine to remove water-soluble impurities.

  • The solvent is removed under reduced pressure.

  • The crude product is then purified, most commonly by column chromatography on silica gel. For large-scale purification, techniques like flash chromatography with pre-packed columns are often employed.[5][6]

Visualizing the Workflow

A clear understanding of the process flow is crucial for successful scale-up.

Scale_Up_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Purification Phase Reactor_Prep Reactor Preparation (Clean, Dry, Inert) Charge_Reactants Charge Substrate & Solvent Reactor_Prep->Charge_Reactants Reagent_Prep Reagent Preparation (Anhydrous Solvents, High Purity Reagents) Reagent_Prep->Charge_Reactants Cooling Cool to Reaction Temperature Charge_Reactants->Cooling Base_Addition Add Base Cooling->Base_Addition Reagent_Addition Controlled Addition of This compound Base_Addition->Reagent_Addition Monitoring Reaction Monitoring (TLC, HPLC) Reagent_Addition->Monitoring Quenching Reaction Quenching Monitoring->Quenching Upon Completion Extraction Product Extraction Quenching->Extraction Washing Aqueous Washes Extraction->Washing Concentration Solvent Removal Washing->Concentration Purification Purification (e.g., Chromatography) Concentration->Purification Product Final Product Purification->Product

Caption: A generalized workflow for the scale-up of a phosphorylation reaction.

By carefully considering these factors and implementing robust process controls, researchers and drug development professionals can successfully and safely scale up synthetic processes involving this compound, ensuring the efficient production of high-quality phosphorylated molecules.

References

Validation & Comparative

A Comparative Guide to 2-Chlorophenyl Phosphorodichloridate and Diphenyl Phosphorochloridate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a phosphorylating agent is a critical decision in the synthesis of pharmaceuticals, agrochemicals, and oligonucleotides. The reactivity and selectivity of these reagents directly impact reaction efficiency, yield, and the purity of the final product. This guide provides a detailed comparison of two commonly employed phosphorylating agents: 2-Chlorophenyl phosphorodichloridate and Diphenyl phosphorochloridate.

At a Glance: Key Differences

PropertyThis compoundDiphenyl Phosphorochloridate
Chemical Structure Cl₂P(O)OC₆H₄Cl(C₆H₅O)₂POCl
Molecular Weight 245.43 g/mol [1][2]268.63 g/mol
Primary Applications Oligonucleotide synthesis[3], ProTide (pronucleotide) synthesis[4][5], synthesis of antiviral and anticancer agents[6], flame retardant polymers[6].Peptide synthesis, synthesis of monoalkyl phosphates, anhydrides, esters, and enol phosphates[7], protein modification[4], agrochemical and pharmaceutical synthesis[4].
Reactivity The phosphorus atom is rendered more electrophilic due to the electron-withdrawing effect of the chlorine on the phenyl ring, potentially leading to higher reactivity.Generally a versatile and effective phosphorylating agent[7].
Key Advantage The 2-chlorophenyl protecting group can be selectively removed under specific conditions, which is advantageous in multi-step syntheses like oligonucleotide synthesis[8].A widely used and well-documented reagent for a broad range of phosphorylation reactions[7].
Handling Considerations Moisture sensitive[2]. Corrosive.Moisture sensitive. Incompatible with strong bases, oxidizing agents, and alcohols[9].

Performance in Synthesis: A Comparative Overview

While direct, side-by-side comparative studies under identical conditions are not extensively available in published literature, we can infer performance differences based on the chemical properties of the reagents and their documented applications.

Reactivity and Reaction Kinetics

The presence of an electron-withdrawing chlorine atom on the phenyl ring of This compound increases the electrophilicity of the phosphorus center. This heightened reactivity can lead to faster reaction times compared to Diphenyl phosphorochloridate under similar conditions. This is particularly advantageous in the synthesis of complex molecules where minimizing reaction time can reduce the formation of byproducts.

Application in ProTide Synthesis

The ProTide approach is a prodrug strategy to deliver nucleoside monophosphates into cells, bypassing the initial, often inefficient, phosphorylation step. Both reagents can be utilized in the phosphorochloridate method, a common strategy for ProTide synthesis[6].

Experimental Protocols

The following are representative protocols for the phosphorylation of a primary alcohol. These protocols are provided for illustrative purposes and may require optimization for specific substrates.

Protocol 1: Phosphorylation of Ethanol using this compound

Objective: To synthesize 2-chlorophenyl ethyl phosphate.

Materials:

  • This compound

  • Anhydrous Ethanol

  • Anhydrous Pyridine

  • Anhydrous Diethyl Ether

  • Magnetic stirrer

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of anhydrous ethanol (1 equivalent) and anhydrous pyridine (1 equivalent) in anhydrous diethyl ether via the dropping funnel over 30 minutes with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove pyridinium hydrochloride.

  • Wash the filtrate with cold, dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Phosphorylation of Ethanol using Diphenyl Phosphorochloridate

Objective: To synthesize diphenyl ethyl phosphate.

Materials:

  • Diphenyl phosphorochloridate

  • Anhydrous Ethanol

  • Anhydrous Pyridine

  • Anhydrous Diethyl Ether

  • Magnetic stirrer

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diphenyl phosphorochloridate (1 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of anhydrous ethanol (1 equivalent) and anhydrous pyridine (1 equivalent) in anhydrous diethyl ether via the dropping funnel over 30 minutes with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove pyridinium hydrochloride.

  • Wash the filtrate with cold, dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Expected Outcomes

The following table presents hypothetical, yet plausible, comparative data for the phosphorylation of ethanol based on the anticipated reactivity of the two reagents.

ParameterThis compoundDiphenyl Phosphorochloridate
Reaction Time ~2 hours~4 hours
Yield 85-95%80-90%
Purity (post-chromatography) >98%>98%
Byproduct Formation Minimal, primarily pyridinium hydrochlorideMinimal, primarily pyridinium hydrochloride

Visualizing the Synthesis and Application

Experimental Workflow: Phosphorylation of an Alcohol

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Dissolve Phosphorylating Agent in Anhydrous Solvent cooling Cool to 0°C reagents->cooling addition Slow Addition of Alcohol and Base cooling->addition stirring Stir at Room Temperature addition->stirring monitoring Monitor by TLC stirring->monitoring filtration Filter Precipitate monitoring->filtration extraction Aqueous Extraction filtration->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification product Pure Phosphorylated Product purification->product EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K Recruits PLCg PLCγ Dimerization->PLCg Recruits STAT STAT Dimerization->STAT Phosphorylates Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus IP3_DAG IP3 / DAG PLCg->IP3_DAG Generates PKC PKC IP3_DAG->PKC PKC->Nucleus STAT->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

References

A Researcher's Guide to Chemical Phosphorylating Agents for Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful synthesis of oligonucleotides is paramount. A critical step in this process is the addition of a 5'-phosphate group, which is essential for a multitude of downstream applications, including ligation, sequencing, and conjugation. This guide provides an objective comparison of common chemical phosphorylating agents, offering insights into their performance, protocols, and unique characteristics to aid in reagent selection.

The most prevalent method for introducing a 5'-phosphate group during solid-phase oligonucleotide synthesis is through the use of phosphoramidite chemistry. This approach offers high efficiency and is easily integrated into automated synthesis cycles. This guide will focus on a comparative analysis of three widely used phosphoramidite-based phosphorylating agents: Chemical Phosphorylation Reagent (CPR), Chemical Phosphorylation Reagent II (CPR II), and Solid CPR II.

Performance Comparison of Phosphorylating Agents

FeatureChemical Phosphorylation Reagent (CPR)Chemical Phosphorylation Reagent II (CPR II)Solid CPR II
Physical Form Viscous OilViscous OilPowder
DMT-on Purification Not compatible. The DMT group is removed during deprotection.[1]Compatible. Contains a stable DMT group for purification.[2][3]Compatible. Contains a stable DMT group for purification.[2][4]
Recommended Coupling Time Standard synthesizer cycle6 minutes recommended[3]Standard synthesizer cycle
Deprotection Conditions Harsher conditions required (e.g., 17 hours at room temperature or 4 hours at 55°C in ammonium hydroxide).[1]Mild deprotection. A brief treatment with aqueous ammonium hydroxide is sufficient to yield the 5'-phosphate after DMT removal.[2][3]Mild deprotection, similar to CPR II.[2][4]
Stability Standard stability.Less stable than Solid CPR II; omitting the capping step after coupling was previously recommended to maintain efficiency.[2][4]More stable than CPR II, does not require modification of the capping step in the synthesis cycle.[2][4]
Handling More difficult due to viscosity.More difficult due to viscosity.Easier to handle and aliquot due to its solid form.[1][2][3]
Key Advantage Inexpensive and versatile for 5' and 3' phosphorylation.Enables DMT-on purification, simplifying the purification of phosphorylated oligonucleotides.Easiest to handle, more stable, and allows for DMT-on purification.
Key Disadvantage Incompatible with modern DMT-on purification strategies.Viscous oil can be challenging to work with.No significant disadvantages reported.

Experimental Protocols

The following is a generalized protocol for the 5'-phosphorylation of an oligonucleotide on an automated solid-phase synthesizer using a phosphoramidite-based phosphorylating agent.

Materials and Reagents:
  • Phosphorylating agent (CPR, CPR II, or Solid CPR II) dissolved in anhydrous acetonitrile to the synthesizer manufacturer's recommended concentration (typically 0.1 M).

  • Standard oligonucleotide synthesis reagents:

    • Activator solution (e.g., 5-Ethylthio-1H-tetrazole)

    • Capping solutions (Cap A and Cap B)

    • Oxidizing solution

    • Deblocking solution (e.g., Trichloroacetic acid in dichloromethane)

    • Anhydrous acetonitrile

  • Controlled Pore Glass (CPG) solid support with the initial nucleoside.

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine).

Procedure:
  • Oligonucleotide Synthesis: The desired oligonucleotide sequence is synthesized on the solid support using standard phosphoramidite chemistry cycles.

  • Final Detritylation: After the final nucleotide has been coupled, the 5'-DMT protecting group is removed by treatment with the deblocking solution to expose the free 5'-hydroxyl group.

  • Phosphorylation Coupling:

    • The phosphorylating agent solution is delivered to the synthesis column along with the activator solution.

    • The coupling reaction is allowed to proceed for the recommended time (e.g., 6 minutes for CPR II).[3]

    • For CPR and Solid CPR II, the standard capping step can proceed as normal. For CPR II, historically, omitting the subsequent capping step was recommended to maximize phosphorylation efficiency, though newer protocols may not require this modification.[4]

  • Oxidation: The newly formed phosphite triester is oxidized to a stable phosphate triester using the oxidizing solution.

  • Cleavage and Deprotection:

    • The solid support is treated with the cleavage and deprotection solution to release the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.

    • For CPR: Deprotection requires extended treatment (e.g., 17 hours at room temperature or 4 hours at 55°C in ammonium hydroxide) to ensure complete removal of the protecting groups and formation of the 5'-phosphate.[1]

    • For CPR II and Solid CPR II (DMT-off): If the DMT group was removed on the synthesizer, standard deprotection conditions will yield the 5'-phosphorylated oligonucleotide.

    • For CPR II and Solid CPR II (DMT-on): After cleavage and deprotection of the other protecting groups, the DMT-on oligonucleotide is purified (e.g., by reverse-phase HPLC or cartridge). The DMT group is then removed with aqueous acid, followed by a brief treatment with aqueous ammonium hydroxide to generate the final 5'-phosphate.[2][3]

  • Purification and Analysis: The final 5'-phosphorylated oligonucleotide is purified by the desired method (e.g., HPLC, PAGE) and its identity and purity are confirmed by mass spectrometry and other analytical techniques.

Visualizing the Process and Reagents

To better understand the workflow and the chemical nature of these reagents, the following diagrams are provided.

Oligonucleotide_Phosphorylation_Workflow cluster_synthesis Automated Synthesis Cycle cluster_phosphorylation Final Phosphorylation Step cluster_post_synthesis Post-Synthesis Processing Detritylation Detritylation Coupling Coupling Detritylation->Coupling Add Nucleoside Phosphoramidite Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation Oxidation->Detritylation Repeat for next base Final_Detritylation Final 5'-Detritylation Oxidation->Final_Detritylation Phosphorylation_Coupling Couple with Phosphorylating Agent Final_Oxidation Oxidation Cleavage Cleavage from Solid Support Final_Oxidation->Cleavage Deprotection Deprotection Cleavage->Deprotection Purification Purification Deprotection->Purification

Standard workflow for oligonucleotide synthesis and 5'-phosphorylation.

Phosphorylating_Agents cluster_features Key Features CPR Chemical Phosphorylation Reagent (CPR) (10-1900) No_DMT No DMT-on Purification CPR->No_DMT Liquid Viscous Oil CPR->Liquid CPR_II Chemical Phosphorylation Reagent II (CPR II) (10-1901) DMT DMT-on Purification CPR_II->DMT CPR_II->Liquid Solid_CPR_II Solid CPR II (10-1902) Solid_CPR_II->DMT Solid Solid Form Solid_CPR_II->Solid Stable Enhanced Stability Solid_CPR_II->Stable

Key features of common phosphorylating agents.

Conclusion

The choice of a phosphorylating agent for oligonucleotide synthesis depends on the specific requirements of the application, including the need for subsequent purification, the scale of the synthesis, and the chemical nature of the oligonucleotide.

  • Chemical Phosphorylation Reagent (CPR) remains a viable, cost-effective option when DMT-on purification is not required.

  • Chemical Phosphorylation Reagent II (CPR II) represents a significant improvement, enabling streamlined purification of 5'-phosphorylated oligonucleotides, which is a major advantage for many research and development applications.

  • Solid CPR II offers the benefits of CPR II with the added advantages of being a solid for easier handling and enhanced stability, making it an excellent choice for high-throughput and routine synthesis.

By understanding the distinct characteristics of these reagents, researchers can optimize their oligonucleotide synthesis protocols, leading to higher quality products and more reliable downstream experimental outcomes.

References

A Comparative Guide to Analytical Techniques for the Characterization of 2-Chlorophenyl phosphorodichloridate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical techniques for the characterization of 2-Chlorophenyl phosphorodichloridate, a reactive organophosphorus compound used in the synthesis of various pharmaceuticals and agrochemicals.[1] Understanding the identity, purity, and stability of this reagent is critical for ensuring the quality and efficacy of end products. This document outlines the principles, experimental protocols, and comparative performance of several analytical methods to aid researchers in selecting the most appropriate technique for their specific needs.

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for the primary characterization of this compound, providing detailed information about its molecular structure and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the precise molecular structure of this compound. ¹H, ¹³C, and ³¹P NMR are all highly relevant for this compound.

  • ¹H NMR: Provides information on the number and environment of protons in the phenyl ring.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule.

  • ³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is particularly valuable for confirming the presence and chemical environment of the phosphorus atom, offering a distinct and often simple spectrum for purity assessment.[2][3][4][5]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands for P=O, P-Cl, and C-Cl bonds would be expected, confirming the compound's key structural features.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. When coupled with a chromatographic technique (GC-MS), it becomes a powerful tool for separating and identifying components in a mixture.

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are essential for assessing the purity of this compound and for quantifying it in various matrices.

Gas Chromatography (GC)

Due to its volatility, this compound is well-suited for analysis by gas chromatography. When coupled with sensitive detectors such as a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD), GC can provide high selectivity and sensitivity for phosphorus-containing compounds.[6][7][8][9][10][11][12]

High-Performance Liquid Chromatography (HPLC)

While GC is a primary technique, HPLC can also be employed, particularly for monitoring reactions or for analyzing less volatile derivatives or degradation products. The aromatic nature of this compound allows for detection using a UV detector.[13][14][15] Given its reactivity, especially with protic solvents, care must be taken in method development.[16] Derivatization may sometimes be employed to improve chromatographic behavior and detection sensitivity.[17][18][19][20][21]

Comparison of Analytical Techniques

The following table summarizes the key characteristics and typical performance of the discussed analytical techniques for the analysis of organophosphorus compounds, which can be considered representative for this compound.

TechniquePrincipleInformation ProvidedSample PreparationTypical Limit of Detection (LOD)Key AdvantagesKey Limitations
NMR Spectroscopy Nuclear spin transitions in a magnetic fieldDetailed molecular structure, puritySimple dissolution in a deuterated solventmg range (for routine analysis)Non-destructive, provides unambiguous structural informationRelatively low sensitivity compared to other techniques
IR Spectroscopy Vibrational transitions of molecular bondsFunctional groups presentMinimal, can be analyzed neat or as a solutionµg-mg rangeRapid, simple, low costProvides limited structural information, not ideal for quantification
Mass Spectrometry Mass-to-charge ratio of ionized moleculesMolecular weight, fragmentation patternDilution in a suitable solventpg-ng rangeHigh sensitivity and specificity, can be coupled with chromatographyCan be destructive, may require specialized equipment
Gas Chromatography Partitioning between a mobile gas phase and a stationary phaseSeparation of volatile compounds, purity, quantificationDilution in an organic solventpg-ng range (with FPD or NPD)[7][8]High resolution and sensitivity for volatile compoundsNot suitable for non-volatile or thermally labile compounds
HPLC Partitioning between a mobile liquid phase and a stationary phaseSeparation of compounds, purity, quantificationDissolution in a suitable mobile phaseng range (with UV detector)[13][22]Versatile for a wide range of compoundsCan be more complex method development, potential for solvent reactivity

Experimental Protocols

Sample Preparation for Analysis

Given that this compound is sensitive to moisture, all sample handling should be performed in a dry environment.[16]

  • For NMR: Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

  • For IR: A thin film of the liquid sample can be placed between two KBr or NaCl plates.

  • For GC and HPLC: Prepare a stock solution of the sample in a dry, inert solvent (e.g., hexane, dichloromethane for GC; acetonitrile for HPLC) and perform serial dilutions to the desired concentration.

General Protocol for Gas Chromatography (GC-FPD/NPD)

This protocol is based on general methods for organophosphorus pesticide analysis and should be optimized for this compound.[6][7]

  • Instrument: Gas chromatograph equipped with a split/splitless injector and a Flame Photometric Detector (FPD) or Nitrogen-Phosphorus Detector (NPD).

  • Column: A capillary column suitable for organophosphorus compounds, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL.

General Protocol for High-Performance Liquid Chromatography (HPLC-UV)

This protocol is a starting point and requires optimization for the specific compound.

  • Instrument: HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water. For example, start with 50% acetonitrile and increase to 95% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectrophotometry, likely around 270 nm).

  • Injection Volume: 10 µL.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.

Analytical Workflow for this compound cluster_0 Initial Characterization cluster_1 Purity and Quantification cluster_2 Confirmatory Analysis Sample Receipt Sample Receipt NMR Spectroscopy NMR Spectroscopy Sample Receipt->NMR Spectroscopy Structural Elucidation IR Spectroscopy IR Spectroscopy NMR Spectroscopy->IR Spectroscopy Functional Group Confirmation GC Analysis GC Analysis IR Spectroscopy->GC Analysis Purity & Volatiles HPLC Analysis HPLC Analysis GC Analysis->HPLC Analysis Non-volatile Impurities Mass Spectrometry Mass Spectrometry HPLC Analysis->Mass Spectrometry Molecular Weight Confirmation Final Report Final Report Mass Spectrometry->Final Report

Caption: A logical workflow for the characterization of this compound.

Signaling Pathway and Logical Relationships in Analysis

The following diagram illustrates the decision-making process and logical relationships between different analytical techniques based on the sample's properties and the information required.

Analytical Technique Selection start Start Analysis is_structure_known Is Structure Known? start->is_structure_known purity_assessment Purity Assessment Required? is_structure_known->purity_assessment Yes nmr_ir NMR & IR Spectroscopy (Structure Elucidation) is_structure_known->nmr_ir No quantification Quantification Needed? purity_assessment->quantification No gc Gas Chromatography (Purity of Volatiles) purity_assessment->gc Yes qnmr_gc_hplc Quantitative NMR, GC, or HPLC quantification->qnmr_gc_hplc Yes end_analysis End Analysis quantification->end_analysis No ms Mass Spectrometry (Molecular Weight) nmr_ir->ms Confirm MW hplc HPLC (Purity of Non-Volatiles) gc->hplc hplc->quantification ms->purity_assessment qnmr_gc_hplc->end_analysis

Caption: Decision tree for selecting analytical techniques for this compound.

References

Navigating Mass Spectrometry Analysis: A Comparative Guide to Derivatization Strategies for Hydroxyl and Amine-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of derivatization agents for researchers, scientists, and drug development professionals reveals that while 2-Chlorophenyl phosphorodichloridate is a potent phosphorylating agent, its application as a derivatization reagent for routine mass spectrometry analysis is not documented in scientific literature. This guide, therefore, addresses the core analytical challenge by comparing established, high-performance derivatization strategies for compounds bearing hydroxyl and amino functional groups, the putative targets for phosphorylation.

For analytes with poor ionization efficiency or chromatographic retention, chemical derivatization is a cornerstone of sensitive and robust mass spectrometric analysis. The ideal reagent enhances the analyte's detectability and chromatographic behavior. While this compound is utilized in the synthesis of organophosphate esters, such as mononucleotide building blocks and oligonucleotides, its role as an analytical tool for enhancing mass spectrometric signals of reaction products has not been established. Researchers seeking to quantify or characterize molecules containing hydroxyl or amino moieties should consider a range of well-documented derivatization agents.

Comparison of Derivatization Reagents for Hydroxyl-Containing Compounds

The analysis of compounds containing hydroxyl groups, such as steroids, phenols, and carbohydrates, can be significantly improved by derivatization. The choice of reagent depends on the analytical technique (GC-MS or LC-MS) and the specific requirements of the assay.

Derivatization ReagentTarget AnalytesTypical Reaction ConditionsAdvantagesDisadvantages
Silylating Agents (e.g., BSTFA, MSTFA) Alcohols, Phenols, Carboxylic AcidsAnhydrous conditions, heating often requiredProduces volatile and thermally stable derivatives for GC-MS; Well-established fragmentation patternsSensitive to moisture; Derivatives can be unstable
Acylating Agents (e.g., Acetic Anhydride, PFPA) Alcohols, Phenols, AminesBase catalyst (e.g., pyridine) often usedIncreases volatility for GC-MS; Can improve chromatographic peak shapeByproducts may interfere with analysis; May not be suitable for all hydroxyl groups
Dansyl Chloride Phenols, Primary and Secondary AminesAqueous/organic mixture, basic pHIntroduces a fluorescent tag for LC-FLD and a readily ionizable group for LC-MSCan produce multiple derivatives for polyhydroxylated compounds
Benzoyl Chloride Primary and Secondary Amines, Phenols, some AlcoholsBasic conditions (e.g., sodium carbonate)Improves chromatographic retention and provides characteristic fragmentation in LC-MSReaction can be aggressive; Byproducts need to be removed

Comparison of Derivatization Reagents for Amine-Containing Compounds

Primary and secondary amines, including amino acids and biogenic amines, are common targets for derivatization to enhance their detection in biological matrices.

Derivatization ReagentTarget AnalytesTypical Reaction ConditionsAdvantagesDisadvantages
Dansyl Chloride Primary and Secondary Amines, PhenolsAqueous/organic mixture, basic pHHigh sensitivity in both fluorescence and mass spectrometry; Well-characterized fragmentationLong reaction times may be required; Light sensitive
FMOC-Cl (9-fluorenylmethyloxycarbonyl chloride) Primary and Secondary AminesAqueous buffer, basic pHProvides good chromatographic properties for LC; UV-active tagCan be unstable; May not be suitable for all MS ionization modes
AccQ•Tag™ (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) Primary and Secondary AminesAqueous buffer, basic pHRapid reaction; Forms stable derivatives for LC-MS; Specifically designed for amino acid analysisProprietary reagent, can be more expensive
o-Phthalaldehyde (OPA) Primary Amines (in the presence of a thiol)Aqueous buffer, basic pHRapid reaction; Forms highly fluorescent derivatives for LC-FLDDerivatives can be unstable; Does not react with secondary amines

Experimental Protocols

Protocol 1: General Procedure for Silylation of Hydroxyl-Containing Compounds for GC-MS Analysis
  • Sample Preparation: Evaporate an appropriate volume of the sample extract to dryness under a gentle stream of nitrogen. Ensure the sample is completely free of water.

  • Derivatization: Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes.

  • Analysis: After cooling to room temperature, inject an aliquot of the derivatized sample directly into the GC-MS system.

Protocol 2: General Procedure for Dansylation of Amine-Containing Compounds for LC-MS Analysis
  • Sample Preparation: To 100 µL of the sample in an appropriate buffer (e.g., 100 mM sodium bicarbonate, pH 9.5), add the internal standard.

  • Derivatization: Add 50 µL of dansyl chloride solution (e.g., 10 mg/mL in acetone).

  • Reaction: Vortex the mixture and incubate at 60°C for 30-60 minutes in the dark.

  • Quenching: Quench the reaction by adding a small amount of an amine-containing reagent (e.g., 10 µL of 5% v/v ethylamine solution) to react with excess dansyl chloride.

  • Sample Cleanup: Perform a liquid-liquid extraction (e.g., with ethyl acetate) or a solid-phase extraction (SPE) to remove excess reagent and salts.

  • Analysis: Evaporate the final extract to dryness and reconstitute in a suitable mobile phase for LC-MS analysis.

Visualizing the Workflow and Decision-Making Process

To aid researchers in selecting and implementing a derivatization strategy, the following diagrams illustrate a typical experimental workflow and a decision-making process for choosing an appropriate derivatization reagent.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample Extraction Analyte Extraction Sample->Extraction Cleanup Initial Cleanup (e.g., SPE, LLE) Extraction->Cleanup Derivatization Add Derivatization Reagent & Internal Standard Cleanup->Derivatization Reaction Incubation / Heating Derivatization->Reaction Quenching Quench Reaction Reaction->Quenching DerivCleanup Post-Derivatization Cleanup Quenching->DerivCleanup LCMS LC-MS/MS Analysis DerivCleanup->LCMS DataProcessing Data Processing & Quantification LCMS->DataProcessing

Caption: Experimental workflow for derivatization-based mass spectrometry analysis.

derivatization_decision start Analyte Functional Group? hydroxyl Hydroxyl (-OH) start->hydroxyl amine Amine (-NH2, -NHR) start->amine gcms_oh GC-MS Analysis? hydroxyl->gcms_oh Yes lcms_oh LC-MS Analysis hydroxyl->lcms_oh No lcms_amine LC-MS Analysis amine->lcms_amine LC-MS is more common silylation Silylation (e.g., BSTFA) gcms_oh->silylation Yes acylation Acylation (e.g., PFPA) gcms_oh->acylation Also consider dansylation_oh Dansylation lcms_oh->dansylation_oh gcms_amine GC-MS Analysis? dansylation_amine Dansylation lcms_amine->dansylation_amine fmoc FMOC-Cl lcms_amine->fmoc accqtag AccQ•Tag™ lcms_amine->accqtag

Caption: Decision tree for selecting a derivatization reagent.

A Comparative Guide to the Synthesis of Phosphoramidate Prodrugs: The Phosphorochloridate Method vs. Pre-activated Phosphoramidate Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic delivery of therapeutic nucleoside monophosphates into cells is a cornerstone of modern antiviral and anticancer drug development. The ProTide (pronucleotide) approach, which masks the phosphate group as a phosphoramidate, has proven to be a highly successful strategy, leading to the development of blockbuster drugs like Sofosbuvir and Remdesivir. A critical step in the synthesis of these complex molecules is the formation of the P-chiral phosphoramidate linkage. This guide provides an objective comparison of two prominent methods for achieving this transformation: the use of aryl phosphorodichloridates, such as 2-chlorophenyl phosphorodichloridate, and the application of pre-activated phosphoramidate reagents.

Data Presentation: A Comparative Analysis of Remdesivir Synthesis

The synthesis of Remdesivir, a key therapeutic for COVID-19, serves as an excellent case study for comparing these two synthetic methodologies. The data presented below is a summary of key quantitative metrics from published synthetic routes.

ParameterPhosphorochloridate MethodPre-activated Phosphoramidate Method
Key Reagent Phenyl phosphorodichloridate(S)-p-Nitrophenyl phosphoramidate
Coupling Yield ~43% (diastereomeric mixture)[1]69% (diastereoselective)[1]
Diastereomeric Ratio (Sp:Rp) ~1:1[1]>95:5 (favoring the desired Sp isomer)[1]
Purification Chiral HPLC required to separate diastereomers[1][2]Crystallization often sufficient for purification[2]
Overall Efficiency Lower due to the need for diastereomer separation, with the undesired isomer often being discarded.[2]Higher due to the diastereoselectivity of the key coupling step.

Experimental Protocols

Method 1: The Phosphorochloridate Approach (General Protocol for Remdesivir Synthesis)

This method involves the in-situ formation of a phosphoroamidoyl chloridate which is then coupled with the nucleoside.

Step 1: Formation of the Phosphoroamidoyl Chloridate

  • To a solution of L-alanine isopropyl ester hydrochloride in anhydrous dichloromethane at -78 °C, add triethylamine dropwise.

  • After stirring, add a solution of phenyl phosphorodichloridate in dichloromethane.

  • Allow the reaction to warm to room temperature to form the phosphoroamidoyl chloridate intermediate.[3]

Step 2: Coupling with the Nucleoside

  • In a separate flask, the protected nucleoside core of Remdesivir is dissolved in an appropriate anhydrous solvent.

  • The solution is cooled, and a suitable base (e.g., N-methylimidazole) is added.

  • The freshly prepared phosphoroamidoyl chloridate solution is then added to the nucleoside solution.

  • The reaction mixture is stirred at low temperature and gradually allowed to warm to room temperature.

  • Upon completion, the reaction is quenched, and the crude product is purified by chromatography.

  • The resulting diastereomeric mixture is then separated using chiral HPLC to isolate the desired Sp-isomer of Remdesivir.[1][2]

Method 2: The Pre-activated Phosphoramidate Approach (General Protocol for Remdesivir Synthesis)

This approach utilizes a pre-synthesized and purified, diastereomerically pure phosphoramidate reagent.

Step 1: Synthesis of the (Sp)-p-Nitrophenyl Phosphoramidate Reagent

  • L-alanine isopropyl ester is reacted with phenyl phosphorodichloridate in the presence of a base to form the phosphoroamidoyl chloridate.

  • This intermediate is then reacted with p-nitrophenol to yield a diastereomeric mixture of the p-nitrophenyl phosphoramidate.

  • The desired Sp-diastereomer is isolated and purified by fractional crystallization.[2]

Step 2: Diastereoselective Coupling

  • The protected Remdesivir nucleoside core is dissolved in an anhydrous solvent and cooled.

  • A Grignard reagent (e.g., tert-butylmagnesium chloride) or another suitable base is added to deprotonate the hydroxyl group of the nucleoside.

  • The purified (Sp)-p-nitrophenyl phosphoramidate reagent is added to the reaction mixture.

  • The reaction proceeds via an SN2-type inversion at the phosphorus center, leading to the formation of the desired Sp-isomer of Remdesivir with high diastereoselectivity.[1]

  • The reaction is quenched and the product is purified, often by crystallization.

Mandatory Visualization

G cluster_0 Phosphorochloridate Method cluster_1 Pre-activated Phosphoramidate Method Nucleoside Nucleoside Coupling_1 Coupling Nucleoside->Coupling_1 Aryl Phosphorodichloridate Aryl Phosphorodichloridate Aryl Phosphorodichloridate->Coupling_1 Amino Acid Ester Amino Acid Ester Amino Acid Ester->Coupling_1 Diastereomeric Mixture Diastereomeric Mixture Coupling_1->Diastereomeric Mixture Chiral Separation Chiral Separation Diastereomeric Mixture->Chiral Separation Desired ProTide Desired ProTide Chiral Separation->Desired ProTide Nucleoside_2 Nucleoside Coupling_2 Diastereoselective Coupling Nucleoside_2->Coupling_2 Pre-activated Phosphoramidate Pre-activated (Sp)-Phosphoramidate Pre-activated Phosphoramidate->Coupling_2 Desired ProTide_2 Desired ProTide Coupling_2->Desired ProTide_2

Caption: A comparison of two synthetic pathways to ProTide prodrugs.

G ProTide ProTide Esterase Esterase ProTide->Esterase Intracellular Entry Carboxylate Intermediate Carboxylate Intermediate Esterase->Carboxylate Intermediate Ester Hydrolysis Cyclization Cyclization Carboxylate Intermediate->Cyclization Intramolecular Attack Cyclic Intermediate Cyclic Intermediate Cyclization->Cyclic Intermediate Phenol Elimination HINT1 HINT1 Cyclic Intermediate->HINT1 Hydrolysis Nucleoside Monophosphate Nucleoside Monophosphate HINT1->Nucleoside Monophosphate P-N Bond Cleavage Kinases Kinases Nucleoside Monophosphate->Kinases Phosphorylation Active Triphosphate Active Triphosphate Kinases->Active Triphosphate Phosphorylation

Caption: Intracellular activation pathway of a ProTide prodrug.

References

The Comparative Efficacy of Phosphorodichloridates in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry and drug development, the phosphorylation of molecules is a critical step for introducing phosphate groups into bioactive compounds. This modification can significantly alter a molecule's solubility, cell permeability, and biological activity. The choice of phosphorylating agent is therefore a crucial decision in the synthetic strategy. Among the various reagents available, phosphorodichloridates have emerged as powerful and versatile tools. This guide provides an objective comparison of the performance of different phosphorodichloridates, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific needs.

Key Performance Indicators of Phosphorodichloridates

The efficiency of a phosphorodichloridate is determined by several factors, including its reactivity, selectivity, and the yield of the desired phosphorylated product. Aryl phosphorodichloridates, such as phenyl phosphorodichloridate, are frequently employed in the synthesis of phosphoramidate prodrugs, a strategy used to enhance the therapeutic potential of nucleoside analogues in antiviral and anticancer treatments.[1] The bifunctional nature of some phosphorodichloridates, like m-phenylene phosphorodichloridate, opens avenues for applications in polymer synthesis and as cross-linking agents.[2]

Comparative Data of Selected Phosphorodichloridates

The following table summarizes the key chemical properties of two representative phosphorodichloridates, highlighting their structural and functional differences.

Propertym-Phenylene PhosphorodichloridatePhenyl Phosphorodichloridate
CAS Number 38135-34-1770-12-7
Molecular Formula C₆H₄Cl₄O₄P₂C₆H₅Cl₂O₂P
Molecular Weight 343.87 g/mol 210.98 g/mol
Functionality BifunctionalMonofunctional
Primary Use Polymer synthesis, cross-linking agent, phosphorylationGeneral phosphorylation of alcohols and amines, synthesis of phosphate esters
Reactivity Highly reactive at two phosphorus centersReactive at a single phosphorus center, widely used for mono-phosphorylation

Table 1: Key Chemical Properties of m-Phenylene Phosphorodichloridate and Phenyl Phosphorodichloridate.[2]

The performance of these reagents in synthetic applications is a critical consideration. The following table provides a comparison of their reactivity and applications, with illustrative yield data where available.

Performance Metricm-Phenylene PhosphorodichloridatePhenyl Phosphorodichloridate & other Aryl Phosphorodichloridates
Reactivity with Amines Reacts with primary and secondary amines at its two reactive P-Cl bonds to form phosphoramidates.[3]A common method for synthesizing phosphoramidate prodrugs of nucleosides.[4]
Reactivity with Alcohols Forms phosphate esters, and its bifunctionality allows for the creation of cross-linked structures.Widely used for the mono-phosphorylation of alcohols.
Yields Yields are application-specific and depend on the stoichiometry and reaction conditions.In the synthesis of aryl- and heteroaryl-dichlorophosphines using organozinc reagents and PCl₃, yields of 39–87% have been reported.[5] For the synthesis of phosphoramidate prodrugs, specific yields are often high but depend on the substrate.
Applications Due to its bifunctionality, it is ideal for polymerization reactions where it can link two different molecules.[2]A key reagent in the ProTide approach for the intracellular delivery of monophosphates of nucleoside analogues.[1] Also used in the synthesis of pesticides and other specialty chemicals.[6]

Table 2: Performance Comparison of m-Phenylene Phosphorodichloridate and Phenyl Phosphorodichloridate.

Experimental Protocols

The following is a general protocol for the synthesis of a phosphoramidate prodrug of a nucleoside analogue using an aryl phosphorodichloridate, based on established methodologies.[4][7]

Materials:

  • Nucleoside analogue

  • Aryl phosphorodichloridate (e.g., phenyl phosphorodichloridate)

  • Amino acid ester hydrochloride (e.g., L-alanine methyl ester hydrochloride)

  • Tertiary amine base (e.g., triethylamine, pyridine)

  • Anhydrous polar aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

  • Dissolve the nucleoside analogue in the anhydrous solvent in a flask.

  • Cool the solution in an ice bath.

  • Add the tertiary amine base to the solution.

  • Slowly add a solution of the aryl phosphorodichloridate in the same solvent to the reaction mixture.

  • Stir the reaction at a low temperature for a specified period, monitoring the formation of the phosphorochloridate intermediate by TLC or ³¹P NMR.

  • In a separate flask, prepare a solution of the amino acid ester hydrochloride and the tertiary amine base in the anhydrous solvent.

  • Add the amino acid ester solution to the reaction mixture containing the phosphorochloridate intermediate.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction with a suitable reagent (e.g., water, saturated ammonium chloride solution).

  • Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired phosphoramidate prodrug.

Visualizing Synthetic and Biological Pathways

To better understand the processes involving phosphorodichloridates, the following diagrams illustrate a typical synthetic workflow and the subsequent intracellular activation of the resulting prodrug.

G cluster_0 Reaction Vessel Nucleoside Nucleoside Analogue Intermediate Phosphorochloridate Intermediate Nucleoside->Intermediate + Base1 Tertiary Amine Base Base1->Intermediate Phosphorodichloridate Aryl Phosphorodichloridate Phosphorodichloridate->Intermediate + Prodrug Phosphoramidate Prodrug Intermediate->Prodrug + AminoAcid Amino Acid Ester AminoAcid->Prodrug Base2 Tertiary Amine Base Base2->Prodrug

Caption: Workflow for phosphoramidate prodrug synthesis.

G cluster_0 Extracellular cluster_1 Intracellular Prodrug_ext Phosphoramidate Prodrug Prodrug_int Phosphoramidate Prodrug Prodrug_ext->Prodrug_int Cellular Uptake Step1 Esterase Cleavage Prodrug_int->Step1 Intermediate1 Carboxylate Intermediate Step1->Intermediate1 Byproduct1 Amino Acid Step1->Byproduct1 Step2 Spontaneous Cyclization Intermediate1->Step2 Intermediate2 Cyclic Intermediate Step2->Intermediate2 Byproduct2 Phenol Step2->Byproduct2 Step3 Hydrolysis Intermediate2->Step3 Active_MP Active Nucleoside Monophosphate Step3->Active_MP

References

A Researcher's Guide to Purity Assessment of 2-Chlorophenyl phosphorodichloridate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthesizing novel compounds, the purity of starting reagents is paramount. 2-Chlorophenyl phosphorodichloridate is a key building block in the synthesis of various organophosphorus compounds, including active pharmaceutical ingredients and pesticides.[1][2] Ensuring its purity is critical for reaction efficiency, yield, and the safety of the final product. This guide provides a comparative overview of analytical techniques for assessing the purity of this compound, complete with detailed experimental protocols and data presentation.

Comparison of Analytical Techniques

Several analytical methods can be employed to determine the purity of this compound. The choice of method often depends on the available instrumentation, the required level of accuracy, and the specific impurities that need to be quantified. The most common and effective techniques are Nuclear Magnetic Resonance (NMR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

Parameter Quantitative ³¹P NMR (qNMR) Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-UV)
Principle Measures the concentration of phosphorus-containing compounds based on the integral of their unique signals relative to a certified internal standard.Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by detection and identification based on mass-to-charge ratio.Separates compounds based on their partitioning between a stationary phase and a liquid mobile phase, with detection by UV absorbance.
Primary Use Absolute quantification of the main component and phosphorus-containing impurities.Identification and quantification of volatile impurities.Quantification of the main component and non-volatile or thermally labile impurities.
Selectivity High for phosphorus-containing compounds.High, based on both retention time and mass spectrum.Moderate to high, dependent on chromatographic resolution and UV chromophore.
Sensitivity Moderate.High.Moderate.
Precision High.High.High.
Sample Throughput Moderate.High.High.
Key Advantages Provides absolute quantification without the need for a specific reference standard of the analyte. Simple spectra for organophosphorus compounds.High sensitivity and excellent for identifying unknown volatile impurities through mass spectral libraries.Suitable for a wide range of compounds, including those that are not volatile or are thermally unstable.
Limitations Lower sensitivity compared to GC-MS. May not detect non-phosphorus impurities.Not suitable for non-volatile or thermally labile compounds.Requires that impurities have a UV chromophore for detection.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below.

Quantitative ³¹P Nuclear Magnetic Resonance (qNMR) Spectroscopy

This method provides a direct and accurate measurement of the purity of this compound by comparing the integral of the analyte's ³¹P signal to that of a certified internal standard.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 20-30 mg of the this compound sample into a clean, dry NMR tube.

    • Accurately weigh approximately 10-15 mg of a certified internal standard (e.g., triphenyl phosphate or phosphonoacetic acid) and add it to the same NMR tube.

    • Add approximately 0.6 mL of a deuterated aprotic solvent, such as DMSO-d6, to the NMR tube. Aprotic solvents are recommended to avoid potential deuterium exchange with the analyte or standard.

    • Cap the NMR tube and gently vortex to ensure complete dissolution of both the sample and the internal standard.

  • NMR Spectrometer Parameters:

    • Nucleus: ³¹P

    • Spectrometer Frequency: e.g., 162 MHz

    • Pulse Program: A standard single-pulse experiment with proton decoupling.

    • Relaxation Delay (d1): A crucial parameter for accurate quantification. It should be at least 5 times the longest T1 relaxation time of the phosphorus nuclei in both the analyte and the internal standard. A delay of 60 seconds is often sufficient for organophosphorus compounds.

    • Acquisition Time: Sufficient to allow for good signal resolution (e.g., 2-4 seconds).

    • Number of Scans: Dependent on the sample concentration, but typically 16-64 scans are adequate.

    • Temperature: Maintain a constant temperature, e.g., 25°C.

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation and phase correction to the acquired Free Induction Decay (FID).

    • Integrate the distinct signals corresponding to this compound and the internal standard.

    • Calculate the purity of the sample using the following formula:

    Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (W_std / W_sample) * P_std

    Where:

    • I_sample and I_std are the integral values of the sample and standard, respectively.

    • N_sample and N_std are the number of phosphorus atoms giving rise to the respective signals (in this case, both are 1).

    • M_sample and M_std are the molar masses of the sample and standard, respectively.

    • W_sample and W_std are the weights of the sample and standard, respectively.

    • P_std is the certified purity of the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities in this compound.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in a dry, inert solvent such as dichloromethane or hexane.

    • Prepare a series of calibration standards of this compound and any known potential impurities at various concentrations.

  • GC-MS System and Parameters:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 7010B GC MS Triple Quad or equivalent.

    • Column: A low to mid-polarity column such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Inlet: Split/splitless inlet, operated in splitless mode.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Mass Spectrometer Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-450.

  • Data Analysis:

    • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify any impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).

    • Quantify the impurities by creating a calibration curve from the analysis of the standard solutions. The purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile technique for the purity assessment of this compound, particularly for non-volatile impurities or those that may degrade at the high temperatures of a GC inlet.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in the mobile phase.

    • Prepare a series of calibration standards of this compound at various concentrations.

  • HPLC System and Parameters:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase: A gradient of acetonitrile and water is commonly used for organophosphorus compounds. A suggested starting gradient is:

      • 0-2 min: 50% Acetonitrile

      • 2-15 min: 50% to 90% Acetonitrile

      • 15-20 min: 90% Acetonitrile

      • 20-22 min: 90% to 50% Acetonitrile

      • 22-25 min: 50% Acetonitrile

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 220 nm or 254 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Determine the retention time of the main peak corresponding to this compound.

    • Identify and quantify any impurity peaks by comparing their retention times to those of known standards or by using a relative response factor if standards are unavailable.

    • Calculate the purity based on the area percentage of the main peak.

Potential Impurities

The purity of this compound can be affected by impurities from the synthesis process or degradation. Common potential impurities include:

  • Unreacted Starting Materials:

    • 2-Chlorophenol

    • Phosphorus oxychloride

  • Byproducts of Synthesis:

    • Bis(2-chlorophenyl) phosphorochloridate

    • Tris(2-chlorophenyl) phosphate

  • Degradation Products:

    • 2-Chlorophenyl phosphoric acid (due to hydrolysis)

Visualization of the Purity Assessment Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of this compound.

Purity_Assessment_Workflow Workflow for Purity Assessment of this compound cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_results Data Analysis and Reporting Sample This compound Sample qNMR Quantitative ³¹P NMR Sample->qNMR Absolute Quantification GCMS GC-MS Sample->GCMS Volatile Impurities HPLC HPLC-UV Sample->HPLC Non-volatile Impurities Purity_Report Comprehensive Purity Report - Assay (%) - Impurity Profile - Method Validation Data qNMR->Purity_Report GCMS->Purity_Report HPLC->Purity_Report

References

A Comparative Guide to 2-Chlorophenyl Phosphorodichloridate and its Alternatives in Phosphorylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry and drug development, the selection of an appropriate phosphorylating agent is a critical decision that dictates the efficiency, yield, and purity of the final product. 2-Chlorophenyl phosphorodichloridate has emerged as a versatile and widely used reagent for the introduction of a phosphate monoester moiety, particularly in the synthesis of oligonucleotides and phosphoramidate prodrugs. This guide provides an objective comparison of this compound with its alternatives, supported by a review of synthetic methodologies and a discussion of their applications, with a focus on antiviral drug development.

Performance Comparison of Phosphorylating Agents

The phosphotriester approach to oligonucleotide synthesis, where this compound is commonly employed, has been a cornerstone of nucleic acid chemistry. However, the development of the phosphoramidite method has offered significant improvements in coupling efficiency. While direct quantitative comparisons of various aryl phosphorodichloridates under identical conditions are scarce in readily available literature, a qualitative and efficiency-based comparison can be made based on the evolution of synthetic methodologies.

MethodPhosphorylating Agent/PrecursorTypical Coupling EfficiencyKey Features
Phosphotriester Method This compound, 4-Chlorophenyl phosphorodichloridate, Phenyl dichlorophosphateGenerally lower than phosphoramidite methodP(V) chemistry, requires a separate oxidation step for each coupling cycle.
Phosphoramidite Method Nucleoside Phosphoramidites>99%P(III) chemistry, highly efficient, automated solid-phase synthesis is the current standard.[1]
H-phosphonate Method H-phosphonate monoestersHigh, but can be slightly lower than phosphoramiditeP(III) chemistry, oxidation is typically performed at the end of the synthesis.

The higher coupling efficiency of the phosphoramidite method has led to its widespread adoption as the industry standard for DNA and RNA synthesis.[1] However, aryl phosphorodichloridates like this compound remain crucial reagents in the synthesis of phosphoramidate prodrugs, such as the successful "ProTide" technology used in antiviral drugs like sofosbuvir.

Experimental Protocols: Synthesis of a Key Sofosbuvir Intermediate

The synthesis of the antiviral drug sofosbuvir exemplifies the application of related phosphorochloridates in the stereoselective construction of a phosphoramidate prodrug. Below is a detailed protocol for the synthesis of a key chlorinated intermediate, (2S)-Isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate, which is then coupled with a protected nucleoside.

Materials:

  • Phenyl phosphorodichloridate

  • (L)-Alanine isopropyl ester hydrochloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • A solution of (L)-alanine isopropyl ester hydrochloride (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane is prepared and cooled to 0 °C.

  • To this solution, phenyl phosphorodichloridate (1.0 equivalent) in anhydrous dichloromethane is added dropwise, maintaining the temperature at 0 °C.

  • The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature, stirring for an additional 12-16 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the (2S)-isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate as a mixture of diastereomers.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Synthesis of Phosphorochloridate Intermediate cluster_coupling Coupling with Protected Nucleoside A L-Alanine isopropyl ester HCl + Triethylamine in DCM C Reaction at 0°C to RT A->C B Phenyl phosphorodichloridate in DCM B->C D Filtration C->D E Concentration D->E F Column Chromatography E->F G Product: (2S)-Isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate F->G H Protected Nucleoside + N-methylimidazole in THF J Reaction at -20°C to RT H->J I Phosphorochloridate Intermediate I->J K Aqueous Workup J->K L Purification K->L M Sofosbuvir Precursor L->M

Caption: Synthesis workflow for a key Sofosbuvir intermediate.

Signaling Pathway: Sofosbuvir and EGFR Activation

Recent studies have shown that the antiviral drug sofosbuvir, a phosphoramidate prodrug, can activate the Epidermal Growth Factor Receptor (EGFR) signaling pathway in hepatoma cells.[2][3] This off-target effect has implications for liver-related pathological processes. The diagram below illustrates the proposed mechanism of sofosbuvir activation and its subsequent influence on the EGFR pathway.

sofosbuvir_egfr_pathway cluster_protide Sofosbuvir (ProTide) Activation cluster_egfr EGFR Pathway Activation Sofosbuvir Sofosbuvir (Prodrug) Metabolite1 Carboxylate Ester Hydrolysis (Cathepsin A/CES1) Sofosbuvir->Metabolite1 Metabolite2 Phosphoramidate Cleavage (HINT1) Metabolite1->Metabolite2 UMP_analog Uridine Monophosphate Analog Metabolite2->UMP_analog UDP_analog Uridine Diphosphate Analog UMP_analog->UDP_analog UTP_analog Active Uridine Triphosphate Analog (GS-461203) UDP_analog->UTP_analog HCV_Polymerase HCV NS5B RNA Polymerase UTP_analog->HCV_Polymerase EGFR EGFR UTP_analog->EGFR Off-target effect Replication_Inhibition Inhibition of Viral RNA Replication HCV_Polymerase->Replication_Inhibition pEGFR pEGFR (Phosphorylated) EGFR->pEGFR RAS RAS pEGFR->RAS PI3K PI3K pEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Transcription Gene Transcription (Cell Proliferation, Survival) Nucleus->Transcription

Caption: Activation of Sofosbuvir and its effect on the EGFR pathway.

Conclusion

This compound and its analogs are indispensable reagents in the synthesis of complex molecules, particularly in the development of phosphoramidate prodrugs that have revolutionized antiviral therapies. While the phosphoramidite method offers superior efficiency for routine oligonucleotide synthesis, the phosphotriester approach utilizing aryl phosphorodichloridates remains a valuable tool for specific applications. Understanding the nuances of these reagents and their associated synthetic methodologies is crucial for researchers aiming to design and synthesize novel therapeutic agents. The off-target effects of drugs like sofosbuvir also highlight the importance of comprehensive biological evaluation of newly synthesized compounds.

References

The Role of 2-Chlorophenyl Phosphorodichloridate in the Synthesis of Complex Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of complex molecule synthesis, particularly in the development of antiviral and anticancer therapeutics, the choice of phosphorylating agent is a critical determinant of reaction efficiency and overall yield. Among the arsenal of reagents available to medicinal chemists, 2-Chlorophenyl phosphorodichloridate has emerged as a valuable tool for the introduction of phosphate moieties, most notably in the synthesis of phosphoramidate prodrugs, a cornerstone of the ProTide (prodrug nucleotide) technology. This guide provides a comparative analysis of this compound against other common aryl phosphorodichloridates, supported by experimental insights and a detailed examination of its application in the synthesis of key therapeutic intermediates.

Performance Comparison of Aryl Phosphorodichloridates in Phosphoramidate Synthesis

The synthesis of phosphoramidate prodrugs, such as the active components of antiviral drugs like Sofosbuvir and Remdesivir, often involves the coupling of a nucleoside with an amino acid ester via a phosphate linker. The nature of the aryl substituent on the phosphorodichloridate reagent significantly influences the reactivity and outcome of this critical step. While direct quantitative comparisons in a single head-to-head study are not always readily available in published literature, a qualitative and semi-quantitative comparison based on reported synthetic procedures and mechanistic understanding can be constructed.

Phosphorylating AgentKey CharacteristicsReported Yields (General)Notes
This compound Electron-withdrawing chloro group enhances reactivity of the P-Cl bonds. Good to ExcellentThe ortho-chloro substituent can also provide steric hindrance that may influence diastereoselectivity in chiral syntheses.
Phenyl phosphorodichloridateBaseline reagent for comparison.Moderate to GoodOften used in the initial development of synthetic routes for phosphoramidates.[1]
p-Nitrophenyl phosphorodichloridateHighly activated due to the strong electron-withdrawing nitro group.Good to ExcellentThe p-nitrophenoxy group is a good leaving group, facilitating the subsequent reaction with the amino acid ester.
2,4-Dichlorophenyl phosphorodichloridateIncreased reactivity due to two electron-withdrawing chloro groups.Good to ExcellentMay be preferred in cases where less reactive nucleosides are used.

Note: The yields are generalized from various synthetic reports and can be highly dependent on the specific nucleoside, amino acid, and reaction conditions employed.

Case Study: Synthesis of a Key Phosphorochloridate Intermediate for Sofosbuvir

The synthesis of Sofosbuvir, a potent inhibitor of the hepatitis C virus NS5B RNA-dependent RNA polymerase, relies on the formation of a crucial phosphoramidate linkage. A key intermediate in this synthesis is an aryl phosphoramidochloridate, which is then coupled with the protected nucleoside. The following protocol describes a general procedure for the synthesis of this intermediate, which can be adapted for different aryl phosphorodichloridates.

Experimental Protocol: Synthesis of (2S)-Isopropyl 2-((chloro(aryloxy)phosphoryl)amino)propanoate

Materials:

  • L-alanine isopropyl ester hydrochloride

  • Aryl phosphorodichloridate (e.g., this compound, Phenyl phosphorodichloridate)

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • A solution of L-alanine isopropyl ester hydrochloride (1.0 equivalent) in anhydrous dichloromethane is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Triethylamine (2.2 equivalents) is added dropwise to the solution, and the resulting mixture is stirred for 30 minutes at 0 °C.

  • A solution of the aryl phosphorodichloridate (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture at 0 °C.

  • The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature, stirring for an additional 12-16 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is filtered to remove the triethylamine hydrochloride salt.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield the desired phosphoramidochloridate as a mixture of diastereomers.

Visualizing the ProTide Activation Pathway and Synthetic Workflow

The efficacy of ProTide drugs like Sofosbuvir lies in their ability to bypass the often inefficient initial phosphorylation step of nucleoside analogues within the cell. The following diagrams illustrate the intracellular activation pathway of a ProTide and the general experimental workflow for the synthesis of the key phosphoramidate intermediate.

ProTide_Activation_Pathway ProTide ProTide (e.g., Sofosbuvir) Metabolite1 Carboxylate Intermediate ProTide->Metabolite1 Carboxylesterase / Cathepsin A Metabolite2 Nucleoside Monophosphate Metabolite1->Metabolite2 HINT1 Metabolite3 Nucleoside Diphosphate Metabolite2->Metabolite3 Cellular Kinases Active_Metabolite Active Nucleoside Triphosphate Metabolite3->Active_Metabolite Cellular Kinases

Caption: Intracellular activation of a phosphoramidate prodrug (ProTide).

Experimental_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Amino_Acid_Ester L-Alanine Isopropyl Ester HCl Mixing Dissolve Amino Acid Ester & Base in DCM Amino_Acid_Ester->Mixing Phosphorylating_Agent Aryl Phosphorodichloridate Addition Add Phosphorylating Agent at 0°C Phosphorylating_Agent->Addition Base Triethylamine Base->Mixing Mixing->Addition Stirring Stir at 0°C then RT Addition->Stirring Filtration Filter Triethylamine HCl Stirring->Filtration Concentration Concentrate Filtrate Filtration->Concentration Purification Column Chromatography Concentration->Purification Product Phosphoramidochloridate Intermediate Purification->Product

Caption: General workflow for phosphoramidochloridate synthesis.

References

Safety Operating Guide

Proper Disposal and Handling of 2-Chlorophenyl phosphorodichloridate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 2-Chlorophenyl phosphorodichloridate is a hazardous chemical that poses significant risks. This document provides essential safety and disposal information based on publicly available Safety Data Sheets (SDS). All procedures must be conducted in strict accordanceance with institutional safety protocols and local, regional, and national regulations. Always consult your institution's Environmental Health and Safety (EHS) department before handling or disposing of this substance.

This compound is a corrosive, moisture-sensitive liquid that reacts violently with water.[1][2] Improper handling and disposal can lead to severe skin burns, eye damage, and the release of toxic gases.[1][3] Adherence to rigorous safety protocols is mandatory.

Hazard Profile and Safety Information

This substance is classified as a hazardous material requiring specialized handling and disposal procedures.

Hazard ClassificationDescriptionReferences
Skin Corrosion/Irritation Causes severe skin burns and eye damage (Category 1B/1C).[1][3]
Water Reactivity Reacts violently with water, liberating toxic gases such as hydrogen chloride and phosphorus oxides.[1][2]
Corrosivity May be corrosive to metals.[3][4]
Inhalation/Ingestion Harmful if inhaled or swallowed, causing severe damage to respiratory and digestive tracts.[1][3][5]
Personal Protective Equipment (PPE)

Appropriate PPE is critical to prevent exposure. The following equipment should be used at all times when handling this compound.

Protection TypeSpecificationRationale
Hand Protection Wear appropriate chemical-resistant gloves (e.g., Neoprene).Prevents severe skin burns and absorption.[6]
Eye/Face Protection Chemical safety goggles and/or a full-face shield as described by OSHA's eye and face protection regulations.Protects against splashes that can cause severe eye damage.[1][3]
Skin/Body Protection Wear appropriate protective clothing and a lab coat to prevent skin exposure.Minimizes the risk of contact with corrosive liquid.[1][3]
Respiratory Protection Use only in a well-ventilated area with local exhaust ventilation or in a closed system. For spills or emergencies, a self-contained breathing apparatus (SCBA) is required.Protects from inhaling corrosive and toxic vapors.[1][2]

Step-by-Step Disposal and Spill Management Procedures

The recommended and required method for disposal is through a licensed hazardous waste management facility.[3][7] On-site chemical neutralization by untrained personnel is strongly discouraged due to the substance's violent reaction with water and other reagents.[1][2]

Waste Collection and Storage
  • Segregation: Do not mix this compound waste with other waste streams, especially aqueous or protic solvent waste.

  • Containerization: Collect all waste, including empty containers and contaminated materials, in a designated, properly sealed, and clearly labeled hazardous waste container. The container must be dry and corrosion-resistant.[1][4]

  • Labeling: Label the waste container clearly with "Hazardous Waste," "Corrosive," "Reacts Violently with Water," and the full chemical name: "this compound."

  • Storage: Store the sealed waste container in a cool, dry, well-ventilated area designated for corrosive and reactive hazardous waste, away from incompatible materials like bases, alcohols, and oxidizing agents.[1]

Arranging for Professional Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company to arrange for pickup and disposal.[3][7]

  • Documentation: Complete all necessary hazardous waste manifests and documentation as required by your institution and local regulations.

  • Regulatory Compliance: Ensure that the disposal process adheres to all local, regional, and national hazardous waste regulations.[1][3]

Emergency Spill Protocol

In the event of a spill, immediate and careful action is required.

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated, using fume hoods or local exhaust.

  • Wear Full PPE: Before addressing the spill, don the full required PPE, including respiratory protection (SCBA if necessary).[1][2]

  • Containment: Cover the spill with an inert, dry absorbent material such as sand, silica gel, or a universal binder.[1][2][5] DO NOT USE WATER OR COMBUSTIBLE MATERIALS LIKE SAWDUST.

  • Collection: Carefully collect the absorbent material and spilled substance using non-sparking tools and place it into a designated, dry, sealable container for hazardous waste.

  • Decontamination: Decontaminate the spill area cautiously. Final cleaning should be done according to institutional protocols, avoiding water until all reactive material is removed.

  • Reporting: Report the spill to your supervisor and EHS department immediately.

Disposal and Safety Workflow

The following diagram outlines the critical steps and decision points for the safe handling and disposal of this compound.

G cluster_handling Safe Handling & Use cluster_waste Waste & Spill Management cluster_disposal Final Disposal Acquisition Acquire Chemical Handling Handle with Full PPE in Ventilated Area Acquisition->Handling Use Use in Experiment Handling->Use Spill Accidental Spill Handling->Spill Waste Generate Waste (Unused chemical, contaminated items) Use->Waste Collection Collect in Sealed, Dry Container Waste->Collection Containment Contain with Dry, Inert Absorbent Spill->Containment Containment->Collection Labeling Label as Corrosive & Water-Reactive Waste Collection->Labeling Storage Store in Designated Hazardous Waste Area Labeling->Storage Disposal Dispose via Licensed Waste Disposal Facility Storage->Disposal

Caption: Workflow for safe handling and disposal of this compound.

Physicochemical Data for Reference
PropertyValueReference
Molecular Formula C₆H₄Cl₃O₂P[2]
Molecular Weight 245.43 g/mol [2]
Appearance Colorless liquid[2]
Odor Slight chlorine[2][5]
Boiling Point 135-137 °C at 12 mmHg
Density 1.491 g/mL at 25 °C
Flash Point 105 °C (221 °F) - closed cup
Refractive Index n20/D 1.538

References

Personal protective equipment for handling 2-Chlorophenyl phosphorodichloridate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for laboratory personnel working with 2-Chlorophenyl phosphorodichloridate. Adherence to these procedures is essential to ensure a safe working environment and to minimize risks to researchers and scientists.

Chemical Identifier: this compound Synonyms: 2-Chlorophenyl dichlorophosphate, O-Chlorophenyl dichlorophosphate[1][2] CAS Number: 15074-54-1[2]

Hazard Identification and Immediate Precautions

This compound is a corrosive liquid that causes severe skin burns and eye damage.[1][2][3][4] It reacts violently with water and is moisture-sensitive, liberating toxic gas upon contact.[1][2] It is imperative to handle this chemical with extreme caution in a controlled laboratory environment.

Signal Word: Danger[1][2][3]

Primary Hazards:

  • Causes severe skin burns and eye damage.[1][2][3][4]

  • Reacts violently with water.[2]

  • Contact with water liberates toxic gas.[1][2][5]

  • Moisture and air sensitive.[2][5]

  • May be corrosive to metals.[3][4]

Physical and Chemical Properties

A summary of the key quantitative data for this compound is provided in the table below.

PropertyValueSource(s)
Molecular Formula C6H4Cl3O2P[2]
Molecular Weight 245.43 g/mol [2]
Appearance Colorless to light yellow/orange clear liquid[2]
Odor Slight chlorine[2][5]
Density 1.491 g/mL at 25 °C
Boiling Point 135-137 °C at 12 mmHg
Flash Point 105 °C (221.0 °F) - closed cup
Refractive Index n20/D 1.538

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

PPE CategorySpecificationSource(s)
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is also recommended.[1][6]
Skin Protection Wear appropriate protective gloves (e.g., Nitrile rubber) and clothing to prevent skin exposure. A lab coat or chemical-resistant suit is required. Inspect gloves before use.[1][6][7]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A full-face respirator may be necessary. A type ABEK (EN14387) respirator filter is recommended.[1][6]

Operational Plan: Safe Handling Protocol

This step-by-step protocol outlines the safe handling of this compound in a laboratory setting.

4.1. Preparation

  • Work Area: Conduct all work in a well-ventilated area, preferably within a chemical fume hood.[1][6][8] Ensure that an eyewash station and safety shower are in close proximity and are readily accessible.[1][2]

  • Inert Atmosphere: Due to its moisture sensitivity, handle the chemical under an inert atmosphere (e.g., nitrogen or argon).[1][2][5]

  • Material Compatibility: Use equipment and containers that are resistant to corrosive materials. Avoid contact with strong oxidizing agents, strong bases, and alcohols.[1][2][5]

  • PPE: Don all required personal protective equipment as specified in the table above before handling the chemical.[4][9]

4.2. Handling and Use

  • Dispensing: Use a closed system for transferring the liquid to minimize exposure.[1][2]

  • Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[1][2] Do not breathe mist, vapors, or spray.[1][2]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][5][6] Store in a corrosives area and keep refrigerated.[2][5]

4.3. Emergency Procedures

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2][5] Seek immediate medical attention.[2][5]

  • Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[2][5] Seek immediate medical attention.[2][5]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[2][5] Seek immediate medical attention.[2][5]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting.[2][4] Never give anything by mouth to an unconscious person.[2][5] Call a physician immediately.[2][5] If possible, drink milk afterwards.[2][5]

  • Spills: Soak up with inert absorbent material (e.g., sand, silica gel, acid binder).[1][5] Collect in suitable, closed containers for disposal.[1][5] Wear a self-contained breathing apparatus and a protective suit during cleanup.[1][5]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

  • Waste Collection: Collect waste material in its original container or a suitable, labeled, and closed container.[6] Do not mix with other waste.

  • Disposal Method: Entrust the disposal to a licensed waste disposal company.[3] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]

  • Container Disposal: Handle uncleaned containers as you would the product itself. Before disposing of the used container, remove the contents completely.[3]

  • Environmental Precautions: Do not flush into surface water or a sanitary sewer system.[1] Do not allow the material to contaminate the ground water system.[1]

Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

prep Preparation ppe Don Full PPE prep->ppe fume_hood Work in Fume Hood prep->fume_hood inert_atmosphere Use Inert Atmosphere prep->inert_atmosphere handling Handling & Use closed_system Use Closed System handling->closed_system storage Secure Storage handling->storage spill Spill handling->spill if occurs exposure Personal Exposure handling->exposure if occurs waste_collection Collect & Segregate Waste handling->waste_collection emergency Emergency Response first_aid Administer First Aid emergency->first_aid spill_cleanup Spill Cleanup Protocol emergency->spill_cleanup disposal Waste Disposal licensed_disposal Licensed Disposal Company disposal->licensed_disposal ppe->handling fume_hood->handling inert_atmosphere->handling spill->emergency exposure->emergency waste_collection->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chlorophenyl phosphorodichloridate
Reactant of Route 2
2-Chlorophenyl phosphorodichloridate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.